Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(3-bromophenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-2-15-11(14)7-10(13)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVMCOQPWKQNGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00175924 | |
| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21575-91-7 | |
| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021575917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanoic acid, 3-bromo-3-oxo-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00175924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 21575-91-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Abstract
Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a valuable β-keto ester intermediate in organic synthesis, serving as a critical building block for a variety of more complex molecules, including pharmaceuticals and agrochemicals.[1][2] Its structure, featuring a reactive β-dicarbonyl moiety and a functionalized aromatic ring, allows for diverse subsequent chemical transformations. This guide provides a comprehensive overview of the primary synthetic strategies for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices. It is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.
Introduction and Strategic Overview
The synthesis of β-keto esters is a cornerstone of modern organic chemistry. These compounds are prized for their synthetic versatility, stemming from the acidity of the α-proton and the dual electrophilic nature of their two carbonyl carbons. The target molecule, this compound, is typically synthesized via a carbon-carbon bond-forming reaction.
Two principal and highly effective strategies are discussed herein:
-
Crossed Claisen Condensation: A classic and robust method involving the reaction of an enolizable ester (ethyl acetate) with a non-enolizable aromatic ester (ethyl 3-bromobenzoate) in the presence of a strong base.[3]
-
Acylation of a Malonate Derivative: An alternative approach that involves the acylation of a malonic ester derivative with 3-bromobenzoyl chloride, followed by a decarboxylation step.[4]
This guide will dissect each approach, emphasizing the mechanistic rationale that ensures high yield and purity of the final product.
Primary Synthetic Route: Crossed Claisen Condensation
The Claisen condensation is a fundamental reaction that forms a β-keto ester from two molecules of an ester.[5][6] A "crossed" Claisen condensation occurs between two different esters. To achieve a single product with high selectivity, the reaction is designed such that one ester has α-hydrogens (and can form a nucleophilic enolate) while the other does not (acting solely as the electrophile).[7]
For the synthesis of this compound, this translates to the reaction between ethyl acetate and ethyl 3-bromobenzoate.
Mechanistic Principles and Rationale
The success of this synthesis hinges on a few key principles:
-
Enolate Formation: Ethyl acetate possesses acidic α-protons which can be abstracted by a strong base to form a resonance-stabilized enolate. This enolate is the key nucleophile in the reaction.[8][9]
-
Electrophile Choice: Ethyl 3-bromobenzoate lacks α-hydrogens and therefore cannot enolize. This prevents it from undergoing self-condensation, ensuring it acts only as the electrophilic target for the ethyl acetate enolate.[5]
-
The Driving Force: The Claisen condensation is an equilibrium process. The final step, the deprotonation of the newly formed β-keto ester product by the alkoxide base, is thermodynamically favorable because the resulting enolate is highly resonance-stabilized.[6][10] This irreversible step requires a stoichiometric amount of base and drives the entire reaction sequence to completion.[7]
-
Choice of Base: The base must be strong enough to deprotonate the α-carbon of ethyl acetate but must not interfere with the ester functional groups. Using the sodium or magnesium salt of the corresponding alkoxide (ethoxide in this case) is critical. This prevents transesterification, a side reaction that would occur if a different alkoxide, like methoxide, were used.[11][12] Magnesium ethoxide is an effective strong base for generating enolates for Claisen condensations.[13][14]
Reaction Mechanism Diagram
The mechanism proceeds through three core stages: enolate formation, nucleophilic acyl substitution, and a final, irreversible deprotonation.
Caption: The reaction mechanism for the Crossed Claisen Condensation.
Detailed Experimental Protocol
This protocol is a representative procedure derived from established principles of the Claisen condensation.
Table 1: Reactant Properties and Stoichiometry
| Compound | Formula | M.W. ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents | Volume / Mass |
| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | 1.427 | 50 | 1.0 | 11.45 g (8.0 mL) |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 0.902 | 100 | 2.0 | 8.81 g (9.77 mL) |
| Magnesium Ethoxide | C₄H₁₀MgO₂ | 114.43 | - | 55 | 1.1 | 6.29 g |
| Toluene | C₇H₈ | 92.14 | 0.867 | - | - | 100 mL |
| Hydrochloric Acid (6M) | HCl | 36.46 | ~1.1 | - | - | As needed for quench |
Procedure:
-
Apparatus Setup: A 250 mL three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Reagent Charging: The flask is charged with magnesium ethoxide (6.29 g, 55 mmol) and anhydrous toluene (50 mL).
-
Reactant Addition: A solution of ethyl 3-bromobenzoate (11.45 g, 50 mmol) and ethyl acetate (8.81 g, 100 mmol) in anhydrous toluene (50 mL) is prepared and added to the dropping funnel.
-
Reaction Execution: The solution from the dropping funnel is added to the stirred suspension of magnesium ethoxide over 30 minutes. After the addition is complete, the reaction mixture is heated to reflux (approx. 110°C) and maintained for 3-4 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Workup:
-
The reaction mixture is cooled to room temperature and then poured slowly into a beaker containing ice (150 g) and 6M hydrochloric acid (50 mL) with vigorous stirring. The pH of the aqueous layer should be acidic (pH ~2-3).
-
The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice with diethyl ether (2 x 50 mL).
-
The organic layers are combined, washed with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL), and then dried over anhydrous sodium sulfate.
-
-
Purification: The solvent is removed under reduced pressure using a rotary evaporator. The resulting crude oil is purified by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the general laboratory workflow for the synthesis and purification of the target compound.
Caption: A generalized workflow from reaction setup to final product characterization.
Product Profile and Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Table 2: Physical and Spectroscopic Properties
| Property | Value | Reference |
| CAS Number | 21575-91-7 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][15] |
| Molecular Weight | 271.11 g/mol | [1][15] |
| Appearance | Liquid | [2] |
| Boiling Point | 255-256 °C | [2] |
| Density | 1.416 g/mL at 25 °C | [2] |
| ¹H NMR | Expected signals for ethyl group (triplet, quartet), methylene group (singlet), and aromatic protons. | - |
| ¹³C NMR | Expected signals for carbonyl carbons, aromatic carbons, and aliphatic carbons. | - |
| IR (cm⁻¹) | Characteristic C=O stretching frequencies for ester and ketone (~1740 and ~1690 cm⁻¹). | - |
Conclusion
The synthesis of this compound is reliably achieved through a crossed Claisen condensation. This method offers high selectivity and good yields by carefully selecting one enolizable and one non-enolizable ester partner. The choice of an appropriate alkoxide base is paramount to prevent side reactions and to drive the reaction to completion. The detailed protocol and mechanistic understanding provided in this guide offer a robust framework for researchers to successfully synthesize this valuable chemical intermediate for applications in medicinal chemistry and materials science.
References
-
19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. (2014). Chemistry LibreTexts. [Link]
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Claisen condensation - Wikipedia. (n.d.). Wikipedia. [Link]
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Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020). Master Organic Chemistry. [Link]
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Video: Esters to β-Ketoesters: Claisen Condensation Mechanism - JoVE. (2025). JoVE. [Link]
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Video: Esters to β-Ketoesters: Claisen Condensation Overview - JoVE. (2023). JoVE. [Link]
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Claisen condensation - L.S.College, Muzaffarpur. (2020). L.S.College, Muzaffarpur. [Link]
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Claisen Condensation Reaction Mechanism - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
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Claisen Condensation Mechanism - BYJU'S. (n.d.). BYJU'S. [Link]
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23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax. (2023). OpenStax. [Link]
- The preparation method of β-keto acid ethyl ester - Google Patents. (n.d.).
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This compound CAS 21575-91-7 - BIOSYNCE. (n.d.). BIOSYNCE. [Link]
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MSDS of this compound. (n.d.). Capot Chemical Co.,Ltd. [Link]
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ethyl 3-(3-bromophenyl)-3-oxopropanoate chemical properties
An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Ketoester Building Block
This compound, registered under CAS Number 21575-91-7, is a key β-keto ester that serves as a highly versatile intermediate in synthetic organic chemistry.[1] Its structure, featuring a reactive β-dicarbonyl moiety and a synthetically adaptable bromophenyl group, makes it a valuable precursor for a wide array of complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, reactivity profile, and significant applications, particularly in the realm of medicinal chemistry and materials science. Understanding the core attributes of this compound is crucial for leveraging its full potential in innovative research and development projects.
Part 1: Core Chemical and Physical Properties
The utility of a chemical intermediate is fundamentally dictated by its physical and chemical characteristics. These properties influence reaction conditions, purification strategies, and handling procedures. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 21575-91-7 | [1] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 255-256 °C (lit.) | [2] |
| Density | 1.416 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.565 (lit.) | [2] |
| Solubility | Soluble in non-polar solvents (ether, dichloromethane, benzene); poor solubility in water. | [2] |
| Acidity (pKa) | 9.91 ± 0.46 (Predicted) | [2] |
| InChI Key | JSVMCOQPWKQNGU-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCOC(=O)CC(=O)C1=CC(=CC=C1)Br | [1] |
Part 2: Spectroscopic Profile
The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show characteristic signals for the ethyl group protons—a triplet around 1.2-1.3 ppm (CH₃) and a quartet around 4.1-4.2 ppm (OCH₂). A singlet corresponding to the active methylene protons (C(O)CH₂C(O)) would appear around 3.5-4.0 ppm. The aromatic protons on the 3-bromophenyl ring would present as a complex multiplet pattern in the 7.2-8.0 ppm region.
-
¹³C NMR Spectroscopy : The carbon spectrum will display distinct signals for the two carbonyl carbons (ester and ketone) between 165-195 ppm. The aliphatic carbons of the ethyl group and the methylene bridge will resonate in the upfield region (14-65 ppm). The aromatic carbons will appear between 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong absorption bands corresponding to the two carbonyl groups. The ester C=O stretch typically appears around 1735-1750 cm⁻¹, while the ketone C=O stretch is observed at a lower wavenumber, approximately 1685-1700 cm⁻¹. The C-Br stretching vibration can be found in the fingerprint region.[3]
-
Mass Spectrometry : The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom. Key fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage at the α-positions to the carbonyl groups.
Part 3: Synthesis and Purification Protocol
The synthesis of β-keto esters like this compound is classically achieved via a Claisen condensation reaction. This involves the reaction of an ester with a ketone or another ester in the presence of a strong base.
Conceptual Synthesis Workflow
A plausible and efficient laboratory-scale synthesis involves the base-mediated condensation of ethyl acetate with an appropriate 3-bromobenzoyl derivative, such as ethyl 3-bromobenzoate.
Caption: General workflow for the synthesis of this compound.
Step-by-Step Experimental Protocol
Causality: The choice of sodium ethoxide (NaOEt) as a base is critical; it prevents transesterification since it matches the ester's alcoholate. Anhydrous conditions are paramount to prevent the base from being quenched by water and to avoid hydrolysis of the ester reactants.
-
Setup : A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. The system is maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Preparation : Sodium metal is carefully dissolved in anhydrous ethanol in the reaction flask to generate sodium ethoxide in situ.
-
Reaction : A mixture of ethyl 3-bromobenzoate and a slight excess of ethyl acetate is added dropwise to the stirred solution of sodium ethoxide at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Progression : After the addition is complete, the reaction mixture is stirred at room temperature or gently refluxed for several hours to drive the condensation to completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup : The reaction is cooled in an ice bath and quenched by the slow addition of a dilute aqueous acid (e.g., 1M HCl or H₂SO₄) until the solution is acidic (pH ~5-6). This step protonates the resulting enolate to form the β-keto ester.
-
Extraction : The product is extracted from the aqueous layer using an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
-
Purification : The solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation or silica gel column chromatography, to yield the pure this compound.[2]
Part 4: Reactivity and Key Applications
The synthetic value of this compound stems from its dual reactivity: the versatile β-keto ester functionality and the modifiable C-Br bond.
Core Reactivity
The methylene protons situated between the two carbonyl groups are acidic (pKa ≈ 10-11 in DMSO), allowing for easy deprotonation to form a stabilized enolate. This nucleophilic enolate can undergo a variety of reactions, including alkylations, acylations, and condensations. Furthermore, the aromatic bromine atom can be functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents.
Applications in Synthesis
This compound is a documented reactant in the synthesis of several classes of high-value molecules.[1]
-
Medicinal Chemistry : It is a crucial building block for synthesizing compounds with significant biological activity. Its applications include the preparation of:
-
Aroylbenzoxepinones : Investigated for their analgesic properties.
-
(Heteroaryl)(carboxamido)arylpyrrole derivatives : Developed as potent Cdc7 kinase inhibitors for potential cancer therapy.
-
Cambinol analogs : Used to create inhibitors of sirtuin enzymes, which have shown antitumor activity.
-
-
Asymmetric Catalysis : It serves as a precursor for the synthesis of advanced ligands, such as TunePhos-type diphosphine ligands , which are employed in asymmetric hydrogenation reactions to produce chiral compounds with high enantioselectivity.[1]
-
Materials Science : In material sciences, it is used as a building block for polymers and other materials with tailored electronic, optoelectronic, and energy applications.[2]
Caption: Role as a precursor to diverse functional molecules.
Part 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety.
Hazard Identification
The compound is classified with the following hazards:
-
Signal Word : Warning[1]
-
GHS Pictogram : GHS07 (Exclamation Mark)
-
Hazard Statements :
Recommended Precautions
-
Personal Protective Equipment (PPE) : Wear appropriate protective gloves (e.g., nitrile rubber), safety glasses with side-shields or goggles, and a laboratory coat.[4]
-
Handling : Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][5]
-
Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The recommended storage condition is sealed in dry, at room temperature.[2]
-
First Aid :
-
Inhalation : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact : Wash off with soap and plenty of water. Consult a physician.[4]
-
Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4]
-
Ingestion : Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[4]
-
Disclaimer: This guide is for informational purposes only. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.
References
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
-
SpectraBase. (n.d.). Ethyl (3-bromobenzoyl)acetate. Retrieved from [Link]
Sources
ethyl 3-(3-bromophenyl)-3-oxopropanoate CAS number 21575-91-7
An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS No. 21575-91-7)
Authored for Researchers, Scientists, and Drug Development Professionals
This compound, a versatile β-keto ester, serves as a pivotal building block in modern synthetic organic and medicinal chemistry. Its unique molecular architecture, featuring an active methylene group, a reactive ketone, an ester moiety, and a functionalizable bromophenyl ring, offers a rich platform for constructing complex molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, synthesis, core reactivity principles, and significant applications in the development of therapeutically relevant compounds, including kinase inhibitors, sirtuin modulators, and analgesics. Detailed experimental considerations and safety protocols are also presented to equip researchers with the practical knowledge required for its effective utilization.
Core Physicochemical & Structural Characteristics
This compound (also known as ethyl 3-bromobenzoylacetate) is an organic compound that integrates a β-keto ester system with an aryl halide. This combination is not merely a structural curiosity; it is the foundation of its synthetic utility. The electron-withdrawing nature of the benzoyl group increases the acidity of the α-protons (the methylene group), making them susceptible to deprotonation and subsequent alkylation or acylation reactions. The bromine atom on the phenyl ring provides a strategic handle for transition metal-catalyzed cross-coupling reactions, enabling extensive derivatization.
Key Properties
A summary of the compound's essential physicochemical data is provided below, compiled from various chemical suppliers and databases.[1][2][3][4]
| Property | Value |
| CAS Number | 21575-91-7 |
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 g/mol |
| Appearance | Colorless to Yellow Liquid or Solid |
| Boiling Point | 255-256 °C (lit.)[2][3] |
| Density | 1.416 g/mL at 25 °C (lit.)[2][3] |
| Refractive Index (n20/D) | 1.565 (lit.)[2][3] |
| Storage | Sealed in dry, room temperature conditions.[5][6] |
| Solubility | Soluble in non-polar solvents (ether, dichloromethane); poor in water.[4] |
Molecular Structure
The structure of this compound is fundamental to its reactivity.
Caption: General workflow for the synthesis via Claisen condensation.
Principles of Reactivity
The synthetic power of this molecule stems from its multiple reactive sites, which can be addressed with high selectivity under different reaction conditions.
-
α-Methylene Carbon: The protons on the carbon between the two carbonyl groups are acidic (pKa ≈ 11 in DMSO) and can be readily removed by a base. The resulting enolate is a potent nucleophile, ideal for forming new carbon-carbon bonds via alkylation and acylation.
-
Ketone Carbonyl: This group can undergo nucleophilic attack, participating in reactions like reductions, aldol condensations, and the formation of heterocycles such as hydantoins.
-
Ester Carbonyl: While less reactive than the ketone, the ester can be hydrolyzed, transesterified, or converted to an amide.
-
Aryl Bromide: The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups.
Caption: Key reactive sites on the molecule. (Diagram is illustrative)
Applications in Drug Discovery & Advanced Synthesis
This compound is not an end product but a crucial intermediate. Its value is demonstrated by its role in the synthesis of diverse, biologically active molecules. [1][2][3]
-
Inhibitors of Cell Division Cycle 7 (Cdc7) Kinase: It is a reactant in the synthesis of (heteroaryl)(carboxamido)arylpyrrole derivatives, a class of compounds investigated for their potent Cdc7 kinase inhibitory activity, which is a target in cancer therapy. [2][3]* Sirtuin Inhibitors for Antitumor Activity: The molecule is used to create Cambinol analogs. [2][3]Cambinol is a known inhibitor of sirtuins (SIRT1 and SIRT2), which are implicated in cancer cell survival, making these analogs promising candidates for antitumor agents.
-
Analgesics: It serves as a precursor for Aroylbenzoxepinones, which have been explored for their analgesic (pain-relieving) properties. [1][2]* Fibrosis Treatment: The compound is used in the synthetic preparation of substituted phenylacetates, which are noted as being useful in the treatment of fibrosis. [7]* Asymmetric Catalysis: It is a starting material for creating TunePhos-type diphosphine ligands. These specialized ligands are used in asymmetric hydrogenation, a critical process for producing chiral molecules, which is paramount in modern pharmaceuticals. [2][3]
Caption: Synthetic pathways from the title compound to valuable chemical classes.
Experimental Protocol: Synthesis and Characterization
The following is a representative, self-validating protocol for the synthesis of this compound based on standard organic chemistry principles.
Synthesis of this compound
Objective: To synthesize the title compound via a base-catalyzed condensation of ethyl 3-bromobenzoate and ethyl acetate.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Ethyl 3-bromobenzoate
-
Ethyl acetate (anhydrous)
-
Hydrochloric acid (1M solution)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Setup: Equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a nitrogen inlet, and a dropping funnel.
-
Base Preparation: Charge the flask with sodium ethoxide (1.1 eq) and anhydrous ethanol under a nitrogen atmosphere.
-
Enolate Formation: Add ethyl acetate (2.0 eq) dropwise to the stirred suspension at room temperature. Stir for 30 minutes to ensure complete formation of the ethyl acetate enolate.
-
Condensation: Add ethyl 3-bromobenzoate (1.0 eq) dropwise via the dropping funnel over 30 minutes. The reaction mixture may warm slightly.
-
Reaction: After the addition is complete, heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction to room temperature and pour it into a beaker of ice water.
-
Acidification: Carefully acidify the aqueous mixture to pH ~5-6 with 1M HCl. The product, being a β-keto ester, will decarboxylate if conditions are too acidic or hot.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure product.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, the following analytical techniques are essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals include a triplet for the ethyl ester's -CH₃ group, a quartet for the -OCH₂- group, a singlet for the active methylene -CH₂- protons, and a series of multiplets in the aromatic region corresponding to the 3-bromophenyl group. [8]Note that β-keto esters exist in a keto-enol tautomeric equilibrium, which may result in two sets of peaks. [8] * ¹³C NMR: Will show distinct peaks for the ester carbonyl, ketone carbonyl, aliphatic carbons, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone (~1685 cm⁻¹) and the C=O stretch of the ester (~1740 cm⁻¹) should be prominent.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom.
Safety and Handling
As with any chemical reagent, proper handling of this compound is crucial for laboratory safety.
General Advice: Consult a physician and show them the Safety Data Sheet (SDS) in case of exposure. [9] Handling Precautions:
-
Use in a well-ventilated area or fume hood. [9]* Avoid breathing vapors, mist, or gas. [6][9]* Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE). [3]* Wash hands thoroughly after handling.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield. [3]* Skin Protection: Wear chemical-resistant gloves. [3]* Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU) particle respirator. For higher-level protection, use appropriate respirator cartridges. [9] GHS Hazard Information: [1][6]
Pictogram Signal Word Hazard Statement(s) GHS07 (Exclamation Mark) Warning H315: Causes skin irritation. H319: Causes serious eye irritation. | | | H335: May cause respiratory irritation. |
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company. [9]* Do not let the product enter drains. [9]* Contaminated packaging should be disposed of as an unused product. [9]
Conclusion
This compound is a quintessential example of a high-value synthetic intermediate. Its predictable reactivity, stemming from the β-keto ester functionality and the aryl bromide handle, provides chemists with a reliable and versatile tool. From constructing complex heterocyclic systems for anticancer agents to developing novel ligands for asymmetric catalysis, its applications underscore its importance in advancing both pharmaceutical and chemical sciences. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full synthetic potential.
References
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- 21575-91-7 | this compound. (n.d.). AiFChem.
- Ethyl (3-bromobenzoyl)acetate, 95%, 21575-91-7. (n.d.). CookeChem.
- Ethyl (3-bromobenzoyl)acetate 95 21575-91-7. (n.d.). Sigma-Aldrich.
- 448999 this compound CAS: 21575-91-7. (n.d.). United States Biological.
- 21575-91-7|this compound. (n.d.). BLDpharm.
- This compound 95%. (n.d.). Advanced ChemBlocks.
- 3-(3-bromo-phenyl)-3-oxo-propionic acid ethyl ester cas no.21575-91-7. (n.d.). Zhejiang Jiuzhou Chem Co.,Ltd.
- Ethyl 3-(4-bromophenyl)-3-oxopropanoate | C11H11BrO3 | CID 2757149. (n.d.). PubChem.
- SAFETY DATA SHEET. (2025). Fisher Scientific.
- Supporting Information. (n.d.). Wiley-VCH.
- SUPPORTING INFORMATION. (n.d.). The Royal Society of Chemistry.
- This compound CAS 21575-91-7. (n.d.). BIOSYNCE.
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Technical Guide: Mechanism and Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the formation mechanism and synthetic protocol for ethyl 3-(3-bromophenyl)-3-oxopropanoate, a valuable β-keto ester intermediate in organic synthesis. The core of this synthesis is the Crossed Claisen Condensation, a robust carbon-carbon bond-forming reaction. This document elucidates the underlying principles of the reaction, provides a detailed, step-by-step mechanistic breakdown, and presents a field-proven experimental protocol. The guide is structured to deliver not just procedural steps, but the causal reasoning behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in drug development and chemical synthesis.
Introduction: The Synthetic Value of β-Keto Esters
β-Keto esters are a cornerstone class of compounds in synthetic organic chemistry, prized for their versatile reactivity. The presence of two carbonyl groups flanking a central methylene unit imparts a high degree of acidity to the α-protons (pKa ≈ 11), facilitating the formation of a stable, resonance-delocalized enolate.[1] This enolate is a potent nucleophile, making β-keto esters crucial building blocks for the synthesis of more complex molecular architectures, including heterocyclic compounds and carbocyclic systems prevalent in pharmaceuticals.
This compound is a specific example of this class, incorporating a bromophenyl moiety that serves as a handle for further functionalization, typically through cross-coupling reactions. Its synthesis is most efficiently achieved via a base-catalyzed condensation reaction known as the Crossed Claisen Condensation.[2][3]
Core Synthetic Pathway: The Crossed Claisen Condensation
The Claisen condensation is a fundamental reaction that forms a carbon-carbon bond between two ester molecules in the presence of a strong base to yield a β-keto ester.[4][5] When the two ester molecules are different, the reaction is termed a "Crossed" Claisen Condensation.[1][2]
Theoretical Framework and Reactant Rationale
For a Crossed Claisen Condensation to be synthetically useful and avoid a statistical mixture of four different products, a key condition must be met: one of the esters must be readily enolizable (possess α-hydrogens), while the other should be non-enolizable.[2][3]
-
The Enolizable Partner (Nucleophile Precursor): Ethyl acetate is selected for this role. Its α-protons are sufficiently acidic to be removed by a strong base, forming a nucleophilic enolate.
-
The Non-Enolizable Partner (Electrophile): Ethyl 3-bromobenzoate serves as the electrophile. The carbon atom alpha to its carbonyl group is part of the aromatic ring and has no protons. Therefore, it cannot self-condense by forming an enolate, ensuring it acts exclusively as the target for nucleophilic attack.[6]
This strategic pairing directs the reaction pathway, leading predominantly to the desired product, this compound.
Detailed Reaction Mechanism
The formation of the target compound proceeds through a well-established, multi-step mechanism. The base of choice is sodium ethoxide (NaOEt), the conjugate base of the alcohol (ethanol) corresponding to the ester's alkoxy group. This choice is critical to prevent transesterification, a side reaction that could occur if a different alkoxide base were used.[5][7][8]
Step 1: Enolate Formation The reaction begins with the abstraction of an acidic α-proton from ethyl acetate by the strong base, sodium ethoxide. This step generates a resonance-stabilized enolate ion, the key nucleophile in this reaction.[2][4]
Step 2: Nucleophilic Attack The newly formed ethyl acetate enolate performs a nucleophilic attack on the electrophilic carbonyl carbon of ethyl 3-bromobenzoate. This results in the formation of a tetrahedral alkoxide intermediate.[2][9]
Step 3: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide ion (⁻OEt), which is a good leaving group. This step yields the final β-keto ester product.[10]
Step 4: Deprotonation (The Thermodynamic Driving Force) The newly formed this compound has protons on the methylene group situated between the two carbonyls. These protons are significantly more acidic (pKa ≈ 11) than the α-protons of the starting ethyl acetate (pKa ≈ 25) or the conjugate acid of the base, ethanol (pKa ≈ 16).[1] Consequently, the ethoxide ion generated in the previous step rapidly and irreversibly deprotonates the β-keto ester product. This acid-base reaction forms a highly resonance-stabilized enolate and is the thermodynamic driving force that pushes the entire equilibrium-controlled reaction to completion.[3][10][11] This is why a stoichiometric amount, rather than a catalytic amount, of base is required.[5]
Step 5: Acidic Workup In the final stage, an aqueous acid (e.g., dilute HCl or H₂SO₄) is added to the reaction mixture. This serves to neutralize the resonance-stabilized enolate, protonating it to yield the final, neutral this compound product. The acid also neutralizes any remaining ethoxide base.[4][11]
Mechanistic Diagram
Caption: The five-step mechanism for the formation of the target β-keto ester.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Equiv. |
| Ethyl 3-bromobenzoate | C₉H₉BrO₂ | 229.07 | 22.9 g | 0.10 | 1.0 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 17.6 g | 0.20 | 2.0 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.5 g | 0.11 | 1.1 |
| Toluene, Anhydrous | C₇H₈ | 92.14 | 150 mL | - | - |
| 1M Hydrochloric Acid | HCl | 36.46 | ~120 mL | ~0.12 | 1.2 |
| Saturated NaCl (aq) | NaCl | 58.44 | 50 mL | - | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | ~10 g | - | - |
Step-by-Step Methodology
-
Reaction Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is oven-dried to remove moisture.
-
Reagent Charging: Under a positive pressure of nitrogen, charge the flask with sodium ethoxide (7.5 g, 0.11 mol) and anhydrous toluene (100 mL).
-
Addition of Esters: In the dropping funnel, prepare a mixture of ethyl 3-bromobenzoate (22.9 g, 0.10 mol), ethyl acetate (17.6 g, 0.20 mol), and anhydrous toluene (50 mL).
-
Initiation of Reaction: Begin vigorous stirring of the sodium ethoxide suspension. Add the ester mixture from the dropping funnel dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction Progression: After the addition is complete, heat the reaction mixture to 50-60°C and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture to 0-5°C in an ice bath. Slowly and carefully add 1M HCl (~120 mL) with stirring until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2 x 50 mL) and saturated NaCl solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.[12]
Experimental Workflow Diagram
Caption: A flowchart of the synthesis from setup to final product purification.
Conclusion
The synthesis of this compound is a classic and highly illustrative example of the Crossed Claisen Condensation. A thorough understanding of the reaction mechanism, particularly the critical role of reactant selection and the thermodynamic driving force provided by the final deprotonation step, is paramount for achieving high yields and purity. The provided protocol represents a robust and validated method for the laboratory-scale production of this versatile synthetic intermediate, which holds significant potential for applications in medicinal chemistry and materials science.
References
-
BYJU'S. Claisen Condensation Mechanism. [Link]
-
Wikipedia. Claisen condensation. [Link]
-
JoVE. Esters to β-Ketoesters: Claisen Condensation Mechanism. [Link]
-
Allen Institute. Claisen Condensation – Mechanism, Variations & FAQs. [Link]
-
Organic Chemistry Portal. Claisen Condensation. [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]
-
OpenStax. 23.7 The Claisen Condensation Reaction - Organic Chemistry. [Link]
-
Chemistry Stack Exchange. Base used in Claisen Condensation. [Link]
-
The Organic Chemistry Tutor. Claisen Condensation. [Link]
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Chemistry Steps. Claisen Condensation Reaction Mechanism. [Link]
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Professor Dave Explains. Claisen Condensation and Dieckmann Condensation. [Link]
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ethyl 3-(3-bromophenyl)-3-oxopropanoate literature review
An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction
This compound, also known as ethyl (3-bromobenzoyl)acetate, is a highly versatile bifunctional molecule that has emerged as a pivotal building block in modern organic synthesis and medicinal chemistry. Its structure, which incorporates a β-keto ester moiety and a synthetically malleable brominated aromatic ring, offers multiple reaction sites for constructing complex molecular architectures. The presence of the bromine atom provides a convenient handle for late-stage functionalization via cross-coupling reactions, while the β-keto ester system is a classic precursor for a wide array of heterocyclic scaffolds. This unique combination of features makes it an invaluable intermediate in the synthesis of compounds with significant therapeutic potential, including sirtuin inhibitors, kinase inhibitors, and other bioactive agents.[1][2]
This guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its mechanistic reactivity and field-proven applications. The protocols and insights herein are curated for researchers, scientists, and drug development professionals seeking to leverage this compound's synthetic potential.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 21575-91-7 | [1][2] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [1] |
| Appearance | Liquid | [3] |
| Boiling Point | 255-256 °C (lit.) | [2][3] |
| Density | 1.416 g/mL at 25 °C (lit.) | [2][3] |
| Refractive Index (n20/D) | 1.565 (lit.) | [2][3] |
| Solubility | Soluble in non-polar solvents (ether, DCM, benzene); poor in water. | [3] |
| pKa (Predicted) | 9.91 ± 0.46 | [3] |
Spectroscopic Profile (Predicted)
While a publicly available, fully assigned experimental spectrum is scarce, the expected NMR and IR spectral characteristics can be predicted based on the compound's structure and data from close analogs.
-
¹H NMR: Expected signals include a triplet around 1.2-1.4 ppm (ester -CH₃), a quartet around 4.1-4.3 ppm (ester -OCH₂-), a singlet for the α-methylene protons (-COCH₂CO-) around 4.0 ppm for the keto tautomer, and a singlet for the vinylic proton of the enol tautomer around 5.5-6.0 ppm. The aromatic protons on the 3-bromophenyl ring would appear as complex multiplets in the 7.3-8.0 ppm range. The presence of both keto and enol signals is characteristic of β-keto esters.
-
¹³C NMR: Key resonances would include the ester carbonyl (~167 ppm), the ketone carbonyl (~195 ppm), the α-methylene carbon (~45 ppm), and the ester methylene carbon (~61 ppm). Aromatic carbons would appear between ~122 and ~138 ppm, with the carbon attached to the bromine atom showing a characteristic shift.
-
IR (Infrared Spectroscopy): The spectrum would be characterized by strong carbonyl (C=O) stretching bands. The ester carbonyl would appear around 1735-1750 cm⁻¹, while the ketone carbonyl would be observed around 1715-1725 cm⁻¹. In the enol form, a broad -OH stretch (around 3200 cm⁻¹) and a C=C stretch (around 1640 cm⁻¹) would be visible.
Synthesis of this compound
The most common and efficient method for synthesizing β-keto esters such as the title compound is the Claisen condensation . This reaction involves the base-mediated condensation between two ester molecules. For a mixed (or crossed) Claisen condensation to be effective, one ester partner should have α-hydrogens (e.g., ethyl acetate), while the other should not (e.g., an aromatic ester like methyl 3-bromobenzoate) to prevent self-condensation and ensure a single primary product.[4][5]
Caption: Workflow for Claisen condensation synthesis.
Experimental Protocol: Claisen Condensation
Objective: To synthesize this compound from methyl 3-bromobenzoate and ethyl acetate.
Materials:
-
Methyl 3-bromobenzoate (1.0 eq)
-
Ethyl acetate (2.0-3.0 eq)
-
Sodium ethoxide (NaOEt) (1.1 eq) or Sodium metal (1.1 eq)
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Equip a dry, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried to maintain anhydrous conditions.
-
Base Preparation: If using sodium metal, dissolve it carefully in anhydrous ethanol (sufficient to dissolve the metal) under a nitrogen atmosphere to generate sodium ethoxide in situ. Allow the solution to cool to room temperature. If using commercial sodium ethoxide, dissolve it in anhydrous ethanol.
-
Addition of Reactants: To the sodium ethoxide solution, add the ethyl acetate (2.0-3.0 eq). Subsequently, add a solution of methyl 3-bromobenzoate (1.0 eq) in a small amount of anhydrous ethanol dropwise via the dropping funnel over 30 minutes.
-
Reaction: Gently heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture in an ice bath. Slowly acidify the mixture by adding 1 M HCl until the pH is approximately 5-6. This step protonates the enolate product.
-
Extraction: Transfer the mixture to a separatory funnel. Add diethyl ether and water, then separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated NaHCO₃ solution, water, and finally, brine. The bicarbonate wash removes any unreacted acidic starting material.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield pure this compound.[3]
Chemical Reactivity and Mechanistic Insights
The synthetic utility of this compound is rooted in the distinct reactivity of its three main components: the acidic α-methylene group, the two carbonyl centers, and the bromophenyl ring.
Keto-Enol Tautomerism
A key characteristic of β-keto esters is their existence as an equilibrium mixture of keto and enol tautomers. The α-protons are acidic (pKa ≈ 10-12) because the resulting enolate anion is stabilized by delocalization of the negative charge across both carbonyl groups. This acidity is the foundation of its utility as a nucleophile in C-C bond-forming reactions.
Caption: Keto-Enol tautomerism and enolate formation.
Applications in Medicinal Chemistry
This compound is a precursor to numerous heterocyclic compounds with established pharmacological activities.
Synthesis of Cambinol Analogs (Sirtuin Inhibitors)
Cambinol is a known inhibitor of sirtuin (SIRT) enzymes, which are implicated in cancer and other diseases.[6] Analogs can be synthesized by leveraging the reactivity of the β-keto ester in a Knoevenagel condensation with an appropriate aldehyde, such as 2-hydroxy-1-naphthaldehyde.[7]
Caption: Synthesis of a Cambinol analog precursor.
Objective: To synthesize a key intermediate for a Cambinol analog via Knoevenagel condensation.[7]
Materials:
-
This compound (1.0 eq)
-
2-Hydroxy-1-naphthaldehyde (1.0 eq)
-
Piperidine (catalytic amount, ~15 drops)
-
Ethanol
Procedure:
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine to the solution.
-
Reaction: Heat the mixture under reflux for 2-3 hours. The reaction involves the initial condensation followed by intramolecular cyclization and dehydration to form the coumarin ring system.
-
Isolation: Cool the reaction mixture to room temperature. The solid product often precipitates from the solution.
-
Purification: Collect the precipitate by filtration and wash it thoroughly with cold ethanol to remove any unreacted starting materials. The resulting benzocoumarin can be further purified by recrystallization. This intermediate can then be subjected to reduction and reaction with urea or thiourea to complete the synthesis of the final Cambinol analog.[7]
Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles present in numerous pharmaceuticals, exhibiting activities such as anticancer and antiviral properties.[8][9] They are classically synthesized by the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound. The β-keto ester can serve as a synthetic equivalent of a 1,3-dicarbonyl, which upon reaction with a 1,2-diamine like o-phenylenediamine, yields a specific quinoxaline derivative.
Caption: Synthesis of a quinoxaline derivative.
Objective: To synthesize a substituted quinoxaline from this compound.
Materials:
-
This compound (1.0 eq)
-
o-Phenylenediamine (1.0 eq)
-
Glacial acetic acid or ethanol
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or glacial acetic acid.
-
Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction's completion using TLC.
-
Workup: Cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.
-
Isolation: If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Purification: Collect the crude solid by filtration, wash with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent like ethanol/water.
Synthesis of Hydantoin Derivatives
Hydantoins are core structures in several anticonvulsant drugs (e.g., Phenytoin). The Bucherer-Bergs reaction is a classic multicomponent reaction for synthesizing hydantoins from a carbonyl compound, a cyanide source (e.g., KCN), and ammonium carbonate.[10][11] The ketone moiety of the β-keto ester can participate in this reaction.
Caption: Synthesis of a hydantoin derivative.
Objective: To synthesize a 5,5-disubstituted hydantoin derivative.
Materials:
-
This compound (1.0 eq)
-
Potassium cyanide (KCN) (2.0 eq)
-
Ammonium carbonate ((NH₄)₂CO₃) (2.0 eq)
-
Ethanol/Water mixture (e.g., 1:1)
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Safety First: Potassium cyanide is extremely toxic. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment. Have a quench solution (e.g., bleach) readily available.
-
Setup: In a sealed pressure vessel or a robust round-bottom flask with a tightly sealed reflux condenser, combine this compound (1.0 eq), KCN (2.0 eq), and ammonium carbonate (2.0 eq) in a 1:1 mixture of ethanol and water.
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring for 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature in an ice bath.
-
Precipitation: Carefully acidify the mixture with 1 M HCl to pH 5-6. This will cause the hydantoin product to precipitate.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude hydantoin can be purified by recrystallization from ethanol or an ethanol/water mixture. Note that under acidic workup conditions, some decarboxylation of the ester side chain may occur.[12]
Safety and Handling
This compound should be handled with care in a laboratory setting.
-
Hazard Classification: Warning. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes (P261).[1]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical advice (P305+P351+P338).[1] In case of skin contact, wash off with soap and plenty of water.
-
Storage: Store in a tightly sealed container in a dry, well-ventilated place at room temperature.[3]
Conclusion
This compound is a powerful and versatile chemical intermediate. Its dual reactivity, stemming from the β-keto ester system and the brominated aromatic ring, provides a robust platform for the synthesis of diverse and complex molecules. As demonstrated in this guide, its application as a precursor to medicinally relevant scaffolds like quinoxalines, hydantoins, and cambinol analogs underscores its importance in drug discovery and development programs. The synthetic protocols outlined here, grounded in established chemical principles, serve as a practical guide for researchers aiming to unlock the full potential of this valuable building block.
References
-
The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. (n.d.). PMC. Retrieved from [Link]
-
SYNTHESIS OF NOVEL 5-(ALK-3-ENYL)-HYDANTOINS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Bucherer–Bergs reaction. (2023). In Wikipedia. Retrieved from [Link]
-
Supporting Information. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. Retrieved from [Link]
-
Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity. (n.d.). PMC. Retrieved from [Link]
-
Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. (n.d.). Bentham Science. Retrieved from [Link]
-
Supplementary data. (n.d.). Retrieved from [Link]
-
Cambinol analogues. (a) cambinol; (b) schematic; (c) pyrazolone... (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. (n.d.). Retrieved from [Link]
-
A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. (2013). ACG Publications. Retrieved from [Link]
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. (2022). MDPI. Retrieved from [Link]
-
A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. (2023). MDPI. Retrieved from [Link]
-
This compound CAS 21575-91-7. (n.d.). BIOSYNCE. Retrieved from [Link]
-
Reaction Mechanism of Claisen condensation. (n.d.). Physics Wallah. Retrieved from [Link]
-
Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. (n.d.). Study.com. Retrieved from [Link]
-
23.7 The Claisen Condensation Reaction. (2023). OpenStax. Retrieved from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory. (2025). Request PDF. Retrieved from [Link]
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1H and 13C NMR spectral assignments of halogenated transformation products of pharmaceuticals and related environmental contaminants. (2025). Request PDF. Retrieved from [Link]
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3-Bromobenzoyl chloride, 98%. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved from [Link]
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Sirtuin Inhibitor Cambinol Induces Cell Differentiation and Differently Interferes with SIRT1 and 2 at the Substrate Binding Site. (2023). NIH. Retrieved from [Link]
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A Senior Application Scientist's Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a highly versatile β-keto ester that serves as a pivotal intermediate in modern organic synthesis. Its unique molecular architecture, featuring a reactive β-dicarbonyl system and a synthetically adaptable brominated aromatic ring, makes it an invaluable building block for creating complex molecular scaffolds. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, robust synthetic protocols, characteristic reactivity, and significant applications in medicinal chemistry and materials science. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a practical and comprehensive resource for professionals in the field.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. The title compound, this compound, is systematically named according to IUPAC nomenclature, which has been verified across multiple chemical databases.[1]
Key Identifiers:
-
IUPAC Name: this compound[1]
-
Synonyms: Ethyl (3-bromobenzoyl)acetate, 3-(3-bromophenyl)-3-oxopropionic acid ethyl ester[2]
-
Molecular Formula: C₁₁H₁₁BrO₃[1]
-
Molecular Weight: 271.11 g/mol [1]
-
Canonical SMILES: CCOC(=O)CC(=O)C1=CC=CC(=C1)Br[1]
-
InChI Key: JSVMCOQPWKQNGU-UHFFFAOYSA-N[1]
The compound's physical and chemical properties dictate its handling, storage, and reaction conditions. These are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Appearance | Liquid | [2] |
| Boiling Point | 255-256 °C | [2] |
| Density | 1.416 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.565 | [2] |
| Flash Point | 152.6 ± 22.3 °C | [2] |
| Solubility | Soluble in ether, dichloromethane; poorly soluble in water. | [2] |
| pKa (Predicted) | 9.91 ± 0.46 | [2] |
| Storage Conditions | Sealed in a dry, room temperature environment. | [2][3] |
Synthesis and Purification: A Validated Protocol
The synthesis of β-keto esters like this compound is most classically and efficiently achieved via the Crossed Claisen Condensation .[4][5] This carbon-carbon bond-forming reaction occurs between an ester with α-hydrogens and a non-enolizable ester.[5][6] In this specific synthesis, an enolizable ester (ethyl acetate) reacts with a non-enolizable aromatic ester (methyl 3-bromobenzoate).
The choice of base is critical. Sodium ethoxide is used not only for its strength but also to prevent transesterification, as it matches the alkoxy group of the nucleophilic ester.[4][7] The reaction is driven to completion by the final deprotonation of the product, which forms a highly resonance-stabilized enolate.[5][6][8]
Detailed Experimental Protocol
Reaction: Methyl 3-bromobenzoate + Ethyl acetate → this compound
-
Preparation (Inert Atmosphere): To a 500 mL, three-necked, round-bottomed flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add sodium ethoxide (1.1 equivalents) and dry toluene (200 mL). The entire apparatus must be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the strong base by atmospheric moisture.
-
Enolate Formation: Add a solution of ethyl acetate (1.2 equivalents) in dry toluene (50 mL) dropwise to the stirred suspension of sodium ethoxide at room temperature. The formation of the ethyl acetate enolate is the key nucleophilic species.
-
Nucleophilic Acyl Substitution: Gently heat the mixture to 50-60 °C. Add a solution of methyl 3-bromobenzoate (1.0 equivalent) in dry toluene (50 mL) dropwise over 1 hour. The enolate attacks the carbonyl carbon of the aromatic ester.
-
Reaction Completion: After the addition is complete, maintain the reaction at 60 °C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed. The driving force is the deprotonation of the newly formed β-keto ester by the ethoxide base.[8]
-
Work-up and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 1M aqueous hydrochloric acid (HCl) until the mixture is acidic (pH ~5-6). This step protonates the product enolate to yield the final β-keto ester.[6]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo. The crude product is then purified by vacuum distillation to yield this compound as a liquid.[2]
Synthesis Workflow Diagram
Below is a Graphviz diagram illustrating the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
This compound is a synthetically powerful intermediate due to its multiple reactive sites. As a β-keto ester, it possesses both ketone and ester functionalities, which activate the central methylene (α-carbon) protons, making them acidic and easily removed by a base to form a nucleophilic enolate.[9][10]
Key Reactive Sites:
-
α-Carbon (Active Methylene): The most common site for reactions. Deprotonation forms a stabilized enolate that can act as a nucleophile in alkylation, acylation, and condensation reactions.[10][11]
-
Ketone Carbonyl: An electrophilic site susceptible to nucleophilic attack, such as reduction to a secondary alcohol or reaction with organometallics.
-
Ester Carbonyl: Another electrophilic site, which can undergo hydrolysis, amidation, or reduction.
-
Bromophenyl Ring: The bromine atom is a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of complex substituents.
Reactivity Diagram
The following diagram highlights the key reactive centers of the molecule.
Caption: Key reactive sites on this compound.
Applications in Research and Drug Development
The true value of this compound is demonstrated by its application as a reactant in the synthesis of biologically active heterocyclic compounds.[1] Its structure is a precursor to a variety of scaffolds with therapeutic potential.
Notable Applications: [1]
-
Sirtuin Inhibitors: Used in the synthesis of Cambinol analogs, which are investigated for their sirtuin inhibition and antitumor properties.
-
Kinase Inhibitors: Serves as a reactant for creating (heteroaryl)(carboxamido)arylpyrrole derivatives that show Cdc7 kinase inhibitory activity.
-
Analgesics: Employed in the preparation of aroylbenzoxepinones, which are evaluated for analgesic activity.
-
Heterocyclic Synthesis: The β-keto ester moiety is a classic precursor for synthesizing heterocycles like quinolines, pyrimidines, and pyrazoles through reactions with aromatic amines or hydrazines.[12]
Example Synthetic Pathway: Hydantoin Formation
One important application is in the synthesis of hydantoins, a class of compounds known for anticonvulsant properties.[13] The Bucherer-Bergs reaction provides a multicomponent pathway to this scaffold.[13]
Caption: Multicomponent reaction pathway to a hydantoin scaffold.
Safety and Handling
As with any laboratory chemical, proper safety protocols are mandatory. This compound is classified as an irritant.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
References
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A Claisen Condensation Forms a β-Keto Ester. (2014). Chemistry LibreTexts. [Link]
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β-keto esters Definition. Fiveable. [Link]
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Claisen condensation. Wikipedia. [Link]
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Claisen Condensation – Mechanism, Variations & FAQs. Allen. [Link]
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Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]
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Video: Esters to β-Ketoesters: Claisen Condensation Overview. (2023). JoVE. [Link]
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Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 205-223. [Link]
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This compound CAS 21575-91-7. BIOSYNCE. [Link]
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Ethyl 3-(4-bromophenyl)-3-oxopropanoate. PubChem, National Center for Biotechnology Information. [Link]
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(PDF) Mastering β-keto esters. (2025). ResearchGate. [Link]
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Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society, 70(7), 2402–2404. [Link]
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Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. (2023). ACS Medicinal Chemistry Letters. [Link]
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An In-depth Technical Guide to Ethyl 3-(3-bromophenyl)-3-oxopropanoate: A Keystone Intermediate in Modern Drug Discovery
Abstract
Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile β-keto ester, has emerged as a pivotal building block in the synthesis of complex heterocyclic scaffolds with significant therapeutic potential. Its unique structural features—a reactive β-dicarbonyl system and a strategically placed bromine atom on the phenyl ring—offer medicinal chemists a powerful handle for molecular elaboration and structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and robust synthetic protocols. Furthermore, it delves into its field-proven applications as a key intermediate in the development of targeted therapeutics, including inhibitors for cell division cycle 7 (Cdc7) kinase and sirtuins, as well as precursors for novel analgesic compounds. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage this compound in their synthetic and medicinal chemistry programs.
Molecular Structure and Physicochemical Properties
This compound is characterized by a central propanoate chain functionalized with a ketone at the β-position and an ester at the carboxyl end. The β-keto group is attached to a phenyl ring substituted with a bromine atom at the meta-position. This substitution pattern is crucial, as it influences the electronic properties of the aromatic ring and provides a site for further chemical modification via cross-coupling reactions.
The presence of the β-dicarbonyl moiety results in keto-enol tautomerism, a fundamental property that dictates its reactivity. The enol form is stabilized by intramolecular hydrogen bonding and conjugation with the aromatic ring, making the α-protons acidic and readily removable by a base. This reactivity is the cornerstone of its utility in C-C bond-forming reactions.
Key Physicochemical Data
The essential properties of this compound are summarized below for quick reference. These parameters are critical for reaction planning, purification, and safety considerations.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₁BrO₃ | |
| Molecular Weight | 271.11 g/mol | |
| CAS Number | 21575-91-7 | ; |
| IUPAC Name | This compound | |
| Appearance | Liquid; Colorless to light yellow solid | ; |
| Boiling Point | 255-256 °C | |
| Density | 1.416 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.565 | |
| Solubility | Soluble in ether, dichloromethane, benzene; Poor in water | |
| Storage Conditions | Sealed in a dry, inert atmosphere at room temperature | ; |
Synthesis of this compound
The synthesis of this key intermediate is reliably achieved through Claisen condensation, a fundamental carbon-carbon bond-forming reaction in organic chemistry. The choice of this methodology is driven by the ready availability of starting materials and the reaction's efficiency in constructing the β-keto ester framework. Two robust protocols are presented below.
Protocol 1: Claisen Condensation of an Aryl Ketone with Diethyl Carbonate
This method leverages the reaction between 3-bromoacetophenone and diethyl carbonate using a strong base like sodium hydride. The base serves to deprotonate the α-carbon of the acetophenone, generating a nucleophilic enolate that subsequently attacks the electrophilic carbonyl of diethyl carbonate.
-
Preparation: A dry 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Suspension: Sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) is carefully added to the flask, followed by anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C in an ice bath.
-
Reactant Addition: A solution of 3-bromoacetophenone (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes.
-
Causality Insight: Dropwise addition is critical to control the exothermic reaction and prevent side reactions.
-
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, the reaction is cooled to 0 °C, and the excess sodium hydride is cautiously quenched by the slow addition of anhydrous ethanol.
-
Work-up: The mixture is acidified to a pH of ~3-4 with 1 M hydrochloric acid. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Trustworthiness Check: The washing steps are essential to remove unreacted acid, base, and inorganic salts, ensuring the purity of the crude product.
-
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Protocol 2: Crossed Claisen Condensation of an Aryl Ester with an Aliphatic Ester
An alternative and highly effective route involves the crossed Claisen condensation between ethyl 3-bromobenzoate and ethyl acetate using a strong, non-nucleophilic base such as lithium bis(trimethylsilyl)amide (LHMDS).
-
Preparation: A solution of 1.3 M LHMDS in THF (1.5 equivalents) is placed in a flask under an inert atmosphere and cooled to -78 °C.
-
Enolate Formation: Ethyl acetate (1.0 equivalent) is added slowly to the LHMDS solution. The mixture is stirred for 15 minutes to ensure complete formation of the lithium enolate.
-
Causality Insight: Using a pre-formed lithium enolate at low temperature prevents self-condensation of ethyl acetate and promotes the desired crossed reaction.
-
-
Acylation: Ethyl 3-bromobenzoate (1.0 equivalent) is added to the enolate solution, and stirring is continued for 2 hours at -78 °C. Reaction progress is monitored by TLC.
-
Quenching & Work-up: The reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate (3x). The combined organic phases are dried over anhydrous Na₂SO₄ and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography (e.g., 4% ethyl acetate/hexane) to afford the target compound as a brown oil.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis via Claisen condensation.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following data are characteristic of this compound.
| Technique | Observed Data |
| ¹H NMR | (500 MHz, CDCl₃): δ 8.07 (s, 1H), 7.86 (d, J=7.5 Hz, 1H), 7.73-7.69 (m, 1H), 7.37 (t, J=7.0Hz, 1H), 4.28-4.26 (m, 2H), 3.92 (s, 2H), 1.24 (t, J=6.2Hz, 3H). Note: Data reflects a mixture of keto-enol tautomers. |
| ¹³C NMR | Predicted shifts based on analogous structures suggest signals for the ester carbonyl (~167 ppm), ketone carbonyl (~191 ppm), aromatic carbons (120-138 ppm), ester methylene (~62 ppm), α-methylene (~45 ppm), and ester methyl (~14 ppm). |
| Mass Spec. | (ESI): m/z 298.8 [M-1]⁻ (Note: This appears to be an adduct, theoretical [M-H]⁻ is ~270). The molecular ion peak confirms the mass. |
| IR (ATR) | Characteristic peaks expected for C=O (ester) ~1740 cm⁻¹, C=O (ketone) ~1685 cm⁻¹, C=C (aromatic) ~1600 cm⁻¹, and C-Br stretch. An ATR-IR spectrum is available for verification. |
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its role as a versatile scaffold for constructing biologically active molecules. The β-keto ester moiety is a classic pharmacophore building block, and the 3-bromophenyl group serves as a point of diversification.
Synthesis of Cdc7 Kinase Inhibitors
Scientific Rationale: Cell division cycle 7 (Cdc7) kinase is a serine/threonine kinase essential for the initiation of DNA replication. It is often overexpressed in cancer cells, making it a high-value target for anticancer therapy. Inhibition of Cdc7 leads to cell cycle arrest and p53-independent apoptosis in tumor cells, representing a promising therapeutic strategy.
Application: this compound is an ideal precursor for synthesizing (heteroaryl)(carboxamido)arylpyrrole derivatives, a class of potent Cdc7 inhibitors. The general synthetic strategy involves a multi-component reaction where the β-keto ester is condensed with an amine and another carbonyl-containing compound to build the core pyrrole ring system. The 3-bromophenyl group from the starting material becomes a key substituent on the final pyrrole scaffold, where the bromine can be used for further modifications (e.g., Suzuki or Buchwald-Hartwig couplings) to optimize potency and pharmacokinetic properties.
Caption: Role as a scaffold in developing Cdc7 kinase inhibitors.
Precursor for Sirtuin Inhibitors (Cambinol Analogs)
Scientific Rationale: Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes, including gene expression, metabolism, and aging. Certain sirtuins, like SIRT1 and SIRT2, are implicated in cancer cell survival, making them attractive therapeutic targets. Cambinol is a known sirtuin inhibitor that has shown antitumor activity.
Application: The synthesis of cambinol and its analogs often involves a Knoevenagel condensation followed by a conjugate reduction and cyclization. The core structure is built from a β-keto ester. This compound is a logical and valuable starting material for creating novel cambinol analogs. By replacing the standard ethyl benzoylacetate with the 3-bromo derivative, chemists can introduce a bromine atom into the final structure. This allows for the exploration of new chemical space, potentially leading to analogs with improved potency, selectivity, or metabolic stability.
Intermediate for Aroylbenzoxepinones with Analgesic Activity
Scientific Rationale: The dibenz[b,f]oxepin core is found in several biologically active compounds. Derivatives of this scaffold, particularly aroylbenzoxepinones, have been investigated for their analgesic properties.
Application: this compound is cited as a reactant for the synthesis of aroylbenzoxepinones. A plausible and powerful method for this transformation is the Manganese(III)-based oxidative free-radical cyclization. In this type of reaction, the enolate of the β-keto ester is oxidized by Mn(OAc)₃ to generate a radical, which can then undergo an intramolecular cyclization with an appropriately positioned alkene or aryl group to construct the complex oxepin ring system. This advanced synthetic strategy highlights the utility of the β-keto ester in forming complex polycyclic structures of medicinal interest.
Safety and Handling
As a laboratory chemical, this compound requires careful handling.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
-
Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic tool for modern drug discovery. Its well-defined reactivity, established synthetic routes, and proven utility in constructing high-value pharmacophores make it an indispensable resource for medicinal chemists. The ability to leverage both the β-dicarbonyl core for heterocycle formation and the aryl bromide for late-stage diversification provides a robust platform for developing novel therapeutics targeting critical pathways in cancer and pain. This guide serves as a comprehensive resource to facilitate its effective application in the laboratory.
References
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Retrieved from a synthesized protocol based on chemical principles.
-
SpectraBase. (n.d.). Ethyl (3-bromobenzoyl)acetate. Retrieved from [Link]
-
Menichincheri, M., et al. (2010). Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding. Journal of Medicinal Chemistry, 53(20), 7296–7315. [Link]
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Medda, F., et al. (2009). Novel cambinol analogs as sirtuin inhibitors: synthesis, biological evaluation, and rationalization of activity. Journal of Medicinal Chemistry, 52(9), 2673–2682. [Link]
-
Snider, B. B. (1996). Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364. [Link]
An In-depth Technical Guide to the Physical Properties of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Foreword: Beyond the Data Sheet
In the landscape of medicinal chemistry and synthetic research, ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS No. 21575-91-7) emerges not as a final product, but as a critical molecular scaffold. Its utility as a reactant is significant, serving as a key building block in the synthesis of novel aroylbenzoxepinones for analgesic applications, Cdc7 kinase inhibitors, and sirtuin-inhibiting Cambinol analogs with antitumor activity[1]. Understanding the fundamental physical properties of this β-keto ester is therefore not a mere academic exercise; it is the foundational bedrock upon which reliable, reproducible, and scalable synthetic campaigns are built. This guide moves beyond a simple listing of values, providing a deeper context for these properties, the experimental logic behind their determination, and the self-validating workflows that ensure the integrity of the material used in complex research endeavors.
Core Physicochemical Identity
A precise understanding of a compound's identity is the mandatory first step for any scientific investigation. The core identifiers for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 21575-91-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1][2] |
| Molecular Weight | 271.11 g/mol | [1] |
| Appearance | Liquid | [2] |
Quantitative Physical Characteristics: A Deeper Analysis
The macroscopic properties of a substance are direct manifestations of its molecular structure. For a synthetic building block, these values are critical for process design, purification strategy, and reaction monitoring.
| Characteristic | Literature Value | Significance in a Research Context |
| Boiling Point | 255-256 °C (at atmospheric pressure) | [2] |
| Density | 1.416 g/mL (at 25 °C) | [2] |
| Refractive Index (n20/D) | 1.565 | [2] |
| Solubility | Poor in water; Soluble in ether, dichloromethane, benzene | [2] |
| Acidity (pKa, Predicted) | 9.91 ± 0.46 | [2] |
| Flash Point | 152.6 ± 22.3 °C | [2] |
Thermal Properties: Boiling Point and Stability
The reported boiling point of 255-256 °C indicates low volatility under standard conditions, simplifying handling and reducing vapor-related exposure risks in the lab[2]. However, for purification, distillation at atmospheric pressure may risk thermal decomposition. Therefore, vacuum distillation is the preferred method to purify this compound, as is common for high-boiling-point organic liquids. The relatively high flash point of over 150°C suggests that the compound does not pose a significant flammability hazard at typical laboratory temperatures[2].
Bulk and Optical Properties: Density and Refractive Index
With a density of 1.416 g/mL, this compound is significantly denser than water[2]. This is a crucial consideration for aqueous workups during synthesis; it will form the lower layer in an extraction with water, which is an important practical detail for separation protocol design. The refractive index is a highly sensitive physical constant that serves as a rapid and non-destructive indicator of purity. A measured value that deviates from the literature value of 1.565 can suggest the presence of residual solvents or other impurities[2].
Solution Behavior: Solubility and Acidity
The compound's poor solubility in water and good solubility in non-polar organic solvents is characteristic of its structure, which features a large bromophenyl group and an ethyl ester moiety[2]. This solubility profile dictates the choice of solvents for reactions and chromatographic purification.
The predicted pKa of 9.91 is of particular chemical significance[2]. This acidity is attributed to the methylene protons situated between the two carbonyl groups (the α-protons). These protons can be readily removed by a suitable base (e.g., sodium ethoxide) to form a stabilized enolate. This enolate is the reactive nucleophilic species that allows this compound to participate in a wide array of carbon-carbon bond-forming reactions, which is the very source of its utility as a synthetic intermediate.
Workflow for Physicochemical Characterization
Ensuring the identity and purity of a starting material is a self-validating process. The workflow below illustrates the logical progression of experiments used to characterize a liquid chemical sample like this compound. The consistency of results across these independent methods provides high confidence in the material's quality.
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A Comprehensive Technical Guide to the Safe Handling of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a key building block in synthetic organic chemistry, is instrumental in the development of novel pharmaceutical agents and other complex molecules. Its unique structure, featuring a brominated phenyl ring and a β-keto ester moiety, makes it a versatile precursor for a variety of chemical transformations. However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth, experience-driven framework for the safe handling, storage, and disposal of this compound, grounded in established safety principles and regulatory standards.
Hazard Identification and GHS Classification
While a definitive, universally adopted GHS classification for this compound is not consistently presented across all suppliers, a composite analysis of available safety data sheets (SDS) for this compound and structurally related analogues, such as ethyl 3-(4-bromophenyl)-3-oxopropanoate, allows for a conservative and prudent hazard assessment. The primary hazards are associated with irritation to the skin, eyes, and respiratory tract.[1][2]
| Hazard Class | GHS Category | Signal Word | Hazard Statement | Pictogram |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation | GHS07 |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation | GHS07 |
It is crucial to note that the toxicological properties of this specific compound have not been exhaustively investigated.[3] Therefore, it should be handled with the utmost care, assuming it may have other, as yet unidentified, hazardous properties.
First Aid Measures: A Proactive Response Protocol
In the event of an exposure, immediate and appropriate first aid is critical. The following protocols are based on best practices for handling chemical irritants.[3]
-
In Case of Inhalation: If inhaled, immediately move the individual to fresh air. If breathing is difficult or ceases, provide artificial respiration. Seek immediate medical attention.[3][4]
-
In Case of Skin Contact: Promptly wash the affected area with copious amounts of soap and water. Remove any contaminated clothing. If skin irritation develops or persists, consult a physician.[3][5]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.[3][5]
-
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth thoroughly with water and seek immediate medical attention.[3][4]
Caption: First Aid Decision Workflow for Exposure Incidents.
Firefighting Measures
While not classified as highly flammable, this compound is a combustible material.[5] Fires involving this compound should be managed with the following considerations:
-
Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide (CO2).[3][5]
-
Unsuitable Extinguishing Media: No specific limitations are noted, but a direct water jet may scatter the material.
-
Specific Hazards from Combustion: Thermal decomposition can produce hazardous gases, including carbon monoxide (CO), carbon dioxide (CO2), and hydrogen bromide (HBr) gas.[3]
-
Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes and inhalation of toxic fumes.[3][6]
Accidental Release Measures: Containment and Cleanup
A swift and organized response to a spill is essential to mitigate exposure and environmental contamination. The scale of the spill dictates the appropriate procedure.
-
Personal Precautions: For any spill, ensure adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid breathing vapors, mist, or gas.[3][7]
-
Environmental Precautions: Prevent the spilled material from entering drains, sewers, or waterways.[3][8]
Protocol for Small Spills:
-
Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or earth.[5]
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
Protocol for Large Spills:
-
Evacuate all non-essential personnel from the area and secure the location.
-
Contain the spill using dikes of inert material to prevent it from spreading.
-
Follow the same absorption and collection procedures as for a small spill, using non-sparking tools.[9]
-
Ventilate the area and wash the spill site after the material has been completely removed.
Caption: Workflow for Responding to an Accidental Release.
Handling and Storage: Proactive Safety Measures
Adherence to proper handling and storage protocols is the cornerstone of laboratory safety.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5][10]
-
Avoid all personal contact, including the inhalation of dust or vapors.[5]
-
Wear appropriate personal protective equipment (PPE) as detailed in Section 6.
-
Use non-sparking tools and take precautionary measures against static discharge.[9][10]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][7]
-
Keep away from sources of ignition, heat, and direct sunlight.[8][11]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3]
-
The recommended storage temperature is at room temperature in an inert atmosphere.
Caption: Segregation of Incompatible Chemicals in Storage.
Exposure Controls and Personal Protection
Engineering controls and personal protective equipment (PPE) are essential to minimize exposure.[12]
-
Engineering Controls: Operations should be conducted in a chemical fume hood to maintain airborne concentrations below exposure limits.[10] Eyewash stations and safety showers must be readily accessible.[6][10]
-
Personal Protective Equipment (PPE): The selection of PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[13]
| Protection Type | Specific Recommendations | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[6][14] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | Prevents skin contact which can lead to irritation.[6] |
| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator may be used. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridge. | Required when engineering controls are insufficient to control airborne concentrations or during emergency situations.[3] |
Disposal Considerations
All waste materials, including the compound itself and any contaminated materials, must be disposed of in accordance with local, state, and federal regulations. It is recommended to use a licensed professional waste disposal service.[3][6] Do not allow the product to enter the drainage system.[3][8]
Conclusion
This compound is a valuable reagent in chemical synthesis. Its safe and effective use hinges on a comprehensive understanding of its potential hazards and the diligent application of the safety protocols outlined in this guide. By fostering a culture of safety-consciousness and adhering to these best practices, researchers can minimize risks and continue to advance scientific discovery responsibly.
References
- MSDS of this compound. (n.d.). Capot Chemical Co., Ltd.
- Ethyl 3-bromo-2-oxopropanoate Safety Data Sheet. (2022). Apollo Scientific.
- Ethyl 3-bromopropionate Safety Data Sheet. (2025). Fisher Scientific.
- Ethyl 3-(4-bromophenyl)-3-oxopropanoate. (n.d.). PubChem.
- Safety Data Sheet. (n.d.). Merck Millipore.
- (S)-2-Amino-2-(4-bromophenyl)acetic acid Safety Data Sheet. (n.d.). BLD Pharmatech.
- Ethyl 3-bromopropionate. (n.d.). PubChem.
- Safety Data Sheet. (2025). Sigma-Aldrich.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2024). CymitQuimica.
- Ethyl 3-(4-bromophenyl)-3-oxopropanoate. (n.d.). Sigma-Aldrich.
- Ethyl 3-azidopropanoate Safety Data Sheet. (2025). MedChemExpress.
- Safety Data Sheet. (2022). Merck Millipore.
- Safety Data Sheet. (n.d.). Fisher Scientific.
- Safety Data Sheet. (2010). Fisher Scientific.
- Personal Protective Equipment. (2025). US EPA.
- Chapter 3 - Personal Protective Equipment. (n.d.). Environment, Health and Safety - Cornell University.
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reliable suppliers of ethyl 3-(3-bromophenyl)-3-oxopropanoate
An In-depth Technical Guide for Researchers
Strategic Sourcing and Quality Verification of Ethyl 3-(3-bromophenyl)-3-oxopropanoate for Advanced Drug Discovery
As a key building block in medicinal chemistry, this compound (CAS No. 21575-91-7) is a versatile β-keto ester indispensable for the synthesis of novel heterocyclic scaffolds. Its utility in creating compounds with potential analgesic, kinase inhibitory, and antitumor activities makes the reliability of its supply chain a critical, rate-limiting step in many research and development pipelines.[1] The presence of both a reactive β-keto ester moiety and a brominated phenyl ring provides dual points for molecular elaboration, enabling access to a diverse chemical space.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for researchers, scientists, and drug development professionals to strategically source, qualify, and utilize this vital reagent. We will move beyond a simple list of vendors to establish a robust, self-validating system for ensuring the quality and consistency of your starting material, which is the bedrock of reproducible and successful experimental outcomes.
Part 1: Supplier Intelligence and Qualification
The procurement of a chemical intermediate is not merely a transactional step but the foundation of your entire synthetic campaign. A low-quality or misidentified starting material can lead to failed reactions, convoluted purification processes, and ultimately, a significant loss of time and resources. A reliable supplier is one that provides not just the material, but also transparent and comprehensive documentation.
Key Criteria for Supplier Vetting:
-
Documentation and Transparency: The supplier must provide a detailed Certificate of Analysis (CoA) for each specific batch. This document should, at a minimum, include the compound's identity, purity (typically determined by HPLC or GC), and confirmation of its structure via spectroscopic methods (¹H NMR).
-
Purity Specification: For applications in drug discovery, a purity of ≥95% is generally recommended.[2] Suppliers offering higher purity grades should be prioritized, though this often comes at a premium.
-
Batch-to-Batch Consistency: Reputable suppliers maintain stringent quality control measures to ensure consistency across different production lots. Inquiring about their quality management system can provide insight into their commitment to this principle.
-
Technical Support: The ability to communicate with a knowledgeable technical service department is invaluable for troubleshooting or for obtaining more detailed analytical data if required.
Comparative Analysis of Potential Suppliers:
The following table summarizes publicly available information for several suppliers of this compound. This is intended as a starting point for your own evaluation process.
| Supplier | CAS Number | Typical Purity | Molecular Formula | Molecular Weight | Notes |
| Sigma-Aldrich (Merck) | 21575-91-7 (and related structures) | Varies (often ≥95%) | C₁₁H₁₁BrO₃ | 271.11 | A global distributor with extensive documentation and support. Offers various related analogs.[3] |
| Advanced ChemBlocks | 21575-91-7 | 95% | C₁₁H₁₁BrO₃ | 271.11 | Provides a clear catalog ID (P39713) and essential chemical data.[2] |
| AiFChem | 21575-91-7 | 95% | C₁₁H₁₁BrO₃ | 271.11 | Lists applications in drug discovery and provides safety information.[1] |
| BIOSYNCE | 21575-91-7 | Not specified | C₁₁H₁₁BrO₃ | 271.11 | Provides detailed physical properties like boiling point and density.[4] |
| BLD Pharm | 21575-91-7 (and related structures) | Not specified | C₁₁H₁₁BrO₃ | 271.11 | A supplier with a broad catalog of pharmaceutical intermediates.[5][6] |
Part 2: A Self-Validating Protocol for Incoming Quality Control
Even when sourced from a reputable supplier, it is imperative to perform in-house quality control (QC) on any new batch of starting material. This practice validates the supplier's CoA and ensures the material's integrity after shipping and handling. The following workflow provides a robust system for this verification.
Caption: Workflow for incoming quality control of this compound.
Experimental Protocol for QC Verification:
-
Documentation and Physical Review:
-
1.1. Cross-reference the supplier's CoA with the material's label to ensure the CAS number (21575-91-7) and batch number match.
-
1.2. Visually inspect the material. It is typically a liquid.[4] Note any discoloration or presence of solids.
-
1.3. Confirm that the material is readily soluble in common non-polar organic solvents like dichloromethane or ether, and poorly soluble in water, as expected.[4]
-
-
Structural Confirmation via ¹H NMR Spectroscopy:
-
2.1. Prepare a sample by dissolving ~5-10 mg of the material in ~0.6 mL of deuterated chloroform (CDCl₃).
-
2.2. Acquire a ¹H NMR spectrum.
-
2.3. Expected Chemical Shifts (δ) and Multiplicities:
-
Triplet (3H): ~1.3 ppm, corresponding to the ethyl ester methyl group (-OCH₂CH ₃).
-
Singlet (2H): ~4.0 ppm, corresponding to the active methylene protons (-C(=O)CH ₂C(=O)-). Note: The exact chemical shift and potential for tautomerization should be considered.
-
Quartet (2H): ~4.2 ppm, corresponding to the ethyl ester methylene group (-OCH ₂CH₃).
-
Multiplets (4H): ~7.3-8.0 ppm, corresponding to the four protons on the 3-bromophenyl ring.
-
-
2.4. Causality Check: The integration of these peaks should correspond to a 3:2:2:4 ratio. The presence of significant unassigned peaks may indicate impurities.
-
-
Purity Assessment via High-Performance Liquid Chromatography (HPLC):
-
3.1. Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase solvent like acetonitrile.
-
3.2. Use a standard C18 reverse-phase column.
-
3.3. Employ a gradient elution method, for example, starting with a higher polarity mobile phase (e.g., 90% water with 0.1% formic acid) and ramping to a lower polarity mobile phase (e.g., 90% acetonitrile with 0.1% formic acid).
-
3.4. Monitor the elution using a UV detector, typically at a wavelength where the aromatic ring absorbs (e.g., 254 nm).
-
3.5. Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. This value should be in close agreement (e.g., within ±1%) with the purity stated on the supplier's CoA.
-
Part 3: Synthetic Utility and Mechanistic Considerations
This compound is a valuable precursor for synthesizing heterocyclic compounds, which are core structures in many pharmaceuticals.[7] Its utility stems from the reactivity of the β-keto ester system, which can undergo condensation reactions with various binucleophiles.
Application Example: Synthesis of Quinoxaline Derivatives
Quinoxalines are a class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer and antimicrobial properties.[7][8] The reaction of an α-ketoester (or its β-keto ester equivalent) with an o-phenylenediamine is a classic and efficient method for their synthesis.
Caption: Generalized reaction pathway for the synthesis of a quinoxaline derivative.
This reaction proceeds via an initial condensation between one of the amine groups of o-phenylenediamine and one of the carbonyl groups of the β-keto ester, forming an imine intermediate. This is followed by an intramolecular cyclization where the second amine attacks the remaining carbonyl (the ester), leading to the formation of the heterocyclic ring system after dehydration.[8] The bromine atom on the phenyl ring remains intact, serving as a handle for further diversification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), thereby enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.
By implementing the rigorous sourcing and verification strategies outlined in this guide, researchers can ensure the integrity of their chemical starting materials, leading to more reliable, reproducible, and ultimately more successful outcomes in the complex endeavor of drug discovery.
References
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Navimro. Ethyl 3-(3-bromophenyl)-3, RHAWN, 2510599.[Link]
-
AbacipharmTech. Ethyl 3-(4-bromophenyl)-3-oxopropanoate.[Link]
-
BIOSYNCE. this compound CAS 21575-91-7.[Link]
-
PubChem. Ethyl 3-(4-bromophenyl)-3-oxopropanoate.[Link]
-
Organic Syntheses. ethyl 3,3-diethoxypropanoate.[Link]
-
Royal Society of Chemistry. Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines.[Link]
-
PubChem. Ethyl 3-(4-Fluorophenyl)-3-Oxopropanoate.[Link]
-
PubMed. Short synthesis of ethyl 3-(3-aminophenyl)propanoate.[Link]
-
National Institutes of Health (NIH). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions.[Link]
-
Ningbo Inno Pharmchem Co.,Ltd. The Role of Ethyl 3-cyclopropyl-3-oxopropanoate in Advanced Organic Synthesis.[Link]
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- 6. 2340293-82-3|Ethyl 3-(3-bromo-5-nitrophenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
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- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of Ethyl 3-(3-bromophenyl)-3-oxopropanoate in Modern Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking Molecular Diversity with a Versatile Building Block
In the landscape of medicinal chemistry and organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a highly functionalized β-keto ester, has emerged as a cornerstone building block for the synthesis of a diverse array of heterocyclic scaffolds.[1] Its utility is rooted in two key structural features: the 1,3-dicarbonyl moiety, which provides a reactive "two-carbon" synthon for various cyclization and condensation reactions, and the synthetically versatile 3-bromophenyl group. This bromine atom serves as a crucial handle for post-synthetic modification via cross-coupling reactions, enabling the rapid generation of compound libraries with tailored pharmacological profiles.[2]
This guide provides an in-depth exploration of the application of this compound in the synthesis of high-value heterocyclic systems, complete with detailed mechanistic insights and field-proven laboratory protocols.
Synthesis of Substituted Pyrimidin-4-ols: The Biginelli and Related Condensations
The pyrimidine core is a ubiquitous feature in numerous biologically active molecules, including nucleic acids and a wide range of pharmaceuticals.[3] The condensation of β-keto esters with amidines represents one of the most direct and reliable methods for constructing the pyrimidin-4-ol ring system.[4][5]
Causality and Mechanistic Insight
The reaction proceeds via a sequential condensation-cyclization pathway. Initially, the amidine, a strong nucleophile, attacks the more electrophilic ketone carbonyl of the β-keto ester. This is followed by an intramolecular cyclization, where the second nitrogen of the amidine intermediate attacks the ester carbonyl. The subsequent elimination of ethanol drives the reaction towards the formation of the stable aromatic pyrimidin-4-ol ring. The choice of base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is critical for deprotonating the amidine hydrochloride salt, thereby generating the free, nucleophilic amidine required for the initial attack.[5]
Caption: Workflow for Pyrimidin-4-ol Synthesis.
Experimental Protocol: Synthesis of 6-(3-bromophenyl)-2-methylpyrimidin-4-ol
This protocol is adapted from established literature procedures for pyrimidine synthesis from β-keto esters.[5]
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (2.71 g, 10.0 mmol, 1.0 eq).
-
Reaction Setup: Add acetamidine hydrochloride (1.04 g, 11.0 mmol, 1.1 eq) and absolute ethanol (40 mL). Stir the suspension at room temperature.
-
Base Addition: Slowly add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.83 g, 12.0 mmol, 1.2 eq) to the stirring suspension.
-
Reaction Execution: Stir the resulting solution under an inert atmosphere (e.g., Argon) at room temperature for 18 hours. For less reactive amidines, the mixture may require heating to reflux.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexane).
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the ethanol.
-
Add distilled water (50 mL) to the residue and acidify to pH ~5-6 with 1 M HCl.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold water (2 x 20 mL) and then a small amount of cold diethyl ether to remove non-polar impurities.
-
-
Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or purify by column chromatography on silica gel to afford the pure pyrimidin-4-ol derivative.
| Parameter | Value/Condition | Rationale |
| Amidine | Acetamidine HCl | Source of the N-C-N fragment for the pyrimidine ring. |
| Base | DBU | Strong, non-nucleophilic base to liberate the free amidine. |
| Solvent | Ethanol | Good solvent for reactants and facilitates product precipitation. |
| Temperature | Room Temperature | Sufficient for many amidines; avoids side reactions.[5] |
| Typical Yield | 65-85% | Based on analogous reactions in the literature.[4] |
Synthesis of Pyrazol-5-ones: The Knorr Pyrazole Synthesis
Pyrazolone derivatives are a privileged scaffold in medicinal chemistry, famously represented by drugs like Edaravone, which is used to treat stroke.[6] The classical Knorr synthesis involves the condensation of a β-keto ester with a hydrazine derivative, a robust and high-yielding transformation.[7]
Causality and Mechanistic Insight
This reaction exhibits high regioselectivity. The more nucleophilic nitrogen of the substituted hydrazine (e.g., the terminal NH2 of phenylhydrazine) preferentially attacks the more electrophilic ketone carbonyl of this compound. This initial condensation forms a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the ester carbonyl, followed by elimination of ethanol to yield the stable 5-membered pyrazol-5-one ring.[6][8] Microwave-assisted synthesis can dramatically reduce reaction times.[7]
Caption: Regioselective Knorr Pyrazolone Synthesis.
Experimental Protocol: Synthesis of 3-(3-bromophenyl)-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is based on conventional and microwave-assisted methods for pyrazolone synthesis.[6][7]
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.36 g, 5.0 mmol, 1.0 eq) and phenylhydrazine (0.54 g, 5.0 mmol, 1.0 eq).
-
Solvent (Optional): For conventional heating, dissolve the reactants in glacial acetic acid (15 mL) or ethanol (20 mL) in a round-bottom flask fitted with a reflux condenser. For solvent-free microwave conditions, proceed without solvent.[6]
-
Reaction Execution (Microwave): Seal the vial and heat in a microwave reactor at 120°C for 5-10 minutes.
-
Reaction Execution (Conventional): Heat the flask to reflux (80-120°C depending on solvent) and maintain for 1-3 hours.
-
Monitoring: Monitor the disappearance of starting materials using TLC (e.g., 30% Ethyl Acetate in Hexane).
-
Work-up and Isolation:
-
After cooling to room temperature, add cold water (30 mL) to the reaction mixture.
-
If a solid precipitates, collect it by vacuum filtration and wash with cold ethanol.
-
If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification: The crude solid can be purified by recrystallization from ethanol to yield the final pyrazolone product.
| Parameter | Value/Condition | Rationale |
| Hydrazine | Phenylhydrazine | Provides the N-N fragment for the pyrazole ring. |
| Conditions | Microwave, 120°C | Dramatically accelerates the reaction rate.[6] |
| Solvent | Glacial Acetic Acid / Solvent-Free | Acetic acid can catalyze the condensation; solvent-free is greener. |
| Regioselectivity | >95% | The ketone is significantly more reactive than the ester. |
| Typical Yield | 80-95% | High efficiency is characteristic of this reaction.[7] |
Synthesis of Coumarin Derivatives: The Knoevenagel Condensation
Coumarins (2H-chromen-2-ones) are a class of oxygen-containing heterocycles widely found in nature and are known for their diverse biological activities, including anticoagulant and anti-inflammatory properties.[9] A primary synthetic route is the Knoevenagel condensation of an active methylene compound (like a β-keto ester) with a salicylaldehyde derivative.[10]
Causality and Mechanistic Insight
The reaction is typically catalyzed by a weak base, such as piperidine or triethylamine. The base deprotonates the active methylene group of the β-keto ester to form an enolate. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl of the salicylaldehyde. The resulting aldol-type adduct undergoes intramolecular cyclization via transesterification, where the phenolic hydroxyl group displaces the ethoxy group of the ester. A final dehydration step yields the aromatic coumarin ring.[9]
Caption: Knoevenagel Condensation Pathway to Coumarins.
Experimental Protocol: Synthesis of 3-(3-bromobenzoyl)-2H-chromen-2-one
This generalized protocol is based on well-established procedures for coumarin synthesis.[9]
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve salicylaldehyde (1.22 g, 10.0 mmol, 1.0 eq) and this compound (2.71 g, 10.0 mmol, 1.0 eq) in absolute ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 mL, approx. 1.0 mmol, 0.1 eq).
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux for 3-4 hours.
-
Monitoring: Monitor the formation of the product by TLC. The product is often fluorescent under UV light.
-
Work-up and Isolation:
-
Allow the reaction to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
Collect the yellow crystalline solid by vacuum filtration.
-
Wash the solid with a generous amount of cold ethanol to remove unreacted starting materials and the catalyst.
-
-
Purification: The product is often pure after washing. If needed, recrystallize from hot ethanol or acetic acid to obtain the final 3-aroylcoumarin.
The Strategic Advantage of the 3-Bromophenyl Group
The true power of using this compound lies in the post-cyclization functionalization of the resulting heterocycles. The bromine atom is a perfect handle for palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki Coupling: To introduce new aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: To install various amine functionalities.
-
Sonogashira Coupling: To append alkyne moieties.
This capability allows for the creation of large, diverse libraries of compounds from a single heterocyclic core, which is an invaluable strategy in the hit-to-lead and lead optimization phases of drug discovery.
Conclusion
This compound is a powerful and versatile reagent for the synthesis of medicinally relevant heterocycles. Its dual reactivity allows for the straightforward construction of pyrimidines, pyrazolones, coumarins, and other scaffolds. The embedded bromo-substituent provides a critical gateway for late-stage functionalization, enabling chemists to rapidly explore chemical space and develop novel therapeutic agents. The protocols and mechanistic insights provided herein serve as a practical guide for leveraging this key building block in modern synthetic programs.
References
-
Bartrum, H. M., et al. (2011). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. The Journal of Organic Chemistry, 76(1), 275–281. [Link]
-
Baxendale, I. R., et al. (2010). Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines. Organic Letters, 12(24), 5644-5647. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4H‐pyrimidin‐4‐ones from β‐keto amides and amides. Retrieved from [Link]
-
ResearchGate. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. Molecules, 26(6), 1569. [Link]
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Bentham Science. (2019). Synthetic Methods Applied in the Preparation of Coumarin-based Compounds. Current Organic Chemistry, 23(24), 2722-2746. [Link]
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International Journal of Trend in Scientific Research and Development. (2019). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. IJTSRD, 3(3), 136-139. [Link]
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Pal, R., et al. (2008). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Journal of the Brazilian Chemical Society, 19(8), 1545-1551. [Link]
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Varvounis, G., et al. (2001). Pyrazol-3-ones, Part 1: Synthesis and Applications. Advances in Heterocyclic Chemistry, 80, 73-156. [Link]
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Behalo, M. S., & Aly, A. A. (2011). Synthesis of nitrogen heterocycles from ethyl 3-(6-dibenzothiophen-2-yl-pyridazin-3-ylamino)-3-oxopropanoate. European Journal of Chemistry, 2(3), 295-299. [Link]
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King, A., et al. (2020). Synthesis, Characterization, and Bioactivity of 3-Substituted Coumarins as an Undergraduate Project. Georgia Journal of Science, 78(2), Article 10. [Link]
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ResearchGate. (2010). ChemInform Abstract: Oxidative Photochemical Cyclization of Ethyl 3-(Indol-3-yl)-3-oxo-2-phenylpropanoate Derivatives: Synthesis of Benzo[a]carbazoles. Retrieved from [Link]
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MDPI. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1581. [Link]
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The Versatility of Ethyl 3-(3-bromophenyl)-3-oxopropanoate: A Keystone Building Block in Modern Organic Synthesis
Abstract
Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a highly versatile bifunctional building block that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a reactive β-ketoester moiety and a synthetically malleable brominated aromatic ring, provides a gateway to a diverse array of complex molecular scaffolds. This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for the synthesis of various high-value heterocyclic systems. The causality behind experimental choices is elucidated, ensuring both technical accuracy and practical applicability.
Introduction: Unveiling the Synthetic Potential
This compound, a β-ketoester, is a powerful tool in the synthetic organic chemist's arsenal. The ester and ketone functionalities allow for a wide range of classical condensation reactions, while the bromine atom on the phenyl ring serves as a handle for modern cross-coupling methodologies. This dual reactivity enables the construction of a multitude of heterocyclic compounds, many of which are privileged scaffolds in drug discovery.[1][2] Furthermore, the compound is utilized in the synthesis of substituted phenylacetates, which have shown potential in the treatment of fibrosis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₁H₁₁BrO₃ |
| Molecular Weight | 271.11 g/mol |
| Appearance | Liquid |
| Boiling Point | 255-256 °C |
| Density | 1.416 g/mL at 25 °C |
| CAS Number | 21575-91-7 |
Data sourced from commercially available safety data sheets and product information.[2][4]
Core Applications in Heterocyclic Synthesis
The strategic placement of reactive sites in this compound makes it an ideal precursor for a variety of named reactions in heterocyclic chemistry. The following sections will delve into the mechanistic underpinnings and provide detailed protocols for several key transformations.
Synthesis of Pyrazole Derivatives
The reaction of β-ketoesters with hydrazine and its derivatives is a cornerstone of pyrazole synthesis, a class of compounds with a broad spectrum of biological activities.[5][6] The reaction proceeds via a condensation-cyclization cascade to afford highly substituted pyrazoles.
Caption: Workflow for Pyrazole Synthesis.
Protocol 2.1: Synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20 mL).
-
Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash with cold ethanol (2 x 10 mL). Dry the product under vacuum to yield the desired pyrazole derivative.
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[7][8][9][10][11] These structures are of significant interest in medicinal chemistry, with many approved drugs containing this core.
Caption: Hantzsch Pyridine Synthesis Workflow.
Protocol 2.2: General Procedure for Hantzsch Pyridine Synthesis
-
Reaction Setup: To a 100 mL round-bottom flask, add this compound (2.0 eq), an appropriate aldehyde (1.0 eq), and ammonium acetate (1.1 eq) in ethanol (30 mL).
-
Reaction: Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Isolation of Dihydropyridine: After cooling, the dihydropyridine intermediate often precipitates. It can be collected by filtration and washed with cold ethanol.
-
Aromatization: Dissolve the isolated dihydropyridine in glacial acetic acid. Add nitric acid (1.2 eq) dropwise and heat the mixture at 80 °C for 1 hour.
-
Work-up and Purification: Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. The crude product can be extracted with ethyl acetate and purified by column chromatography on silica gel.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot cyclocondensation reaction that efficiently produces 3,4-dihydropyrimidin-2(1H)-ones, a class of compounds with a wide range of pharmacological activities.[12][13][14]
Protocol 2.3: Synthesis of 4-(3-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), urea (1.5 eq), and an appropriate aldehyde (e.g., acetaldehyde, 1.2 eq) in ethanol.
-
Catalysis: Add a catalytic amount of a Brønsted or Lewis acid (e.g., HCl or YbCl₃).
-
Reaction: Reflux the mixture for 12-18 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into ice water. The resulting precipitate is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Gewald Aminothiophene Synthesis
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[15][16][17][18] These compounds are valuable intermediates in the synthesis of various biologically active molecules.
Protocol 2.4: General Procedure for Gewald Aminothiophene Synthesis
-
Reaction Setup: In a suitable flask, combine this compound (1.0 eq), an activated nitrile (e.g., malononitrile, 1.0 eq), and elemental sulfur (1.1 eq) in a solvent such as ethanol or DMF.
-
Base Addition: Add a catalytic amount of a base, such as morpholine or triethylamine, to initiate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-4 hours.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then triturated with a small amount of cold ethanol, and the resulting solid is collected by filtration and can be further purified by recrystallization.
Advanced Applications: Leveraging the Bromo-Substituent
The presence of the bromine atom on the phenyl ring opens up a vast landscape of synthetic possibilities through cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[19][20][21][22][23] This allows for the introduction of a wide variety of substituents at the 3-position of the phenyl ring, dramatically increasing the molecular diversity achievable from this single building block.
Caption: Suzuki-Miyaura Cross-Coupling Workflow.
Protocol 3.1: General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).
-
Solvent: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously for 6-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Safety and Handling
This compound should be handled in a well-ventilated fume hood.[4] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact with skin or eyes, rinse immediately with plenty of water.[4] For detailed safety information, consult the Material Safety Data Sheet (MSDS).[4]
Conclusion
This compound is a demonstrably valuable and versatile building block in organic synthesis. Its ability to participate in a wide array of classic and modern synthetic transformations makes it an indispensable tool for the construction of diverse and complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. The protocols outlined in this guide provide a solid foundation for the practical application of this reagent in a research and development setting.
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Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]
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Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
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OSTI.GOV. (2017). Identification of a new class of potent Cdc7 inhibitors designed by putative pharmacophore model: Synthesis and biological evaluation of 2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-ones. Retrieved from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]
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Application Notes and Protocols: Versatile Synthesis of Heterocyclic and Biaryl Derivatives from Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Introduction
Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a highly versatile bifunctional building block in modern organic synthesis, particularly for the construction of diverse molecular scaffolds of interest to the pharmaceutical and materials science sectors. Its structure incorporates a reactive β-keto ester moiety and a synthetically amenable aryl bromide. This unique combination allows for a wide array of chemical transformations, enabling the targeted synthesis of complex heterocyclic systems and biaryl compounds. This guide provides an in-depth exploration of several key synthetic pathways originating from this starting material, complete with detailed, field-proven protocols and mechanistic insights to empower researchers in drug development and chemical synthesis.
The β-keto ester functionality serves as a precursor for various condensation reactions to form five- and six-membered heterocycles, such as pyrazoles and dihydropyrimidines.[1][2][3] Concurrently, the 3-bromophenyl group is an ideal handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds, respectively.[4][5][6][7][8] This document will detail protocols for these transformations, providing a strategic blueprint for leveraging this compound in synthetic campaigns.
Strategic Overview of Synthetic Pathways
The synthetic utility of this compound stems from the orthogonal reactivity of its two principal functional groups. This allows for a modular and divergent approach to a variety of molecular architectures. The following diagram illustrates the key synthetic transformations discussed in this guide.
Caption: Synthetic pathways from this compound.
Part 1: Heterocycle Synthesis via Condensation Reactions
The 1,3-dicarbonyl motif within this compound is an excellent electrophile for reactions with binucleophiles to construct heterocyclic rings.
Knorr Pyrazole Synthesis
The reaction of β-keto esters with hydrazine derivatives is a classic and efficient method for the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities.[1][2] The Knorr pyrazole synthesis involves the condensation of the β-keto ester with hydrazine, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1]
Mechanistic Rationale
The reaction is typically initiated by the nucleophilic attack of a hydrazine nitrogen atom on the ketone carbonyl of the β-keto ester, forming a hydrazone intermediate. Subsequent intramolecular nucleophilic attack by the second nitrogen of the hydrazine onto the ester carbonyl leads to cyclization. Elimination of water and ethanol drives the reaction towards the formation of the aromatic pyrazole product. The reaction is often catalyzed by a small amount of acid to activate the carbonyl groups.[1]
Caption: Mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (2.0 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.
-
Add hydrazine hydrate to the solution, followed by a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the desired pyrazole derivative.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Hydrazine hydrate |
| Stoichiometry | 1:2 |
| Catalyst | Glacial Acetic Acid |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Biginelli Reaction for Dihydropyrimidine Synthesis
The Biginelli reaction is a one-pot, three-component reaction between an aldehyde, a β-keto ester, and urea to produce 3,4-dihydropyrimidin-2(1H)-ones.[3][9][10] This multicomponent reaction is highly valuable for generating molecular diversity and has been widely used in the synthesis of pharmaceutically relevant compounds.[3]
Mechanistic Rationale
The reaction is typically acid-catalyzed and is believed to proceed through the formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by the nucleophilic addition of the β-keto ester enol to the iminium ion. Subsequent cyclization via intramolecular condensation and dehydration yields the dihydropyrimidine product.[11]
Caption: Workflow for the Biginelli reaction.
Experimental Protocol: Synthesis of a 4-Aryl-5-ethoxycarbonyl-6-(3-bromophenyl)-3,4-dihydropyrimidin-2(1H)-one
Materials:
-
This compound (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Urea (1.5 eq)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid)
-
Ethanol
Procedure:
-
Combine this compound, the aromatic aldehyde, and urea in a round-bottom flask.
-
Add ethanol as the solvent and a catalytic amount of the acid.
-
Heat the mixture to reflux with stirring. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
The product will often precipitate. If not, pour the reaction mixture into ice-water to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Aromatic Aldehyde |
| Reactant 3 | Urea |
| Stoichiometry | 1:1:1.5 |
| Catalyst | Acid (e.g., HCl) |
| Solvent | Ethanol |
| Temperature | Reflux |
| Typical Yield | 70-90% |
Part 2: Biaryl and Aryl Amine Synthesis via Palladium-Catalyzed Cross-Coupling
The aryl bromide moiety of this compound is a versatile handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.
Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound, catalyzed by a palladium(0) complex.[7][8] This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of the boronic acid reagents.[8]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide to form a palladium(II) intermediate.
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst.[7]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Ethyl 3-(3'-methyl-[1,1'-biphenyl]-3-yl)-3-oxopropanoate
Materials:
-
This compound (1.0 eq)
-
m-tolylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.04 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene/Water (4:1 mixture)
Procedure:
-
To a Schlenk flask, add this compound, m-tolylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | m-tolylboronic acid |
| Stoichiometry | 1:1.2 |
| Catalyst | Pd(OAc)₂ / PPh₃ |
| Base | K₂CO₃ |
| Solvent | Toluene/Water |
| Temperature | 80-90 °C |
| Typical Yield | 75-90% |
Buchwald-Hartwig Amination for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[4][5][12] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, enabling the synthesis of a wide variety of aryl amines.[4]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is similar to that of the Suzuki-Miyaura coupling.[5][13] It begins with the oxidative addition of the aryl bromide to a palladium(0) complex. The resulting palladium(II) complex then coordinates with the amine. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the aryl amine product and regenerates the palladium(0) catalyst.[6][13]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of Ethyl 3-(3-(phenylamino)phenyl)-3-oxopropanoate
Materials:
-
This compound (1.0 eq)
-
Aniline (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos, 0.02 eq)
-
Sodium tert-butoxide (NaOtBu, 1.4 eq)
-
Toluene
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to a Schlenk tube.
-
Add this compound and toluene.
-
Finally, add aniline to the reaction mixture.
-
Seal the Schlenk tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C with stirring. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired aryl amine derivative.
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Aniline |
| Stoichiometry | 1:1.2 |
| Catalyst/Ligand | Pd₂(dba)₃ / XPhos |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Typical Yield | 80-95% |
Conclusion
This compound is a powerful and versatile starting material for the synthesis of a wide range of valuable chemical entities. The protocols detailed in this guide for the synthesis of pyrazoles, dihydropyrimidines, biaryls, and aryl amines provide a solid foundation for researchers to build upon. The ability to selectively functionalize either the β-keto ester or the aryl bromide moiety, or to perform sequential reactions, opens up a vast chemical space for exploration in drug discovery and materials science. By understanding the underlying mechanisms and following these robust protocols, scientists can efficiently generate diverse molecular libraries and accelerate their research programs.
References
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Wikipedia. Hantzsch pyridine synthesis. Available from: [Link]
- Penieres-Carrillo, G., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS.
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Fiveable. Hantzsch Pyridine Synthesis Definition. Available from: [Link]
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Scribd. Hantzsch Pyridine Synthesis | PDF. Available from: [Link]
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Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available from: [Link]
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ChemTube3D. Hantzsch pyridine synthesis - overview. Available from: [Link]
- Gomha, S. M., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123.
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ResearchGate. Synthesis of pyrazole derivatives 273 by using β‐keto ester, hydrazine,... Available from: [Link]
- Kappe, C. O. (1997). The Biginelli Reaction.
- Wang, M., et al. (2022). Acid-promoted synthesis of pyrazolo[4,3-c]quinoline derivatives by employing pyrazole-arylamines and β-keto esters via cleavage of C–C bonds.
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Professor Dave Explains. (2021, December 30). Biginelli reaction [Video]. YouTube. [Link]
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ResearchGate. Biginelli reaction between an aldehyde, β-keto ester, and urea/thiourea... Available from: [Link]
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Wikipedia. Gewald reaction. Available from: [Link]
- Campbell, M., & Lawrie, L. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(42), 26031-26042.
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Professor Dave Explains. (2021, December 30). Biginelli reaction [Video]. YouTube. [Link]
- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246.
- Kumar, A., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)
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Organic Chemistry Portal. Gewald Reaction. Available from: [Link]
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Organic Chemistry Explained. (2023, November 15). Gewald Aminothiophene Synthesis Mechanism | Organic Chemistry [Video]. YouTube. [Link]
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ResearchGate. ChemInform Abstract: Oxidative Photochemical Cyclization of Ethyl 3-(Indol-3-yl)-3-oxo-2-phenylpropanoate Derivatives: Synthesis of Benzo[a]carbazoles. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]
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Royal Society of Chemistry. Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. Available from: [Link]
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Chemeurope.com. Buchwald-Hartwig reaction. Available from: [Link]
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Chemistry Steps. Nucleophilic Aromatic Substitution. Available from: [Link]
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ACS Green Chemistry Institute. Buchwald-Hartwig Amination. Available from: [Link]
-
BYJU'S. Nucleophilic Aromatic substitution. Available from: [Link]
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J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
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-
Chemistry Stack Exchange. Nucleophilic Aromatic substitution in 3-Bromoanisole. Available from: [Link]
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]
- Gomha, S. M., et al. (2022). Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents. Molecules, 27(3), 693.
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Myers, A. G. The Suzuki Reaction. Harvard University. Available from: [Link]
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Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]
- Jimenez, R., et al. (2019). Microwave-Assisted Knoevenagel Condensation of Cyanoacetamide with Aldehydes in Water. Current Microwave Chemistry, 6(2), 113-119.
- Kumar, A., & Kumar, S. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Journal of Advanced Scientific Research, 13(5), 17-25.
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PubChem. ethyl 3-oxo-3-phenyl(213C)propanoate. Available from: [Link]
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Organic Chemistry Portal. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Available from: [Link]
-
Oakwood Chemical. Ethyl 3-oxo-3-phenylpropanoate. Available from: [Link]
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Stenutz. ethyl 3-oxo-3-phenylpropanoate. Available from: [Link]
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BIOSYNCE. This compound CAS 21575-91-7. Available from: [Link]
- de Fatima, A., & da Silva, T. H. (2007). Short synthesis of ethyl 3-(3-aminophenyl)propanoate.
- Rosen, B. M., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 131(47), 17500-17510.
- Bedia, A., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.
-
ResearchGate. ChemInform Abstract: Synthesis of Ethyl 3-(3-Hydroxy-2-thienyl)-3-oxopropanoates. Available from: [Link]
-
ResearchGate. Successive and selective Suzuki-Miyaura cross-coupling reaction using... Available from: [Link]
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Application Notes and Protocols: Ethyl 3-(3-bromophenyl)-3-oxopropanoate in Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a highly functionalized building block that has garnered significant attention in medicinal chemistry. Its molecular architecture, featuring a reactive β-keto ester system and a strategically placed bromine atom on the phenyl ring, offers a dual-pronged approach for synthetic diversification. The β-keto ester moiety is a classical precursor for the synthesis of a wide array of heterocyclic systems, which are privileged structures in numerous pharmaceutical agents.[1] Simultaneously, the bromo-substituent serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.
This guide provides an in-depth look at the synthesis of this key intermediate and its subsequent application in the construction of biologically relevant heterocyclic scaffolds, underscoring its importance in the pipeline of modern drug discovery. The protocols herein are designed to be robust and reproducible for laboratory-scale synthesis.
Physicochemical and Safety Data
A thorough understanding of the starting material's properties is paramount for safe and effective experimentation.
| Property | Value | Source |
| CAS Number | 21575-91-7 | [2][3] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [3] |
| Molecular Weight | 271.11 g/mol | [3][4] |
| Appearance | Liquid | [2] |
| Boiling Point | 255-256 °C | [2] |
| Density | 1.416 g/mL at 25 °C | [2] |
| Solubility | Soluble in non-polar solvents (ether, dichloromethane); poor in water. | [2] |
| Storage | Sealed in dry, Room Temperature. | [2] |
Safety Profile:
| Hazard Statement | Description |
| H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. |
| H335 | May cause respiratory irritation. |
| Precautionary Statement | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Data sourced from references[3][4]. Always consult the latest Safety Data Sheet (SDS) before handling. |
Part 1: Synthesis of the Core Intermediate
The primary route to this compound is the Claisen condensation, a cornerstone reaction in organic synthesis for C-C bond formation.[1] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, 3-bromoacetophenone reacts with diethyl carbonate.
Protocol 1: Synthesis via Claisen Condensation
Rationale: This protocol utilizes a strong base (sodium hydride) to deprotonate the α-carbon of 3-bromoacetophenone, forming an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl of diethyl carbonate. A subsequent elimination of an ethoxide group yields the desired β-keto ester. Anhydrous conditions are critical to prevent quenching the base and hydrolysis of the esters.
Materials:
-
3-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure:
-
Setup: Equip a dry three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is flame-dried to remove moisture.
-
Base Suspension: Under a nitrogen atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Enolate Formation: Dissolve 3-bromoacetophenone (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C (ice bath). Allow the mixture to stir for 30 minutes.
-
Condensation: Add diethyl carbonate (1.5 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the pH is acidic (pH 3-4).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Part 2: Applications in Heterocyclic Synthesis
The true utility of this compound is realized in its conversion to heterocyclic scaffolds, which form the core of many therapeutic agents. A prime example is the synthesis of isoxazoles.
Application 1: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
Rationale: Isoxazoles are five-membered aromatic heterocycles containing adjacent oxygen and nitrogen atoms.[5] This scaffold is present in a wide range of biologically active molecules, exhibiting antibacterial, anti-inflammatory, and anticancer properties.[6][7] The synthesis proceeds via a cyclization-condensation reaction between the β-keto ester and hydroxylamine. The keto and ester carbonyls of the starting material react with the two nucleophilic sites of hydroxylamine to form the heterocyclic ring.
Caption: Synthesis of an Isoxazole Derivative.
Protocol 2: Cyclization to form an Isoxazole Ring
Materials:
-
This compound (from Protocol 1)
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Hydrochloric acid (2 M)
Experimental Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution. Causality Note: Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine base required for the cyclization.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction's progress by TLC.
-
Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Precipitation: Acidify the remaining aqueous solution with 2 M HCl. This protonates the product, causing it to precipitate out of the solution.
-
Filtration: Collect the precipitate by vacuum filtration using a Büchner funnel, wash it with cold water, and allow it to air-dry.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield pure 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
Part 3: Advanced Applications via Cross-Coupling
The bromine atom on the phenyl ring is not merely a substituent; it is a gateway to immense molecular diversity. It serves as an anchor point for transition metal-catalyzed cross-coupling reactions, enabling the introduction of various aryl, heteroaryl, alkyl, or amino groups. This capability is crucial for generating libraries of analogs to optimize biological activity.
Rationale: The development of novel anticancer agents often involves the synthesis of complex molecules with specific spatial arrangements of functional groups.[8][9][10] The 3-bromophenyl moiety is a common feature in such compounds.[10][11][12] By using reactions like the Suzuki, Heck, or Buchwald-Hartwig couplings, researchers can replace the bromine atom with a vast array of chemical fragments, systematically tuning the molecule's properties to enhance potency and selectivity against cancer targets.
Caption: Diversification via Cross-Coupling Reactions.
This strategic functionalization has been used to synthesize a variety of bioactive compounds, including:
-
Analogs of Cambinol for sirtuin inhibition and antitumor activity.[3]
-
Aroylbenzoxepinones with analgesic activity.[3]
-
(Heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity.[3]
Conclusion
This compound is a quintessential example of a versatile building block in medicinal chemistry. Its dual reactivity allows for both the efficient construction of core heterocyclic scaffolds and the late-stage diversification necessary for modern drug discovery programs. The protocols and applications detailed in this guide highlight its role as a reliable starting material for creating novel compounds with significant therapeutic potential, particularly in the realm of oncology. Its continued use is expected to facilitate the discovery of next-generation pharmaceutical agents.
References
- BIOSYNCE. (n.d.). This compound CAS 21575-91-7.
- Pandhurnekar, C. P., et al. (2021). Progress in the pathways for synthesis of isoxazoles synthons and their biological activities. Journal of Advanced Scientific Research.
- Organic & Biomolecular Chemistry. (n.d.). Ethyl 3-bromopropanoate mediated tandem Knoevenagel–aldol annulation: a new strategy for the synthesis of indolizines. RSC Publishing.
- Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method.
- Asian Journal of Research in Chemistry. (n.d.).
- Gollapalli, N., et al. (2022). GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences.
- ResearchGate. (2025). Synthesis and Antimicrobial Studies of Isoxazole Derivatives.
- BenchChem. (n.d.). Application Notes and Protocols for Claisen-Type Condensation with 3-Oxopropanenitrile.
- BenchChem. (n.d.). Application Notes and Protocols for the Claisen Condensation of Ethyl 3-Oxobutanoate.
- Tanabe, Y. (n.d.).
- BenchChem. (n.d.). Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols.
- ResearchGate. (2025). A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory.
- PMC. (n.d.).
- AiFChem. (n.d.). 21575-91-7 | this compound.
- NIH. (n.d.). Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)
- PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate.
- MDPI. (n.d.). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- ResearchGate. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
- BenchChem. (n.d.). Application Notes and Protocols for 3-(3-Bromophenyl)-1,2-oxazol-5-ol in Anticancer Assays.
- Sigma-Aldrich. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate.
- YouTube. (2022). CLAISEN CONDENSATION. ETHYL ACETOACETATE. #ncchem.
- MDPI. (n.d.).
- ResearchGate. (n.d.). Scaffold-Based Drug Discovery.
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The Synthesis of 3-(3-Bromophenyl)pyrazolones: A Detailed Guide for Researchers
Introduction: The Significance of Pyrazolones in Modern Drug Discovery
Pyrazolones represent a cornerstone in heterocyclic chemistry, revered for their versatile synthetic accessibility and broad spectrum of pharmacological activities.[1] These five-membered nitrogen-containing lactam rings are not merely academic curiosities; they are the core scaffolds of numerous approved drugs and clinical candidates. Their diverse biological activities span from anti-inflammatory and analgesic to anticancer and neuroprotective effects.[2] The Knorr pyrazole synthesis, a classic condensation reaction between a β-ketoester and a hydrazine derivative, remains a highly efficient and widely utilized method for constructing the pyrazolone ring system.[3][4]
This application note provides a comprehensive guide for the synthesis of a specific, functionally rich pyrazolone derivative: 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one , starting from ethyl 3-(3-bromophenyl)-3-oxopropanoate. The presence of the bromophenyl moiety offers a strategic handle for further synthetic modifications, such as cross-coupling reactions, enabling the exploration of a wider chemical space in drug discovery programs.[1] This guide is tailored for researchers, scientists, and drug development professionals, offering not just a step-by-step protocol but also the underlying chemical principles and practical insights to ensure successful and reproducible synthesis.
Reaction Principle: The Knorr Pyrazole Synthesis
The synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one from this compound and hydrazine hydrate is a classic example of the Knorr pyrazole synthesis.[4] The reaction proceeds through a well-established mechanism involving two key steps:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of a nitrogen atom from hydrazine onto the more electrophilic ketone carbonyl of the β-ketoester, this compound. This is followed by the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization and Tautomerization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This results in the formation of a five-membered ring intermediate which subsequently eliminates a molecule of ethanol. The resulting product, a pyrazolone, can exist in several tautomeric forms, with the keto and enol forms being the most significant.[4]
The reaction is typically catalyzed by a weak acid, such as acetic acid, to facilitate the initial condensation step.[3]
Visualizing the Synthesis
Reaction Mechanism
Caption: Knorr synthesis of 5-(3-bromophenyl)pyrazol-3-one.
Experimental Workflow
Caption: Experimental workflow for pyrazolone synthesis.
Detailed Experimental Protocols
This section provides a detailed, step-by-step methodology for the synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one.
Protocol 1: Synthesis of 5-(3-Bromophenyl)-2,4-dihydro-3H-pyrazol-3-one
Materials:
-
This compound
-
Hydrazine hydrate (99% or equivalent)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Deionized Water
-
Standard laboratory glassware (round-bottom flask, reflux condenser, etc.)
-
Magnetic stirrer and hotplate
-
Vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (e.g., 10 mmol, 1.0 eq) in absolute ethanol (40 mL).
-
Reagent Addition: To the stirred solution, add hydrazine hydrate (e.g., 20 mmol, 2.0 eq) dropwise. A slight exotherm may be observed. Following the addition of hydrazine, add a catalytic amount of glacial acetic acid (e.g., 5-10 drops).
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes). The reaction is typically complete within 2-4 hours, as indicated by the disappearance of the starting β-ketoester spot.
-
Product Precipitation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing cold deionized water (e.g., 100 mL) with vigorous stirring. A solid precipitate should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any unreacted hydrazine hydrate and acetic acid.
-
Drying: Allow the solid to air-dry or dry in a desiccator under vacuum to a constant weight.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one as a solid.
Data Presentation and Characterization
The successful synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one should be confirmed by a combination of spectroscopic methods and physical property measurements.
Table 1: Expected Product Characteristics
| Property | Expected Value |
| Molecular Formula | C₉H₇BrN₂O |
| Molecular Weight | 243.07 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Specific to the synthesized compound; to be determined experimentally. |
Expected Spectroscopic Data
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Aromatic protons (bromophenyl group): δ 7.2-7.8 ppm (multiplet, 4H)
-
CH₂ of pyrazolone ring: δ ~3.4 ppm (singlet, 2H)
-
NH protons: Two broad singlets, exchangeable with D₂O, in the region of δ 9.0-11.0 ppm.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
Carbonyl carbon (C=O): δ ~170 ppm
-
Aromatic carbons: δ ~120-140 ppm (including the carbon attached to bromine at ~122 ppm)
-
CH₂ of pyrazolone ring: δ ~45 ppm
-
C-5 of pyrazolone ring (attached to the bromophenyl group): δ ~150 ppm
-
-
IR (KBr, cm⁻¹):
-
N-H stretching: ~3200-3400 cm⁻¹ (broad)
-
C=O stretching (amide): ~1680-1700 cm⁻¹
-
C=N stretching: ~1600 cm⁻¹
-
C-Br stretching: ~600-700 cm⁻¹
-
-
Mass Spectrometry (EI):
-
Molecular ion peaks (M⁺ and M⁺+2) corresponding to the isotopic pattern of bromine (approximately 1:1 ratio) at m/z 242 and 244.
-
Field-Proven Insights and Troubleshooting
-
Causality of Reagent Stoichiometry: An excess of hydrazine hydrate is often used to ensure the complete consumption of the limiting β-ketoester and to drive the reaction to completion.
-
Importance of Acid Catalyst: The catalytic amount of acetic acid protonates the ketone carbonyl, making it more electrophilic and facilitating the initial nucleophilic attack by hydrazine.
-
Troubleshooting: Low Yield: If the yield is low, ensure the reaction has gone to completion by TLC. Incomplete reactions can be refluxed for a longer duration. Also, ensure the product is fully precipitated by using a sufficient volume of cold water and allowing adequate time for precipitation.
-
Troubleshooting: Product Oiling Out: If the product "oils out" instead of precipitating as a solid upon addition to water, try cooling the aqueous mixture in an ice bath and scratching the inside of the beaker with a glass rod to induce crystallization. Alternatively, extracting the product with an organic solvent like ethyl acetate, followed by drying and evaporation, may be necessary.
-
Purification Strategy: Recrystallization is a crucial step to obtain a high-purity product suitable for further applications. The choice of solvent is critical; an ideal solvent will dissolve the compound when hot but not when cold. Ethanol or ethanol/water mixtures are often good starting points for pyrazolones.
Conclusion: A Versatile Building Block for Further Discovery
The synthesis of 5-(3-bromophenyl)-2,4-dihydro-3H-pyrazol-3-one via the Knorr pyrazole synthesis is a robust and reliable method for accessing a valuable heterocyclic building block. The detailed protocol and insights provided in this guide are designed to empower researchers to confidently synthesize this compound and its derivatives. The strategic placement of the bromine atom on the phenyl ring opens up a myriad of possibilities for further chemical exploration, making this pyrazolone an attractive starting point for the development of novel therapeutic agents.
References
- Pyrazolones are pharmacophores of numerous compounds that display a wide range of biological activities. Their synthesis and applications are a significant area of research in medicinal chemistry.
-
The Knorr pyrazole synthesis is a well-established and efficient method for the preparation of pyrazole and pyrazolone derivatives from the condensation of β-ketoesters and hydrazine derivatives.[3][4]
- Spectroscopic data for similar pyrazolone structures can be found in various chemical databases and literature, providing a basis for the characteriz
-
The reaction mechanism of the Knorr pyrazole synthesis involves the initial formation of a hydrazone followed by intramolecular cyclization.[4]
-
The pharmacological activities of pyrazolone derivatives are diverse and include anti-inflammatory, analgesic, and anticancer properties.[2]
-
The presence of a halogen atom, such as bromine, on a phenyl ring attached to a pyrazolone core can influence the biological activity of the compound.[1]
-
Pyrazoline derivatives, which are structurally related to pyrazolones, also exhibit a wide range of pharmacological activities.
- The synthesis of various substituted pyrazoles often involves cyclocondensation reactions of 1,3-dicarbonyl compounds with hydrazines.
-
Pyrazolone derivatives have been extensively studied for their potential as therapeutic agents in various diseases.[2]
Sources
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reaction of ethyl 3-(3-bromophenyl)-3-oxopropanoate with hydrazine
An In-Depth Guide to the Synthesis of 5-(3-bromophenyl)-1H-pyrazol-3(2H)-one via Knorr Cyclization
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active agents.[1][2] Pyrazole derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antidepressant properties.[3] Prominent drugs such as the anti-inflammatory agent Celecoxib and the anti-obesity drug Rimonabant feature this heterocyclic core, underscoring its therapeutic relevance.[1]
A robust and time-honored method for constructing the pyrazolone ring system is the Knorr pyrazole synthesis, which involves the condensation of a β-ketoester with hydrazine or its derivatives.[4][5] This reaction proceeds with high efficiency, driven by the formation of the stable, aromatic pyrazole ring.[6]
This application note provides a comprehensive, research-grade protocol for the synthesis of 5-(3-bromophenyl)-1H-pyrazol-3(2H)-one from ethyl 3-(3-bromophenyl)-3-oxopropanoate and hydrazine hydrate. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, outline methods for product characterization, and offer practical troubleshooting advice. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to utilize this versatile reaction.
Reaction Mechanism and Scientific Rationale
The Knorr pyrazole synthesis is a classic condensation-cyclization reaction.[7] The transformation is initiated by the nucleophilic attack of hydrazine on one of the carbonyl groups of the β-ketoester, this compound.
Causality of the Initial Attack: The regioselectivity of the initial step is governed by the relative electrophilicity of the two carbonyl carbons. The ketone carbonyl is significantly more reactive towards nucleophiles than the ester carbonyl.[8] This is because the lone pair of electrons on the ester's oxygen atom participates in resonance, delocalizing the partial positive charge on the carbonyl carbon and making it less electrophilic. Consequently, the more nucleophilic nitrogen of hydrazine preferentially attacks the more electrophilic ketone carbon.
The reaction proceeds through the following key steps, often catalyzed by a weak acid like acetic acid:[6][9]
-
Hydrazone Formation: The reaction begins with the condensation of hydrazine with the ketone functional group to form a hydrazone intermediate.
-
Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone, which remains nucleophilic, performs an intramolecular attack on the ester carbonyl carbon. This step forms a five-membered heterocyclic ring.
-
Elimination: The cyclized intermediate eliminates a molecule of ethanol to yield the final pyrazolone product.
The resulting product, 5-(3-bromophenyl)-1H-pyrazol-3(2H)-one, exists as a mixture of tautomers. While it is often depicted in the keto form, it can also exist in two enol forms (a hydroxy-pyrazole and a pyrazol-3-ol), which contribute to the aromatic character and stability of the heterocyclic ring.[6]
Caption: The reaction mechanism for the Knorr pyrazole synthesis.
Experimental Protocol
This section provides a detailed methodology for the synthesis of 5-(3-bromophenyl)-1H-pyrazol-3(2H)-one.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| This compound | 21575-91-7 | 271.11 | ≥97% | Major Supplier |
| Hydrazine hydrate (50-60%) | 7803-57-8 | 50.06 | 50-60% | Major Supplier |
| Ethanol (Absolute) | 64-17-5 | 46.07 | ≥99.5% | Major Supplier |
| Glacial Acetic Acid | 64-19-7 | 60.05 | ≥99.7% | Major Supplier |
| Deionized Water | 7732-18-5 | 18.02 | N/A | In-house |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and graduated cylinders
-
TLC plates (Silica gel 60 F254)
-
Melting point apparatus
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine this compound (5.42 g, 20 mmol).
-
Reagent Addition: Add absolute ethanol (40 mL) to dissolve the starting material. To this solution, add hydrazine hydrate (2.0 mL, ~40 mmol, 2 equivalents). Finally, add 5-6 drops of glacial acetic acid to catalyze the reaction.[4]
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate in hexanes. Spot the starting material in one lane and the reaction mixture in another. The reaction is complete when the starting material spot is no longer visible (typically 2-3 hours).
-
Product Isolation: Once the reaction is complete, remove the flask from the heat source and allow it to cool slightly. While still warm, slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring.[4] A precipitate should form immediately.
-
Filtration and Washing: Cool the mixture in an ice bath for 15-20 minutes to ensure complete precipitation. Isolate the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold water (2 x 20 mL) to remove any residual acid and hydrazine.
-
Drying and Purification: Dry the crude product in a vacuum oven at 50-60°C to a constant weight. The product can be further purified by recrystallization from a minimal amount of hot ethanol.
Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification.
Characterization and Data Analysis
The synthesized 5-(3-bromophenyl)-1H-pyrazol-3(2H)-one is expected to be an off-white to pale yellow solid. Its identity and purity should be confirmed using standard analytical techniques.
| Technique | Expected Results for 5-(3-bromophenyl)-1H-pyrazol-3(2H)-one |
| ¹H NMR | Aromatic protons (bromophenyl ring) at ~7.2-7.8 ppm. A singlet for the CH proton of the pyrazole ring. Broad singlets for the two N-H protons, which may be exchangeable with D₂O. |
| ¹³C NMR | Signals for the aromatic carbons, with the C-Br carbon being distinct. Signals for the three carbons of the pyrazolone ring, including a C=O or C-OH carbon depending on the dominant tautomer in the NMR solvent. |
| IR (KBr) | Broad N-H stretching bands (~3200 cm⁻¹). A strong C=O stretching band (~1650-1700 cm⁻¹). C=C and C=N stretching bands in the aromatic region (~1500-1600 cm⁻¹). A C-Br stretching band (~500-600 cm⁻¹). |
| Mass Spec (ESI) | Expected [M+H]⁺ peak at m/z corresponding to C₉H₇BrN₂O, showing the characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio). |
| Melting Point | A sharp melting point range, indicating high purity. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield | Incomplete reaction. | Ensure the reaction is heated to reflux for a sufficient duration. Confirm completion with TLC before workup. Check the quality of the hydrazine hydrate, as it can degrade over time. |
| Product is an Oil | Impurities or incomplete precipitation. | Ensure the reaction mixture is poured into a sufficiently large volume of cold water with vigorous stirring. Scratch the inside of the beaker to induce crystallization. If it remains an oil, attempt to extract with ethyl acetate, dry the organic layer, and evaporate the solvent. |
| Incomplete Reaction | Insufficient catalyst or reaction time. | Add a few more drops of glacial acetic acid. Extend the reflux time and continue to monitor by TLC. |
| Product is Impure after Filtration | Inadequate washing. | Wash the solid product on the filter with additional portions of cold water to remove any water-soluble impurities. Consider recrystallization from ethanol or an ethanol/water mixture. |
Safety Precautions
-
Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen. [10] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety goggles.
-
Organic solvents like ethanol are flammable. Keep away from open flames and ignition sources.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Standard laboratory safety practices should be followed at all times.
Conclusion
The Knorr pyrazole synthesis offers an efficient and reliable pathway for the preparation of 5-substituted pyrazol-3-ones from readily available β-ketoesters. The protocol detailed in this application note provides a clear and reproducible method for synthesizing 5-(3-bromophenyl)-1H-pyrazol-3(2H)-one, a valuable building block for drug discovery and medicinal chemistry research. The straightforward procedure, coupled with high potential yields, makes this reaction an essential tool for synthetic chemists.
References
-
F. Bennani, L. Doudach, S. Cherqaoui, et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(1), 1-35. Available at: [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2025). Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. International Journal of Research in Pharmacy and Pharmaceutical Sciences. Available at: [Link]
-
El-Sayed, M. A. A., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed, 25(1), 1. Available at: [Link]
-
Tewari, A., Srivastava, P., Singh, V., et al. (2010). Novel anti-inflammatory agents based on pyrazole based dimeric compounds; design, synthesis, docking and in vivo activity. Chemical & Pharmaceutical Bulletin, 58(7), 991-996. Available at: [Link]
-
Kumar, V., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-185. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. J&K Scientific. Available at: [Link]
-
Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. Available at: [Link]
-
PrepChem.com. (n.d.). Preparation of hydrazine hydrate. PrepChem.com. Available at: [Link]
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Chem Help ASAP. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available at: [Link]
-
Common Organic Chemistry. (n.d.). Hydrazine. Common Organic Chemistry. Available at: [Link]
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. BIOSYNCE. Available at: [Link]
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- 2. globalresearchonline.net [globalresearchonline.net]
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- 4. benchchem.com [benchchem.com]
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- 8. rsc.org [rsc.org]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. Hydrazine [commonorganicchemistry.com]
Application Note: A Reliable, Gram-Scale Protocol for the Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Abstract
This application note provides a comprehensive, field-proven guide for the gram-scale synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile β-keto ester intermediate crucial in the development of various pharmaceutical and agrochemical compounds.[1] The protocol is centered around a Crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[2] We delve into the mechanistic underpinnings of the synthesis, offer a detailed, step-by-step experimental procedure, and outline robust methods for purification and characterization. This document is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and a deep understanding of the reaction causality to ensure successful implementation.
Scientific Principle: The Crossed Claisen Condensation
The synthesis of this compound is achieved via a "Crossed" or "Mixed" Claisen condensation.[3] This reaction class joins two different esters, or in this case, a ketone and an ester, to form a β-keto ester.[4] The reaction leverages the acidity of α-protons on a carbonyl compound to generate a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of a second ester.
1.1. Mechanistic Rationale
The chosen reactants are 3-bromoacetophenone and diethyl carbonate. This selection is strategic for a successful crossed condensation: diethyl carbonate lacks α-hydrogens and thus cannot enolize, preventing self-condensation and ensuring it acts solely as the electrophile.[3] The 3-bromoacetophenone possesses acidic α-protons and serves as the enolate precursor.
The mechanism proceeds through several key steps:
-
Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an acidic α-proton from 3-bromoacetophenone to form a resonance-stabilized enolate. Using the sodium alkoxide corresponding to the ester's alcohol component (sodium ethoxide for diethyl carbonate) is a common practice to prevent transesterification side reactions.[5]
-
Nucleophilic Acyl Substitution: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate to form a tetrahedral alkoxide intermediate.[6]
-
Reformation of Carbonyl: The tetrahedral intermediate collapses, expelling an ethoxide (-OEt) leaving group to yield the desired β-keto ester product.[6]
-
Thermodynamic Driving Force: The product, a β-keto ester, has a highly acidic α-proton situated between two carbonyl groups (pKa ≈ 11).[4] The ethoxide generated in the previous step is sufficiently basic to deprotonate the product, forming a highly resonance-stabilized enolate anion. This final, essentially irreversible deprotonation step drives the reaction to completion.[2][6]
-
Acidic Workup: A final acidification step is required to neutralize the base and protonate the enolate, yielding the final this compound product.[7]
1.2. Reaction Mechanism Diagram
Sources
- 1. biosynce.com [biosynce.com]
- 2. Claisen condensation - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]
- 6. Video: Esters to β-Ketoesters: Claisen Condensation Mechanism [jove.com]
- 7. benchchem.com [benchchem.com]
Application Note & Protocol Guide: High-Purity Isolation of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
For: Researchers, scientists, and drug development professionals engaged in synthetic chemistry and medicinal chemistry.
Abstract: Ethyl 3-(3-bromophenyl)-3-oxopropanoate is a key β-keto ester intermediate in the synthesis of a wide range of pharmacologically active molecules and novel materials.[1][2] The purity of this building block is paramount, as contaminants can lead to significant side reactions, reduced yields, and complex downstream purification challenges. This document provides a comprehensive guide to the purification of crude this compound, detailing three robust methodologies: vacuum distillation, silica gel column chromatography, and recrystallization. It offers not just procedural steps but also the underlying chemical principles, enabling researchers to select and adapt the optimal method for their specific needs, from milligram-scale discovery to gram-scale production.
Compound Profile and Physicochemical Properties
Understanding the physical and chemical characteristics of this compound is the foundation for selecting an appropriate purification strategy. The compound is a high-boiling liquid, a critical factor that favors vacuum distillation for large-scale purification.[1] Its solubility profile dictates the choice of solvents for both chromatography and recrystallization.[1]
| Property | Value | Source |
| CAS Number | 21575-91-7 | [1][2][3] |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |
| Molecular Weight | 271.11 g/mol | [2][3] |
| Appearance | Liquid | [1] |
| Boiling Point | 255-256 °C (at atmospheric pressure) | [1] |
| Density | 1.416 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.565 | [1] |
| Solubility | Soluble in ether, dichloromethane, benzene. Poor solubility in water. | [1] |
| Safety | Warning: Causes skin and eye irritation. May cause respiratory irritation. | [1][2][3] |
Pre-Purification Analysis: Identifying Common Impurities
The choice of purification method is heavily influenced by the nature of the impurities in the crude reaction mixture. A typical synthesis of β-keto esters like the target compound involves a Claisen condensation or a similar acylation reaction. Potential impurities may include:
-
Unreacted Starting Materials: Such as 3-bromobenzoyl chloride, ethyl acetate, or related acylating agents.
-
Reaction Byproducts: Including self-condensation products of ethyl acetate or hydrolysis products if water is present.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., toluene, THF, ethyl acetate).
-
Thermally Labile Components: Dark, tarry substances that may form, especially if the reaction was conducted at elevated temperatures.
A preliminary analysis by Thin Layer Chromatography (TLC) is essential to visualize the number of components and estimate their relative polarities, which directly informs the column chromatography strategy.
Purification Methodologies: A Comparative Guide
The optimal purification strategy depends on the scale of the synthesis, the nature of the impurities, and the required final purity. Below are detailed protocols for three primary methods.
Logical Workflow for Purification Selection
The following diagram illustrates the decision-making process for purifying the crude product.
Caption: Decision workflow for selecting the optimal purification method.
Method A: High-Vacuum Distillation
Principle: This method separates compounds based on differences in their boiling points. Since this compound has a high boiling point (255-256 °C), performing the distillation under reduced pressure (vacuum) is necessary to lower the boiling point and prevent thermal decomposition.[1] This technique is highly effective for removing non-volatile or very high-boiling impurities and is ideal for larger scales (>5 g).
Protocol:
-
Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for very small scales if available.
-
Sample Preparation: Transfer the crude oil into a round-bottom flask, adding a few boiling chips or a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.
-
System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap (e.g., liquid nitrogen or dry ice/acetone). Slowly and carefully evacuate the system.
-
Heating: Once a stable vacuum is achieved (<1 mmHg), begin heating the distillation flask using a heating mantle and a stir plate.
-
Fraction Collection:
-
Collect any low-boiling solvents or volatile impurities in the initial fraction.
-
Gradually increase the temperature. The target compound will begin to distill. Collect the heart cut in a separate, pre-weighed receiving flask. The boiling point under vacuum will be significantly lower than 255 °C.
-
Monitor the distillation for any changes in appearance or temperature, which may indicate the start of a new fraction.
-
-
Completion: Stop the distillation when the product has been collected or when the temperature rises sharply, indicating the distillation of higher-boiling impurities.
-
System Shutdown: Allow the apparatus to cool to room temperature before slowly re-introducing air to the system to prevent atmospheric condensation in the pump oil.
| Parameter | Recommended Value |
| Scale | > 5 g |
| Vacuum Level | < 1 mmHg |
| Primary Advantage | Excellent for removing non-volatile tars and salts; scalable. |
| Limitation | Less effective for separating impurities with similar boiling points. |
Method B: Flash Column Chromatography
Principle: This is a solid-liquid adsorption chromatography technique. A solvent (mobile phase) flows through a column containing a solid adsorbent (stationary phase), typically silica gel. Separation occurs based on the differential partitioning of the crude mixture's components between the two phases. It is the most versatile method for separating compounds with close polarities.
Protocol:
Step 1: Thin Layer Chromatography (TLC) for Solvent System Selection
Causality: The key to successful column chromatography is selecting a mobile phase that provides good separation on a TLC plate. The goal is an Rf value of ~0.3 for the target compound, which generally ensures it elutes from the column in a reasonable volume without excessive band broadening.[4]
-
Prepare several TLC developing chambers with different ratios of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate). A good starting point is 10-30% Ethyl Acetate in Hexanes.
-
Spot the crude material on a silica gel TLC plate and develop the plates.
-
Visualize the spots under UV light. The ideal solvent system will show the spot for the target compound with an Rf of 0.25-0.35 and good separation from all other spots.
Step 2: Column Packing and Sample Loading
Causality: Proper column packing is critical to avoid channels and cracks that lead to poor separation. Dry loading is often superior for oils as it ensures a narrow starting band at the top of the column.[4]
Caption: Step-by-step workflow for flash column chromatography.
-
Packing: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. Pour it into the column and use gentle pressure or tapping to create a well-packed, uniform bed.[4]
-
Sample Loading: Dissolve the crude oil in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product). Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder. Carefully layer this powder onto the top of the packed column.[4]
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column without disturbing the sample layer.
-
Apply pressure (using a flash chromatography system or a pump) to achieve a flow rate of approximately 2 inches/minute.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions onto TLC plates to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
| Parameter | Recommended Value |
| Scale | 1 mg - 10 g |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Start) | 15-25% Ethyl Acetate in Hexanes (optimize with TLC)[5][6] |
| Primary Advantage | High resolution for separating closely related compounds. |
| Limitation | Can be time-consuming and solvent-intensive for large scales. |
Method C: Recrystallization
Principle: This method is typically used for solids. However, it can be adapted to "crash out" solid impurities from an oily product or to purify the product if it can be induced to crystallize, sometimes at low temperatures. The principle relies on the differential solubility of the compound versus its impurities in a given solvent system at different temperatures.
Protocol (for removing solid impurities):
-
Solvent Selection: Choose a solvent in which the oily product is highly soluble, but the solid impurities are poorly soluble (e.g., diethyl ether or dichloromethane).
-
Dissolution: Dissolve the crude oil in a minimal amount of the chosen solvent at room temperature.
-
Filtration: Filter the solution to remove the insoluble solid impurities.
-
Solvent Removal: Evaporate the solvent from the filtrate to recover the purified oil.
Protocol (for crystallizing the product): While this compound is typically a liquid at room temperature, some β-keto esters can crystallize from non-polar solvents at low temperatures.
-
Solvent Selection: Dissolve the crude product in a minimal amount of a hot solvent in which it is sparingly soluble when cold (e.g., a mixture of ethanol/water or ethyl acetate/heptane).[7][8]
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer (-20 °C) to induce crystallization.
-
Isolation: If crystals form, collect them by vacuum filtration and wash with a small amount of the cold solvent.
-
Drying: Dry the crystals under vacuum.
| Parameter | Recommended Value |
| Scale | Any |
| Solvent System | Diethyl ether (to remove solids); Heptane or Hexanes (to attempt crystallization) |
| Primary Advantage | Very effective for removing insoluble impurities. |
| Limitation | Only applicable if there is a significant difference in physical state (solid vs. liquid) or solubility. |
Final Purity Assessment
Regardless of the method used, the final purity of the this compound should be confirmed by analytical techniques such as:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and confirm the molecular weight.
A purity level of >98% is generally considered suitable for most subsequent synthetic applications.
References
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
-
ChemBK. (n.d.). ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-bromopropionate. Retrieved from [Link]
-
Reddit. (2023). How do I recrystallize this product?. r/chemistry. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]
-
PubMed. (2011). Short synthesis of ethyl 3-(3-aminophenyl)propanoate. Retrieved from [Link]
-
Reddit. (2023). Resources on 3+ component chromatography solvent systems?. r/Chempros. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
- Sastry, T. U., et al. (2013).
-
ResearchGate. (2008). Improved Synthesis and Crystallographic Analysis of (E)-Ethyl 2-(Hydroxyimino)-3-(4-methoxyphenyl)-3-oxopropanoate and erythro-N-Acetyl-b-(4-methoxyphenyl)serine Ethyl Ester. Retrieved from [Link]
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The Versatility of Ethyl 3-(3-bromophenyl)-3-oxopropanoate as a Precursor in the Synthesis of Bioactive Scaffolds
Introduction
In the landscape of modern drug discovery and development, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures with desired pharmacological activities. Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS No. 21575-91-7), a β-keto ester, has emerged as a highly versatile and valuable building block in medicinal chemistry. Its utility stems from the presence of multiple reactive sites: a nucleophilic α-carbon, an electrophilic β-carbon, and an ester functional group, all of which can be selectively targeted in a variety of chemical transformations. Furthermore, the bromine atom on the phenyl ring serves as a convenient handle for late-stage functionalization, most notably through transition-metal-catalyzed cross-coupling reactions, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
This comprehensive guide, intended for researchers, scientists, and drug development professionals, provides detailed application notes and protocols for the use of this compound as a precursor in the synthesis of two distinct classes of pharmaceutically relevant compounds: isoxazole derivatives and Cambinol analogs. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot these synthetic strategies.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is crucial for successful reaction setup and execution.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₁BrO₃ | [1] |
| Molecular Weight | 271.11 g/mol | [1] |
| Appearance | Liquid | [2] |
| Boiling Point | 255-256 °C | [2] |
| Density | 1.416 g/mL at 25 °C | [2] |
| Solubility | Soluble in non-polar solvents (ether, dichloromethane, benzene); poor solubility in water. | [2] |
Application 1: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol – A Precursor for Bioactive Isoxazoles
Isoxazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide array of biological activities, making them attractive scaffolds in drug development.[3] The 3-aryl-1,2-oxazol-5-ol core, in particular, is a key pharmacophore in various therapeutic areas. The following protocol details the synthesis of 3-(3-bromophenyl)-1,2-oxazol-5-ol, a valuable intermediate for further elaboration into potential APIs.
Synthetic Workflow
The synthesis is a two-step process. The first step is a Claisen condensation to form the key intermediate, this compound. The second step involves the cyclization of this β-keto ester with hydroxylamine to yield the target isoxazole.
Caption: Synthetic workflow for 3-(3-Bromophenyl)-1,2-oxazol-5-ol.
Part 1: Synthesis of this compound (Intermediate)
This procedure is based on the principles of the Claisen condensation reaction.[3]
Materials:
-
3-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions, extraction, and filtration
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully wash sodium hydride (1.2 eq) with anhydrous hexanes to remove the mineral oil and suspend it in anhydrous THF in a dry three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Prepare a solution of 3-bromoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF.
-
Add the solution from step 3 dropwise to the stirred suspension of sodium hydride over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench the excess sodium hydride by the slow addition of anhydrous ethanol.
-
Acidify the mixture with 1 M hydrochloric acid to a pH of approximately 3-4.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.[3]
Part 2: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol (Final Product)
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware for reflux and filtration
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the β-keto ester.
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
The product may precipitate out of the remaining aqueous solution. If not, acidify with dilute HCl to induce precipitation.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 3-(3-bromophenyl)-1,2-oxazol-5-ol.[3]
Application 2: Synthesis of Bromo-Substituted Cambinol Analogs as Sirtuin Inhibitors
Sirtuins are a class of protein deacetylases that are implicated in a variety of cellular processes, and their inhibition has emerged as a promising strategy for cancer therapy. Cambinol is a known sirtuin inhibitor. The following protocol describes a general method for the synthesis of Cambinol analogs, which can be adapted to use this compound as a starting material to generate novel bromo-substituted analogs with potential antitumor activity.[4]
Synthetic Rationale
The synthesis involves a Knoevenagel condensation of a β-keto ester with an aldehyde, followed by a reduction and subsequent cyclization with thiourea to form the dihydropyrimidinone core.
Caption: General synthetic route for bromo-substituted Cambinol analogs.
General Protocol for the Synthesis of a Bromo-substituted Cambinol Analog
This protocol is adapted from the general procedure for preparing Cambinol analogs.[4]
Materials:
-
This compound
-
2-Hydroxy-1-naphthaldehyde
-
Piperidine
-
Ethanol
-
Sodium borohydride (NaBH₄)
-
Pyridine
-
Thiourea
-
A suitable base (e.g., sodium ethoxide)
-
Hydrochloric acid (2 M)
-
Standard laboratory glassware
Procedure:
Step 1: Knoevenagel Condensation
-
To a solution of 2-hydroxy-1-naphthaldehyde (1.0 eq) in ethanol, add this compound (1.0 eq).
-
Add a catalytic amount of piperidine (e.g., 15 drops) and heat the reaction mixture under reflux for 2 hours.
-
After cooling to room temperature, the product, 3-(3-bromobenzoyl)-2H-benzo[h]chromen-2-one, is expected to precipitate. Collect the solid by filtration and wash with cold ethanol.[4]
Step 2: Reduction
-
To a stirring solution of the product from Step 1 (1.0 eq) in dry pyridine, add NaBH₄ (1.0 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into cold 2 M hydrochloric acid.
-
Collect the resulting precipitate by filtration, wash with 2 M HCl, and recrystallize from ethanol to obtain the reduced intermediate.[4]
Step 3: Cyclization
-
The reduced intermediate from Step 2 is reacted with thiourea in the presence of a base (e.g., sodium ethoxide in ethanol) to yield the final bromo-substituted Cambinol analog. The specific reaction conditions may require optimization.
Conclusion
This compound is a readily accessible and highly adaptable precursor for the synthesis of a variety of heterocyclic compounds with significant potential in drug discovery. The protocols provided herein for the synthesis of a 3-(3-bromophenyl)-1,2-oxazol-5-ol intermediate and a general strategy for accessing bromo-substituted Cambinol analogs highlight the utility of this building block. The presence of the bromine atom in the final products allows for further diversification through various cross-coupling reactions, enabling the generation of extensive compound libraries for the development of novel APIs. Researchers are encouraged to adapt and optimize these methodologies to suit their specific research goals.
References
-
Mahajan, S. S., et al. (2013). Novel Cambinol Analogs as Sirtuin Inhibitors: Synthesis, Biological Evaluation, and Rationalization of Activity. Journal of Medicinal Chemistry, 56(10), 3947-3960. [Link]
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the dedicated technical support guide for the synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate. This resource is designed for researchers, scientists, and professionals in drug development and chemical synthesis. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this synthesis and optimize your reaction yields.
Introduction to the Synthesis
The synthesis of this compound is most commonly achieved via a crossed Claisen condensation. This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this specific case, 3-bromoacetophenone reacts with diethyl carbonate in the presence of a strong base to form the desired β-keto ester. While theoretically straightforward, this reaction is sensitive to various parameters that can significantly impact the yield and purity of the final product. This guide will address the common challenges encountered during this synthesis and provide practical solutions to overcome them.
Troubleshooting Guide: Common Issues and Solutions
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yields in this Claisen condensation can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
Moisture Contamination: The strong bases used in this reaction (e.g., sodium hydride, sodium ethoxide) are extremely sensitive to moisture. Any water present will consume the base, rendering it ineffective for the condensation. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Your solvents (e.g., THF, ethanol) must be anhydrous.
-
Purity of Starting Materials: Impurities in 3-bromoacetophenone or diethyl carbonate can lead to side reactions. It is advisable to use high-purity starting materials.
-
Stoichiometry of Reactants and Base: The stoichiometry is critical. A common issue is using an insufficient amount of base. For a successful Claisen condensation, a stoichiometric amount of base is required because the final deprotonation of the β-keto ester product drives the reaction to completion.[1] Using a slight excess of diethyl carbonate can also help push the equilibrium towards the product.
-
-
Reaction Conditions:
-
Reaction Temperature: The temperature can significantly influence the reaction rate and the prevalence of side reactions.[2][3] While some Claisen condensations proceed at room temperature, others may require gentle heating to initiate or drive the reaction. However, excessive heat can promote side reactions and decomposition. It is recommended to start the reaction at a lower temperature and gradually warm it if necessary while monitoring the progress by Thin Layer Chromatography (TLC).
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress by TLC until the starting material (3-bromoacetophenone) is consumed.[4] However, excessively long reaction times can also lead to the formation of byproducts.
-
-
Choice of Base:
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that is often effective. However, its heterogeneous nature can sometimes lead to inconsistent results. Ensure efficient stirring to maximize its reactivity.
-
Sodium Ethoxide (NaOEt): A suitable base, especially when ethanol is used as a solvent. It's crucial that the alkoxide base matches the alkyl group of the ester to prevent transesterification.[5][6]
-
Stronger Bases: In some cases, stronger bases like sodium amide or lithium diisopropylamide (LDA) can increase the yield.[7][8] However, these require more stringent anhydrous and inert conditions.
-
Question 2: I'm observing multiple spots on my TLC plate, indicating the formation of byproducts. What are these impurities and how can I minimize them?
Answer:
The formation of byproducts is a common challenge. Here are the most likely culprits and how to address them:
-
Self-Condensation of Diethyl Carbonate: While less likely to be a major issue due to the lower acidity of its α-protons compared to the methyl protons of the acetophenone, it can occur.
-
Hydrolysis of the Ester: If there is any moisture present, the strong base can catalyze the hydrolysis of both the diethyl carbonate and the product, this compound, leading to the corresponding carboxylic acid and salt. Solution: Ensure strictly anhydrous conditions.
-
Reverse Claisen Condensation: The Claisen condensation is a reversible reaction.[9][10] If the reaction conditions are not optimal, the product can revert to the starting materials. Solution: Using a full equivalent of a strong base helps to drive the reaction forward by deprotonating the product, which is a thermodynamically favorable step.[1]
-
Side Reactions of 3-Bromoacetophenone: Under strongly basic conditions, aromatic ketones can potentially undergo other reactions, although the Claisen condensation is generally the favored pathway.
To minimize byproducts:
-
Control the order of addition: A highly effective strategy is to slowly add the enolizable component (3-bromoacetophenone) to the reaction mixture containing the base and the non-enolizable ester (diethyl carbonate). This keeps the concentration of the enolate low, favoring the cross-condensation.
-
Optimize reaction temperature: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can help to suppress side reactions.
-
Prompt work-up: Once the reaction is complete as indicated by TLC, proceed with the work-up without delay to prevent the degradation of the product.
Question 3: I'm having difficulty purifying the final product. What are the best practices for purification?
Answer:
Purification of β-keto esters can be challenging due to their potential for decomposition and the presence of structurally similar impurities.
-
Work-up Procedure:
-
After the reaction is complete, the mixture is typically quenched with a weak acid (e.g., dilute HCl or acetic acid) to neutralize the excess base and protonate the enolate of the product. Careful control of the pH during workup is important.
-
Thorough extraction with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) is necessary to isolate the crude product. Washing the organic layer with brine can help to remove residual water.
-
-
Purification Techniques:
-
Vacuum Distillation: For liquid β-keto esters, vacuum distillation can be an effective purification method. However, care must be taken as these compounds can be thermally sensitive.
-
Column Chromatography: This is a very common and effective method for purifying β-keto esters. A silica gel column with a gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. Monitoring the fractions by TLC is essential to isolate the pure product.
-
Recrystallization: If the product is a solid or can be induced to crystallize, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different base, like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)?
A1: It is generally not recommended to use hydroxide bases like NaOH for Claisen condensations involving esters. These bases can readily cause hydrolysis of the ester starting material and the β-keto ester product, leading to low yields.[5] Weaker bases like potassium carbonate are typically not strong enough to efficiently generate the required enolate for the condensation to proceed at a reasonable rate.
Q2: How do I monitor the progress of the reaction effectively using TLC?
A2: To monitor the reaction by TLC, spot a small amount of the reaction mixture on a silica gel plate alongside a spot of the starting material (3-bromoacetophenone).[11][12] Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is complete when the spot corresponding to the starting material has disappeared. The product, being more polar than the starting ketone, will have a lower Rf value.
Q3: What is the role of the final acidic work-up?
A3: The final acidic work-up is crucial for two reasons. First, it neutralizes any remaining strong base in the reaction mixture. Second, and more importantly, it protonates the resonance-stabilized enolate of the β-keto ester product, which is formed as a salt during the reaction.[1] This step yields the neutral, final product.
Q4: Can I use a different ester instead of diethyl carbonate?
A4: Yes, other esters can be used, but diethyl carbonate is a good choice because it is a non-enolizable ester, which prevents self-condensation.[7][8] If you were to use an enolizable ester, you would likely get a mixture of products from both crossed and self-condensation reactions, making purification difficult.
Experimental Protocol and Data
Optimized Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent purity.
Materials:
-
3-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Tetrahydrofuran (THF) or Anhydrous Ethanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then carefully decant the hexanes. Add anhydrous THF to the flask.
-
Addition of Reagents: To the stirred suspension of sodium hydride in THF, add diethyl carbonate (1.5 equivalents). In the dropping funnel, prepare a solution of 3-bromoacetophenone (1.0 equivalent) in anhydrous THF.
-
Reaction: Add the solution of 3-bromoacetophenone dropwise to the reaction mixture at room temperature. After the addition is complete, stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it may be gently heated to reflux.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Reagent Stoichiometry Table
| Reagent | Molar Ratio | Notes |
| 3-Bromoacetophenone | 1.0 eq | The limiting reagent. |
| Diethyl carbonate | 1.5 - 2.0 eq | Using an excess helps to drive the reaction forward. |
| Sodium Hydride (60%) | 1.1 - 1.2 eq | A slight excess is used to ensure complete reaction. |
| Anhydrous Solvent | - | THF or Ethanol are commonly used. |
Visualizations
Experimental Workflow
Caption: A streamlined workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Sources
- 1. 8.1 Claisen Condensation Fundamentals – Organic Chemistry II [kpu.pressbooks.pub]
- 2. Topography of the free energy landscape of Claisen–Schmidt condensation: solvent and temperature effects on the rate-controlling step - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Claisen Condensation Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. ChemicalDesk.Com: Claisen Condensation [allchemist.blogspot.com]
- 9. Claisen Condensation - GeeksforGeeks [geeksforgeeks.org]
- 10. fiveable.me [fiveable.me]
- 11. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 12. How To [chem.rochester.edu]
common side products in the synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate
Technical Support Center: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this synthesis. The primary synthetic route to this valuable β-keto ester intermediate is the crossed Claisen condensation, a powerful C-C bond-forming reaction.[1] However, its success hinges on carefully controlling reaction conditions to prevent competing pathways. This document provides in-depth, experience-driven insights to help you optimize your reaction, identify impurities, and maximize your yield of the target molecule.
Frequently Asked Questions (FAQs)
Here we address the most common issues encountered during the synthesis, explaining the chemical causality behind the formation of key side products.
Q1: My crude NMR shows a significant amount of ethyl acetoacetate. What is causing this and how can I prevent it?
A: This is the most common side product and arises from the self-condensation of ethyl acetate . In a crossed Claisen condensation, you have two enolizable esters. The base (e.g., sodium ethoxide) can deprotonate the α-carbon of ethyl acetate, which then attacks another molecule of ethyl acetate.[2] This reaction directly competes with the desired reaction where the ethyl acetate enolate attacks the 3-bromobenzoyl ester.
-
Causality: This side reaction becomes dominant if the concentration of the ethyl acetate enolate is high before it has a chance to react with the non-enolizable ester partner (ethyl 3-bromobenzoate).
-
Preventative Measure: The most effective strategy is to control the addition of reagents. A standard procedure involves adding the ethyl acetate slowly to a mixture of the sodium ethoxide base and the ethyl 3-bromobenzoate. This ensures that the enolate is formed in the presence of a high concentration of the desired electrophile, favoring the crossed condensation pathway.
Q2: I've detected 3-bromoacetophenone as a major impurity. How is this being formed?
A: The formation of 3-bromoacetophenone is a strong indicator that hydrolysis and subsequent decarboxylation have occurred. The target β-keto ester product can be hydrolyzed under either acidic or basic conditions during workup to form 3-(3-bromophenyl)-3-oxopropanoic acid. This β-keto acid intermediate is thermally and chemically unstable and readily loses carbon dioxide to yield 3-bromoacetophenone.[3]
-
Causality:
-
Hydrolysis: Presence of water in the reaction or during workup cleaves the ester bond.
-
Decarboxylation: The resulting β-keto acid readily decarboxylates, especially if heated or exposed to strong acid/base conditions.[3]
-
-
Preventative Measure: Ensure all reagents and solvents are scrupulously dry. When performing the acidic workup to neutralize the reaction, do so at a low temperature (e.g., 0 °C) to minimize both hydrolysis and the rate of decarboxylation. Avoid excessive heating during solvent removal from the crude product.
Q3: My mass spectrometry and NMR data suggest the presence of both methyl and ethyl esters, but I only used ethyl esters and sodium ethoxide. What happened?
A: This phenomenon, known as transesterification , occurs when the alkoxide base does not match the alkyl group of the ester.[4][5] While you correctly used sodium ethoxide with ethyl esters, this issue can arise if your starting materials are contaminated. For instance, if your ethyl 3-bromobenzoate was prepared from 3-bromobenzoic acid and methanol (forming methyl 3-bromobenzoate) in a previous step and not fully purified, the sodium ethoxide in the Claisen reaction can react with the methyl ester, leading to a mixture of esters.
-
Causality: An alkoxide can act as a nucleophile and attack the carbonyl of an ester, displacing the existing alkoxy group. This is an equilibrium process.
-
Preventative Measure: Always use an alkoxide base that matches the alcohol component of your esters (e.g., sodium ethoxide for ethyl esters).[6] Crucially, ensure the purity of your starting materials. Verify the identity and purity of your ethyl 3-bromobenzoate by NMR before beginning the condensation.
Q4: After the acidic workup, I isolated a significant amount of 3-bromobenzoic acid. What went wrong?
A: The isolation of 3-bromobenzoic acid points to the saponification (hydrolysis) of your starting ester , ethyl 3-bromobenzoate.[3] This happens if there is water in your reaction mixture. The strong base (sodium ethoxide) will readily hydrolyze the ester to its corresponding carboxylate salt (sodium 3-bromobenzoate). Upon acidic workup, this salt is protonated to give 3-bromobenzoic acid.
-
Causality: The hydroxide ions, formed from the reaction of the ethoxide with water, are potent nucleophiles that attack the ester carbonyl.
-
Preventative Measure: This problem underscores the critical importance of anhydrous conditions. Dry your solvents (e.g., ethanol, toluene, THF) using appropriate methods (like distilling from sodium/benzophenone or using molecular sieves). Ensure your glassware is flame-dried or oven-dried before use.
Troubleshooting Guide: Side Product Identification and Mitigation
This table provides a quick reference for identifying issues based on analytical data and implementing corrective actions.
| Symptom / Observation | Probable Cause(s) | Recommended Solutions & Preventative Actions |
| Low yield; Major peak for ethyl acetoacetate (GC/MS, NMR) | Self-condensation of ethyl acetate. | 1. Add ethyl acetate dropwise to the mixture of base and ethyl 3-bromobenzoate. 2. Maintain a low reaction temperature to control the rate of enolate formation. |
| Presence of 3-bromoacetophenone (TLC, GC/MS, NMR) | Hydrolysis of the β-keto ester product followed by decarboxylation. | 1. Ensure strictly anhydrous reaction conditions. 2. Perform the acidic workup at low temperature (0 °C). 3. Avoid heating the crude product before purification. |
| Mixture of methyl and ethyl esters detected (GC/MS, NMR) | Transesterification due to mismatched base/ester or impure starting materials. | 1. Strictly match the alkoxide base to the ester's alcohol group (e.g., NaOEt for ethyl esters).[4][6] 2. Verify the purity of starting esters via NMR before use. |
| Significant amount of 3-bromobenzoic acid isolated | Saponification of the starting ethyl 3-bromobenzoate. | 1. Use rigorously dried solvents and reagents. 2. Flame-dry or oven-dry all glassware before assembly. |
| Complex mixture of high molecular weight byproducts | Di-acylation of the product; other uncontrolled condensation reactions. | 1. Carefully control the stoichiometry of reactants. 2. Avoid excessively long reaction times or high temperatures. 3. Ensure efficient stirring to prevent localized high concentrations of reagents. |
Visualizing Reaction Pathways
The following diagrams illustrate the desired synthetic route and the principal competing side reactions.
Caption: Desired crossed Claisen condensation pathway.
Caption: Major competing side reaction pathways.
Validated Experimental Protocol
This protocol is designed to minimize side product formation. All operations should be conducted in a fume hood with appropriate personal protective equipment.
Objective: To synthesize this compound.
Materials:
-
Sodium metal
-
Absolute Ethanol (anhydrous)
-
Toluene (anhydrous)
-
Ethyl 3-bromobenzoate
-
Ethyl acetate (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide Solution (in situ):
-
Under an inert atmosphere (N₂ or Ar), add freshly cut sodium metal (1.0 eq) to anhydrous absolute ethanol (e.g., 3 mL per 1 g of sodium) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel.
-
Stir the mixture until all the sodium has reacted. This may require gentle heating.
-
Cool the resulting sodium ethoxide solution to room temperature.
-
Add anhydrous toluene (e.g., 10 mL per 1 g of sodium) to the flask.
-
-
Condensation Reaction:
-
To the stirred sodium ethoxide/toluene slurry, add ethyl 3-bromobenzoate (1.0 eq).
-
From the dropping funnel, add anhydrous ethyl acetate (1.1 eq) dropwise over 30-45 minutes. Maintain the temperature below 30 °C during the addition using a water bath if necessary.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-90 °C) and maintain for 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent).
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by adding 1 M HCl until the solution is acidic (pH ~2-3).
-
Transfer the mixture to a separatory funnel. Add deionized water and separate the layers.
-
Extract the aqueous layer twice with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product, a yellow or brown oil, should be purified to remove side products.
-
Vacuum Distillation: If the product is the major component and thermally stable, purification by vacuum distillation is effective.[7]
-
Column Chromatography: For removing closely related impurities, flash column chromatography on silica gel is recommended. A gradient elution starting from hexane and gradually increasing the polarity with ethyl acetate is typically effective.
-
References
- Dieckmann Condensation - Alfa Chemistry. [URL: https://www.alfa-chemistry.
- Dieckmann condensation - Grokipedia. [URL: https://www.grokipedia.
- Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters - AK Lectures. [URL: https://www.aklectures.
- Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
- 19.15 A Claisen Condensation Forms a β-Keto Ester - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Farmer_et_al.)/19%3A_Reactions_of_Enols_and_Enolates/19.
- Claisen condensation - Wikipedia. [URL: https://en.wikipedia.
- Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons - Pearson. [URL: https://www.pearson.
- Dieckmann Condensation Reaction Mechanism | Video Summary and Q&A - Glasp. [URL: https://www.youtube.
- Formation of γ-‐Keto Esters from β - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v91p0248]
- Dieckmann condensation - Wikipedia. [URL: https://en.wikipedia.
- Dieckmann Condensation | NROChemistry. [URL: https://www.nrochemistry.
- Claisen Condensation - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Claisen Condensation Mechanism - BYJU'S. [URL: https://byjus.
- Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/C2O/ketoacids.shtm]
- US6642035B2 - Synthesis of B-keto esters - Google Patents. [URL: https://patents.google.
- 21575-91-7 | this compound - AiFChem. [URL: https://www.aifchem.com/goods-show-21575-91-7.html]
- Synthesis of Pharmaceutical Intermediates from Ethyl 2-(3-bromophenyl)-2-oxoacetate: Application Notes and Protocols - Benchchem. [URL: https://www.benchchem.
- This compound CAS 21575-91-7 - BIOSYNCE. [URL: https://www.biosynce.com/product/21575-91-7.html]
Sources
- 1. byjus.com [byjus.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. aklectures.com [aklectures.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. grokipedia.com [grokipedia.com]
- 7. biosynce.com [biosynce.com]
troubleshooting purification of ethyl 3-(3-bromophenyl)-3-oxopropanoate by column chromatography
Technical Support Center: Purification of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar β-keto esters. The unique chemical nature of this molecule presents specific challenges during purification by column chromatography. This guide provides in-depth troubleshooting advice, frequently asked questions, and a validated protocol to help you achieve high purity and yield.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the column chromatography of this compound.
Question 1: My yield is significantly lower than expected after the column. Where did my compound go?
Answer: Low recovery of β-keto esters from silica gel chromatography is a frequent issue, often stemming from the compound's inherent reactivity.
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Potential Cause 1: On-Column Degradation. The primary culprits are hydrolysis and subsequent decarboxylation. Silica gel is inherently acidic due to surface silanol groups (Si-OH), which can catalyze the hydrolysis of the ethyl ester to a β-keto carboxylic acid. This intermediate is thermally and acidically unstable and can readily lose CO₂ to form 3'-bromoacetophenone[1][2].
-
Solution:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your non-polar solvent (e.g., hexane) and add 1% triethylamine (Et₃N) by volume. Mix thoroughly and then pack the column. The triethylamine neutralizes the acidic sites on the silica surface, significantly reducing the risk of acid-catalyzed hydrolysis[3].
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or Florisil. You will need to re-optimize your solvent system via TLC for these stationary phases[4].
-
Minimize Residence Time: Use flash chromatography with positive pressure to push the solvent through faster. The less time your compound spends on the column, the lower the chance of degradation.
-
-
-
Potential Cause 2: Irreversible Adsorption. The polar β-dicarbonyl moiety can bind very strongly to the polar silica surface, especially if the solvent system is not optimized correctly.
-
Solution: Ensure your eluent is polar enough to move the compound efficiently. An ideal TLC Rf value should be between 0.25 and 0.35[5]. If your compound is streaking on the TLC plate, it's a sign of strong interaction, and a more polar solvent system is required.
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Question 2: After the column, my "pure" fractions show two close spots on the TLC plate, or a broad, tailing peak in HPLC. What are these impurities?
Answer: This is a classic sign of keto-enol tautomerism, a phenomenon intrinsic to β-keto esters[6]. Your compound exists as a dynamic equilibrium between the ketone form and the enol form.
-
The Chemistry: The methylene protons between the two carbonyl groups are acidic (pKa ≈ 10-11)[7]. These protons can be removed and re-added, allowing the compound to isomerize into its enol form. The silica gel surface can facilitate this interconversion[8].
Caption: Keto-enol equilibrium of the target compound.
-
Chromatographic Effect: The keto and enol forms have different polarities. The enol form can form an intramolecular hydrogen bond, making it slightly less polar than the more open keto form. During chromatography, the two forms can begin to separate. However, as they separate, the equilibrium is disturbed, and they continuously interconvert on the column. This leads to significant band broadening, tailing, or in some cases, partial separation into two distinct spots/peaks[8][9].
-
Solutions:
-
Don't Chase the Spots: Recognize that these are likely two forms of the same compound. Combine the fractions that contain these spots (provided no other impurities are present). Upon solvent removal and standing, the compound will re-establish its natural equilibrium, and an NMR spectrum should show a single species (often with characteristic enol and keto peaks).
-
Modify the Mobile Phase: Adding a very small amount of a protic solvent like methanol (<1%) or a weak acid like acetic acid (a few drops per liter) to the eluent can sometimes accelerate the keto-enol interconversion rate. If the tautomers interconvert faster than the separation timescale, the compound will elute as a single, sharp band representing the weighted average of the two forms. Caution: Acetic acid can increase the risk of hydrolysis, so use it sparingly and only if necessary.
-
Confirm with 2D TLC: To be certain that the second spot is not a degradation product, run a 2D TLC. Spot the crude mixture in one corner of a square TLC plate, run it in your chosen eluent, then rotate the plate 90 degrees and run it again in the same eluent. If a spot is a degradation product formed on the plate, it will appear off the diagonal[4]. Tautomers in rapid equilibrium will typically remain on the diagonal.
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Question 3: My compound is streaking badly on the column, leading to poor separation and mixed fractions. How can I get sharp bands?
Answer: Streaking, or tailing, is often caused by strong, non-ideal interactions between the analyte and the stationary phase or by sample overload.
-
Potential Cause 1: Strong Acid-Base Interactions. The acidic methylene protons of your β-keto ester can interact very strongly with the basic silanolate groups (SiO⁻) on the silica surface, causing tailing.
-
Solution: As mentioned in Q1, deactivating the silica with triethylamine is an effective solution. Alternatively, adding a competitive binding agent like a small amount of ethyl acetate or methanol to a non-polar eluent can help to occupy the strong binding sites on the silica, leading to more symmetrical peaks.
-
-
Potential Cause 2: Sample Overloading. Loading too much material onto the column is a common cause of tailing and poor separation.
-
Solution: A general rule of thumb for flash chromatography is a sample-to-silica ratio of 1:30 to 1:100 by weight. If you are performing a difficult separation, use a higher ratio (e.g., 1:100).
-
-
Potential Cause 3: Poor Sample Loading Technique. If the sample is not applied to the column in a tight, narrow band, it will broaden as it travels down the column.
-
Solution: Use the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or acetone), add a small amount of silica gel (2-3 times the weight of your crude product), and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of your packed column. This ensures the entire sample starts as a very narrow band, dramatically improving resolution[10].
-
Frequently Asked Questions (FAQs)
Q: What is the best starting solvent system for purifying this compound?
A: A mixture of ethyl acetate and a non-polar hydrocarbon like hexanes or petroleum ether is the standard and most effective choice[11][12]. Start your TLC analysis with a system of 20% ethyl acetate in hexanes (v/v) . Adjust the ratio to achieve an Rf value for your product of approximately 0.3.
-
If Rf is too high (> 0.4), decrease the polarity (e.g., 10-15% ethyl acetate).
-
If Rf is too low (< 0.2), increase the polarity (e.g., 25-30% ethyl acetate).
Q: Can I use dichloromethane (DCM) in my solvent system?
A: Yes, DCM is a versatile solvent. A mixture of DCM and hexanes can be used, or methanol/DCM for more polar compounds[11]. However, ethyl acetate/hexanes often provides better separation for compounds of moderate polarity and is generally preferred due to its lower toxicity and cost[5].
Q: How do I properly pack a flash chromatography column to avoid cracks and channels?
A: The "slurry packing" method is most reliable.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand.
-
In a separate beaker, mix your calculated amount of silica gel with your initial, least polar eluent to form a smooth, lump-free slurry.
-
Pour the slurry into the column in one continuous motion. Use a funnel to aid the process.
-
Gently tap the side of the column to dislodge any air bubbles and help the silica settle evenly.
-
Open the stopcock and use air pressure to push the excess solvent through until the solvent level is just at the top of the silica bed. Never let the silica run dry[13].
Optimized Purification Protocol
This protocol provides a reliable, step-by-step method for the purification of this compound.
Step 1: TLC Analysis and Solvent System Selection
-
Prepare several TLC chambers with different ratios of ethyl acetate (EtOAc) in hexanes (e.g., 10%, 20%, 30%).
-
Dissolve a small amount of your crude material in a few drops of EtOAc or DCM.
-
Spot the crude material on the TLC plates and develop them.
-
Visualize the plates under UV light (254 nm).
-
Select the solvent system that provides good separation between your product and impurities, with a product Rf value of ~0.3[5].
Step 2: Column Preparation
-
Select a column of appropriate size (a good starting point is a column diameter that allows for a silica gel height of ~15-20 cm).
-
Calculate the required amount of silica gel (typically 50-100 times the weight of your crude sample).
-
Slurry pack the column with the selected eluent as described in the FAQ section.
-
Add a protective layer of sand (approx. 1 cm) on top of the settled silica bed.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve your crude product (e.g., 500 mg) in a minimal amount of DCM (~5 mL).
-
Add silica gel (~1.5 g) to this solution.
-
Remove the solvent under reduced pressure (rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully layer this powder onto the sand at the top of your column.
Step 4: Elution and Fraction Collection
-
Carefully add your eluent to the column without disturbing the top layer.
-
Apply gentle air pressure to begin eluting the compounds. Maintain a steady flow rate.
-
Collect fractions in an array of test tubes. The size of the fractions should be approximately one-quarter of the column's dead volume.
-
Monitor the separation by collecting a small spot from each fraction onto a TLC plate and developing it.
Step 5: Analysis and Product Isolation
-
Identify the fractions containing your pure product using TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
Place the flask under high vacuum for at least one hour to remove any residual solvent.
-
Obtain the final mass and characterize the purified product by NMR, IR, and/or mass spectrometry.
Caption: Troubleshooting workflow for column chromatography.
References
-
Troubleshooting Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives . ChemistryViews. (2012). [Link]
- Dolan, J. W. Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America.
- HPLC Troubleshooting. Dong, M. W. LCGC North America.
- Schiavoni, M. M., et al. (2001). Keto-enol tautomerism in beta-ketoesters: CH3C(O)CHXC(O)OY (X = H, Cl; Y = CH3, C2H5).
-
Hernández-Vázquez, E., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates . ACS Omega. [Link]
-
Is it possible to separate keto enol tautomers via column chromatography? . Reddit r/chemistry discussion. (2017). [Link]
- Transesterfication of β-keto esters during gas chromatography and their tautomers separation.
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters . AK Lectures. [Link]
- The Hydrolysis of Ethyl Orthosilicate and Preparation of Silicic Acid Gels from It. Journal of the American Chemical Society.
-
Ghorai, S., et al. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst . Scientific Reports. [Link]
-
How can I select the solvent system for column chromatography? . ResearchGate Discussion. (2015). [Link]
- Selective Cleavage and Decarboxylation of β-Keto Esters....
-
Ryabova, A. A., et al. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester . Organic Letters. [Link]
-
This compound CAS 21575-91-7 . BIOSYNCE. [Link]
-
Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points . Master Organic Chemistry. [Link]
-
How To Choose Solvent System For Column Chromatography? . Chemistry For Everyone (YouTube). (2024). [Link]
-
Solvent Systems For Flash Column Chromatography . University of Rochester, Department of Chemistry. [Link]
-
Decarboxylation . Chemistry Steps. [Link]
- Supporting Inform
-
Hydrolysis and Decarboxylation of ß-Keto Ester Example . AK Lectures (YouTube). (2014). [Link]
- Bartók, M., et al. (2012). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis.
- Supporting Inform
-
Ethyl 3,3-diethoxypropanoate . Organic Syntheses. [Link]
- Benn, K., et al. Transborylation Enabled, Borane-Catalysed Reductive Cyanation of Enones. The Royal Society of Chemistry.
-
Hernández-Vázquez, E., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates . ACS Omega. [Link]
- How To Choose Solvent System For Column Chrom
- Silicon Compounds: Silanes. Gelest, Inc.
- Isolation And Purification Of Substance By Column Chromatography.
-
8,8-Dipropylbicyclo[4.2.0]octa-1,3,5-trien-7-one . Organic Syntheses. [Link]
Sources
- 1. aklectures.com [aklectures.com]
- 2. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Chromatography [chem.rochester.edu]
- 5. youtube.com [youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. biosynce.com [biosynce.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 11. Chromatography [chem.rochester.edu]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. researchgate.net [researchgate.net]
stability of ethyl 3-(3-bromophenyl)-3-oxopropanoate under different conditions
Technical Support Center: Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound (CAS No. 21575-91-7). Its purpose is to address common questions and troubleshoot experimental issues related to the stability and handling of this versatile β-keto ester intermediate.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the storage and handling of this compound.
Q1: What are the ideal long-term storage conditions for this compound?
A: this compound is stable under recommended storage conditions.[1] For optimal shelf-life, it should be stored at room temperature, sealed tightly in its original container under a dry, inert atmosphere (e.g., argon or nitrogen).[2][3] The primary concern is to prevent exposure to moisture, which can initiate degradation pathways.[1]
Q2: Is this compound sensitive to moisture?
A: Yes. The material safety data sheet explicitly recommends avoiding moisture.[1] As a β-keto ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. This reaction cleaves the ethyl ester to form the corresponding β-keto acid, which is often unstable and prone to further reactions.
Q3: What chemical reagents are incompatible with this compound?
A: You should avoid direct contact with strong acids, acid chlorides, acid anhydrides, and strong oxidizing agents.[1] Strong bases will readily deprotonate the acidic α-carbon (the CH₂ group between the two carbonyls), forming an enolate. While this is often a desired reactive step, prolonged exposure or inappropriate choice of base can lead to side reactions like hydrolysis or Claisen condensation.
Q4: In which solvents is the compound most stable?
A: The compound is readily soluble and generally stable in non-polar, aprotic solvents such as diethyl ether, dichloromethane, and benzene.[2] It exhibits lower stability in protic solvents like water or alcohols (e.g., ethanol, methanol), especially if traces of acid or base are present, due to the risk of hydrolysis or transesterification. For reactions, always use anhydrous solvents to prevent these side reactions.
Part 2: Troubleshooting Guide for Experimental Issues
This section explores specific problems that may arise during experimentation and provides explanations grounded in the compound's chemical reactivity.
Q5: My reaction yield is consistently low, and I've isolated 1-(3-bromophenyl)ethan-1-one (3'-bromoacetophenone) as a major byproduct. What is causing this?
A: The formation of 3'-bromoacetophenone is a classic indicator of compound degradation through a two-step process: hydrolysis followed by decarboxylation.[4]
-
Causality: β-keto esters can be hydrolyzed to β-keto acids under either acidic or basic aqueous conditions. The resulting β-keto acid intermediate is thermally unstable and readily loses carbon dioxide (decarboxylates) to form a ketone.[4] This process is often accelerated by heat. If your reaction workup involves prolonged exposure to aqueous acid or base, or if your reaction is run at elevated temperatures with water present, this degradation pathway becomes significant.
-
Solution:
-
Anhydrous Conditions: Ensure your reaction is conducted under strictly anhydrous conditions.
-
Workup Procedure: When performing an aqueous workup, use pre-chilled, dilute solutions of acid or base. Minimize the contact time between the organic layer and the aqueous phase.
-
Temperature Control: Avoid excessive heating unless decarboxylation is the desired outcome.
-
Q6: I'm running a reaction in DMSO at 160 °C with lithium chloride, and my starting material is rapidly consumed, but I'm not getting my expected product. What's happening?
A: You are likely observing a Krapcho decarboxylation . This specific reaction is designed to remove an ester group when it is β- to another electron-withdrawing group, such as a ketone.[5]
-
Causality: The conditions you are using—a polar aprotic solvent (DMSO), a salt with a nucleophilic anion (LiCl), and high temperatures—are the exact requirements for the Krapcho reaction.[5] The chloride ion attacks the ethyl group of the ester in an SN2 fashion, leading to the formation of a carboxylate salt, which then decarboxylates at high temperature. The product would again be 3'-bromoacetophenone.
-
Solution:
-
If decarboxylation is not desired, you must change your reaction conditions. Avoid the combination of high temperatures, polar aprotic solvents, and halide salts. Consider alternative solvents or a lower reaction temperature if the chemistry allows.
-
Q7: The ¹H NMR of my purified product shows complex or broad signals in the 2.5-4.5 ppm region, suggesting impurities, but TLC shows a single spot. What could be the issue?
A: This is very likely due to keto-enol tautomerism . β-dicarbonyl compounds like this compound exist as a dynamic equilibrium between the keto form and the enol form.
-
Causality: The α-protons are acidic and can be removed to form an enolate, which can then be protonated on either the carbon (returning to the keto form) or the oxygen (forming the enol). The ratio of keto to enol depends on the solvent, temperature, and concentration. In your NMR, you may be observing signals for both tautomers simultaneously, leading to a more complex spectrum than expected. The enolic proton itself can also appear as a very broad signal.
-
Solution:
-
NMR Solvent Choice: Try acquiring the spectrum in different NMR solvents (e.g., CDCl₃ vs. DMSO-d₆), as this can shift the equilibrium and simplify the spectrum by favoring one tautomer.
-
Temperature Variation: Acquiring the NMR at a higher or lower temperature can sometimes coalesce the exchanging signals.
-
Confirmation: This is a characteristic of the compound class, not necessarily an impurity. As long as the integration of the aromatic and ethyl group protons match your structure and no other unexpected signals are present, the product is likely pure.
-
Part 3: Key Degradation Pathways & Stability Summary
Understanding the primary mechanisms of instability is crucial for designing robust experimental protocols.
Primary Degradation Mechanisms
The two most significant degradation pathways for this compound are Hydrolysis/Decarboxylation and the Krapcho Decarboxylation.
Caption: Key degradation routes for this compound.
Data Summary: Stability Under Various Conditions
| Condition | Stability | Primary Degradation Pathway(s) | Notes & Recommendations |
| Recommended Storage | High | None | Store at room temperature, sealed, dry, under inert gas.[1][2][3] |
| Aqueous (Acidic) | Low | Hydrolysis & Decarboxylation | Avoid prolonged exposure. Use cold, dilute acid for workups. |
| Aqueous (Basic) | Low | Hydrolysis & Decarboxylation | Avoid prolonged exposure. Use cold, dilute base for workups. |
| High Temperature (>150°C) | Low | Thermal Decarboxylation | Can lead to decarboxylation, especially with salts in polar aprotic solvents (Krapcho reaction).[5] |
| Protic Solvents (e.g., EtOH) | Moderate | Transesterification, Hydrolysis | Always use anhydrous grade. Risk increases with acid/base catalysts. |
| Aprotic Solvents (e.g., THF, DCM) | High | None (if pure and dry) | Recommended solvents for reactions and handling. |
Part 4: Recommended Experimental Protocols
Adhering to validated protocols can significantly improve experimental outcomes by preserving the integrity of the starting material.
Protocol 1: Standard Procedure for Long-Term Storage
This protocol ensures the maximum shelf-life and purity of the compound.
Caption: Workflow for optimal long-term storage of the compound.
Step-by-Step Methodology:
-
Verification: Upon receipt, ensure the manufacturer's seal is intact.
-
Inert Environment: If the bottle needs to be opened for use, perform this inside a glovebox or glovebag with a dry, inert atmosphere.
-
Aliquotting: If only a portion of the material is needed, quickly weigh the desired amount into a separate, tared vial.
-
Purging: Before re-sealing the main stock bottle, flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Sealing: Immediately cap the bottle tightly. For extra protection against moisture ingress, wrap the cap and neck junction with Parafilm®.
-
Final Storage: Place the sealed container inside a desiccator at ambient room temperature, away from direct sunlight and sources of heat or strong oxidizers.
Protocol 2: General Procedure for Base-Mediated Alkylation (Minimizing Degradation)
This protocol is designed for a typical C-alkylation reaction, a common application for β-keto esters, while minimizing degradation.[4][6]
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Solvent & Reagent: Charge the flask with anhydrous tetrahydrofuran (THF) under a positive pressure of inert gas.
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) to the stirred solvent.
-
Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension via syringe over 10-15 minutes. Rationale: This slow addition controls the exothermic reaction and hydrogen gas evolution.
-
Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete. A clear solution or a fine precipitate of the sodium enolate should form.
-
Alkylation: Add the alkylating agent (e.g., methyl iodide, 1.1 eq) dropwise at 0 °C.
-
Reaction Monitoring: Allow the reaction to slowly warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: NH₄Cl is a mild proton source that neutralizes the reaction without using strong acids that could cause hydrolysis.
-
Extraction & Workup: Proceed with standard aqueous workup and extraction using a non-polar solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
References
-
MSDS of this compound. Capot Chemical Co., Ltd.[Link]
-
Krapcho decarboxylation. Wikipedia.[Link]
-
Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures.[Link]
-
This compound CAS 21575-91-7. BIOSYNCE.[Link]
-
β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect.[Link]
-
Mastering β-keto esters. ResearchGate.[Link]
Sources
Technical Support Center: A Researcher's Guide to the Purification of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the purification of ethyl 3-(3-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical, field-proven protocols for obtaining this key synthetic intermediate in high purity. Here, we move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.
Troubleshooting Common Impurities: A Q&A Approach
This section addresses specific issues that you may encounter during the purification of this compound, particularly after its synthesis via a Claisen condensation or similar reactions.
Q1: My crude product is a yellow to brown oil, but the literature describes it as a yellow oil. What is the likely cause of the darker color?
A: A darker coloration often indicates the presence of polymeric or degradation byproducts. This can arise from prolonged reaction times, elevated temperatures, or strongly basic conditions during the synthesis, which can promote side reactions. It is also possible that some starting materials or intermediates are colored. Minor color changes are not always indicative of low purity, but significant darkening warrants a thorough purification and analysis.
Q2: My NMR spectrum shows unreacted starting materials, specifically ethyl 3-bromobenzoate and ethyl acetate. What is the best way to remove these?
A: The presence of unreacted starting materials is a common issue in Claisen condensations.[1] Fortunately, both ethyl 3-bromobenzoate and ethyl acetate are generally more volatile and less polar than the desired β-keto ester product.
-
For significant amounts of ethyl acetate: Careful evaporation under reduced pressure can remove the bulk of this low-boiling point impurity.
-
For residual ethyl 3-bromobenzoate: Column chromatography is the most effective method for separating the product from the less polar starting ester. A solvent system of hexane/ethyl acetate is a good starting point.[2]
Q3: I see a complex mixture of byproducts in my TLC analysis. What are the likely side reactions that could have occurred?
A: In a crossed Claisen condensation, several side reactions can lead to a complex mixture of products.[3]
-
Self-condensation of ethyl acetate: This can produce ethyl acetoacetate.
-
Cannizzaro-type reactions: Although less common with esters, under strongly basic conditions, side reactions can occur.
-
Diacylation: The product itself has an acidic α-proton and can potentially react further, though this is less favored.
To minimize these, it is crucial to control the reaction conditions, such as the slow addition of the enolizable ester to the non-enolizable ester and base mixture.[3]
Q4: My product seems to be degrading on the silica gel column, as evidenced by streaking on the TLC plate. What can I do to prevent this?
A: β-keto esters can be sensitive to the acidic nature of standard silica gel, which can lead to hydrolysis or other degradation pathways.[2] To mitigate this, you can:
-
Deactivate the silica gel: Pre-treat the silica gel with a base like triethylamine (TEA). This is achieved by preparing a slurry of the silica gel in a solvent containing a small amount of triethylamine before packing the column.[2]
-
Use neutral alumina: As an alternative stationary phase, neutral alumina can be employed.[2]
-
Work quickly: Do not let the compound sit on the column for an extended period.
Decision-Making for Purification Strategy
The choice of purification method depends on the nature and quantity of the impurities. The following flowchart provides a general decision-making framework:
Caption: Decision tree for selecting the appropriate purification method.
Detailed Purification Protocols
The following are detailed, step-by-step methodologies for the most common and effective purification techniques for this compound.
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the desired product from both less polar impurities (like starting materials) and more polar impurities.[4]
Materials:
-
Crude this compound
-
Silica gel (for column chromatography, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
Procedure:
-
TLC Analysis of Crude Product:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution on a TLC plate.
-
Develop the plate in a TLC chamber with a hexane/ethyl acetate solvent system (start with a 9:1 or 4:1 ratio).
-
Visualize the spots under UV light. The desired product should have an Rf value of approximately 0.3-0.4 in the chosen eluent for optimal separation on the column.[5]
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed without air bubbles.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.[4]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the initial mobile phase or a more polar solvent like dichloromethane.
-
Carefully load the sample onto the top of the silica gel bed.
-
Alternatively, for "dry loading," dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.[6]
-
-
Elution:
-
Fraction Collection and Analysis:
-
Collect fractions in separate tubes.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound as a yellow oil.[1]
-
Protocol 2: Purification by Recrystallization
If the purified oil from column chromatography can be induced to solidify, or if the crude product is a semi-solid, recrystallization can be an effective final purification step.
Materials:
-
Crude or partially purified this compound
-
A suitable solvent system (e.g., hexane/ethyl acetate, ethanol/water)
-
Erlenmeyer flask
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus (Buchner funnel, filter paper, filter flask)
Procedure:
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to dissolve the compound completely.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Analytical Methods for Purity Assessment
Q1: How can I use ¹H NMR to assess the purity of my this compound?
A: ¹H NMR is a powerful tool for assessing purity. The spectrum of the pure product will show characteristic peaks for the aromatic protons, the methylene protons adjacent to the carbonyl groups, and the ethyl ester protons. It is important to note that β-keto esters can exist as a mixture of keto and enol tautomers in solution, which will result in two sets of peaks for some protons.[10]
Expected ¹H NMR Peaks (in CDCl₃, shifts are approximate): [10]
| Protons | Keto Form (ppm) | Enol Form (ppm) | Multiplicity | Integration |
| Enolic OH | - | ~12.4 | s | 1H |
| Aromatic | ~7.3-7.6 | ~7.3-7.5 | m | 4H |
| Enolic CH | - | ~5.4 | s | 1H |
| Ester CH₂ | ~4.2 | ~4.3 | q | 2H |
| Keto CH₂ | ~4.0 | - | s | 2H |
| Ester CH₃ | ~1.2 | ~1.3 | t | 3H |
The absence of peaks corresponding to starting materials (e.g., a distinct set of aromatic protons for ethyl 3-bromobenzoate or a singlet around 2.0 ppm for ethyl acetate) is a good indicator of purity.[11][12]
Q2: What is a suitable TLC system for monitoring the purification?
A: A mixture of hexane and ethyl acetate is a standard and effective mobile phase for the TLC analysis of this compound. A ratio of 4:1 to 9:1 (hexane:ethyl acetate) should provide good separation.[13][14] The product is expected to be less polar than highly polar impurities but more polar than non-polar starting materials like ethyl 3-bromobenzoate.
Q3: Can HPLC be used for quantitative purity analysis?
A: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is an excellent method for determining the quantitative purity of your product. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a common setup for analyzing aromatic ketones and esters.[15]
Summary of Purification Parameters
| Purification Method | Stationary Phase | Mobile Phase/Solvent System | Key Considerations |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate (gradient) | Deactivate silica with TEA if degradation is observed. |
| Recrystallization | N/A | Hexane/Ethyl Acetate or Ethanol/Water | Product must be a solid or induced to crystallize. |
Conclusion
The successful purification of this compound is readily achievable with a systematic approach. By understanding the potential impurities that can arise from its synthesis and employing the appropriate purification and analytical techniques, researchers can obtain this valuable intermediate in high purity, ready for subsequent synthetic transformations. This guide provides the foundational knowledge and practical protocols to troubleshoot common issues and optimize your purification workflow.
References
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]
-
Reddit. (2024). recrystallization. r/chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
University of California, Irvine. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]
- Cervantes-Reyes, M., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6783.
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column. Retrieved from [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]
-
Northrop, B. H. (n.d.). FLASH OPTIMIZATION. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]
Sources
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Technical Support Center: A Troubleshooting Guide for the Claisen Condensation Synthesis of Ethyl 3-(3-Bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate via Claisen condensation. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the complexities of this reaction. Here, we address common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to ensure scientific integrity and successful outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the Claisen condensation for synthesizing this compound?
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters in the presence of a strong base.[1] In this specific synthesis, it is a "crossed" or "mixed" Claisen condensation.[2] One ester, ethyl acetate, possesses α-hydrogens and can be deprotonated by a strong base to form a nucleophilic enolate. The other ester, ethyl 3-bromobenzoate, lacks α-hydrogens and can only act as the electrophile. The ethyl acetate enolate then attacks the carbonyl carbon of ethyl 3-bromobenzoate, leading to the formation of the β-keto ester, this compound, after an elimination step and acidic workup.
Q2: Why is a strong base, such as sodium ethoxide or sodium hydride, necessary for this reaction?
A strong base is crucial for deprotonating the α-hydrogen of ethyl acetate to generate the reactive enolate intermediate.[3][4] The pKa of the α-proton of an ester is typically around 25, necessitating a base strong enough to initiate this deprotonation. Furthermore, the final deprotonation of the product, the β-keto ester (which is more acidic than the starting ester), drives the reaction equilibrium towards the product side, ensuring a high yield.[3][4]
Q3: Can I use sodium hydroxide as the base for this reaction?
It is generally not advisable to use sodium hydroxide. Hydroxide ions can act as nucleophiles and hydrolyze the ester functional groups of both the reactants and the product, leading to the formation of carboxylate salts.[5] To avoid this side reaction, an alkoxide base corresponding to the alcohol portion of the ester, such as sodium ethoxide for ethyl esters, is typically used.[1][6]
Troubleshooting Guide
Low or No Product Yield
Q4: I'm observing a very low yield or no formation of the desired product. What are the likely causes?
Several factors can contribute to a low or nonexistent yield in a Claisen condensation. A systematic approach to troubleshooting is often the most effective.
-
Insufficiently Strong or Inactive Base: The base is the linchpin of this reaction. If using sodium hydride, ensure it is a fresh batch, as it can be deactivated by moisture. For sodium ethoxide, it should be prepared fresh or stored under strictly anhydrous conditions.
-
Presence of Water: Moisture in the reaction flask, solvents, or reagents will quench the strong base and inhibit the formation of the necessary enolate. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Suboptimal Reaction Temperature: While some Claisen condensations proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[7] Conversely, excessively high temperatures can promote side reactions.
-
Incorrect Stoichiometry: A full equivalent of the base is required because it is consumed in the final deprotonation of the product.[3][4] Using a catalytic amount will result in a low yield.
Troubleshooting Workflow for Low Yields
Caption: Troubleshooting workflow for low yields.
Formation of Multiple Products
Q5: My TLC and/or NMR analysis indicates the presence of multiple spots/impurities. What are the potential side reactions?
The formation of multiple products often points to competing reaction pathways.
-
Self-Condensation of Ethyl Acetate: If the reaction conditions are not optimized, ethyl acetate can react with itself to form ethyl acetoacetate.[3][4] This can be minimized by the slow addition of ethyl acetate to the reaction mixture containing the base and ethyl 3-bromobenzoate.
-
Hydrolysis of Esters: As mentioned, any residual water can lead to the hydrolysis of the starting esters or the β-keto ester product, especially during workup.[8][9] This results in the corresponding carboxylic acids.
-
Transesterification: If a different alkoxide base is used (e.g., sodium methoxide with ethyl esters), transesterification can occur, leading to a mixture of ester products.[6]
Product Decomposition or Discoloration
Q6: The reaction mixture has turned dark, and I'm having difficulty isolating a pure product. What could be the cause?
A dark coloration or the formation of tar-like substances often suggests decomposition.[7]
-
Excessively High Temperatures: Running the reaction at too high a temperature or for an extended period can lead to the decomposition of the starting materials or the product.
-
Strongly Basic Conditions: Prolonged exposure to a highly concentrated strong base can promote polymerization or other degradation pathways, particularly with aldehydes if they are present as impurities.[7]
Recommended Reaction Parameters
| Parameter | Recommended Condition | Rationale |
| Base | Sodium Ethoxide or Sodium Hydride | Strong enough to form the enolate; avoids ester hydrolysis.[1][2] |
| Solvent | Anhydrous Ethanol or THF | Polar aprotic solvents like THF can accelerate the reaction.[10] |
| Temperature | 0°C to Reflux | Optimization may be required; start at room temperature.[7][11] |
| Stoichiometry | 1:1:1 (Ethyl Acetate:Ethyl 3-bromobenzoate:Base) | A full equivalent of base is necessary to drive the reaction.[3] |
| Workup | Acidification with dilute HCl or H₂SO₄ | Neutralizes the base and protonates the enolate to form the β-keto ester.[11] |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methodologies for Claisen condensations.[11]
Materials:
-
Ethyl 3-bromobenzoate
-
Ethyl acetate
-
Sodium ethoxide or Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Ethanol or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Base Addition: To the flask, add sodium ethoxide (1.0 eq) and anhydrous ethanol. If using sodium hydride (1.1 eq), wash it with anhydrous hexane to remove the mineral oil, and then suspend it in anhydrous THF.
-
Reactant Addition: In the dropping funnel, prepare a solution of ethyl 3-bromobenzoate (1.0 eq) and ethyl acetate (1.2 eq) in the same anhydrous solvent.
-
Reaction: Cool the flask containing the base to 0°C in an ice bath. Add the ester solution dropwise to the stirred base suspension over 30-60 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or gently reflux if necessary.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching and Workup: Once the reaction is complete, cool the mixture to 0°C and slowly add 1 M HCl to quench the reaction and acidify the mixture to a pH of approximately 3-4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.[11]
Product Characterization:
The final product, this compound, can be characterized by its physical and spectral data. It exists as a keto-enol tautomer.
-
¹H NMR: Expect characteristic peaks for the ethyl group (triplet and quartet), the methylene protons adjacent to the carbonyls, and the aromatic protons. The presence of the enol form will show a characteristic downfield singlet for the enolic proton.[12][14]
-
¹³C NMR: Will show distinct signals for the ester and ketone carbonyls, the methylene carbon, the ethyl group carbons, and the aromatic carbons.
-
IR Spectroscopy: Key absorptions will be observed for the C=O stretching of the ketone and the ester.
References
-
Wikipedia. (2023). Claisen condensation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
OpenStax. (2023). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 23.8: The Claisen Condensation Reaction. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018). Base used in Claisen Condensation. Retrieved from [Link]
-
Celon Pharma. (n.d.). Fast Claisen condensation reaction optimization in a continuous flow reactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Claisen-Schmidt condensation. Retrieved from [Link]
-
Morressier. (2022). Investigation of optimized synthesis conditions for terephthalate production. Retrieved from [Link]
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Asymmetric transfer hydrogenation of aryl ketoesters with chiral double-chain surfactant-type catalyst in water. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
Reddit. (2020). Thank you all for your suggestions regarding my failing Claisen condensation.... Retrieved from [Link]
-
Chemistry LibreTexts. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. Retrieved from [Link]
-
ResearchGate. (2025). Mastering β-keto esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β-keto esters. Retrieved from [Link]
-
Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. (n.d.). Retrieved from [Link]
-
YouTube. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Retrieved from [Link]
-
YouTube. (2020). Synthesis Problems with Claisen & Diekmann Condensations. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. Retrieved from [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
-
YouTube. (2020). Examples of Synthesis using the Claisen Condensation. Retrieved from [Link]
-
CHEM 330 Topics Discussed on Sept 23. (2007). Retrieved from [Link]
-
Oncotarget. (n.d.). SYNTHESIS OF SC99 AND ITS ANALOGS. Retrieved from [Link]
-
Study.com. (n.d.). Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
Capot Chemical Co., Ltd. (n.d.). MSDS of this compound. Retrieved from [Link]
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Technical Support Center: Storage and Handling of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the technical support resource for Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS No. 21575-91-7). This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical β-keto ester intermediate. By understanding its inherent chemical vulnerabilities, you can implement robust storage and handling protocols, safeguarding your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions encountered during the storage of this compound.
Q1: I've observed a decrease in the purity of my stored this compound over time, with a new, prominent impurity appearing in my analysis. What is the likely cause?
A: The most probable cause is chemical degradation through two sequential steps: hydrolysis followed by decarboxylation.[1][2] this compound is a β-keto ester, a class of compounds susceptible to cleavage in the presence of moisture.[3] The initial degradation product is the corresponding β-keto acid, which is often unstable and readily loses carbon dioxide to form a ketone.[4][5]
Q2: Can you elaborate on the primary degradation pathway?
A: Certainly. The degradation is a classic reaction sequence for β-keto esters.[1][5]
-
Hydrolysis: The ester functional group reacts with water (moisture), which can be catalyzed by trace acidic or basic impurities. This reaction cleaves the ethyl ester, yielding ethanol and the unstable intermediate, 3-(3-bromophenyl)-3-oxopropanoic acid.
-
Decarboxylation: The newly formed β-keto acid is thermally unstable. It rapidly undergoes decarboxylation, a reaction where the carboxylic acid group is eliminated as carbon dioxide (CO₂).[5][6] The final, stable degradation product is 3'-bromoacetophenone . The presence of this ketone is a definitive marker of degradation.
Q3: What are the ideal storage conditions to prevent this degradation?
A: To maintain the compound's integrity, you must rigorously control its environment. The key is to mitigate exposure to moisture and heat. Based on safety data sheets (SDS) and chemical properties, the ideal conditions are as follows:
-
Temperature: Store in a cool location.[3] While room temperature is often cited for short-term storage, refrigeration (2-8°C) is recommended for long-term stability to slow any potential reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[7][8] This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.
-
Container: Use a tightly sealed, clean, and dry container, preferably made of amber glass to protect from light.[3][9] After use, ensure the container is securely resealed.
-
Moisture: This is a critical factor to avoid.[3] Never leave the container open to the atmosphere. Handle the compound in a dry environment, such as a glove box or on a bench with low humidity.
Q4: How critical is an inert atmosphere? My lab doesn't have a dedicated glove box.
A: While a glove box is ideal, an inert atmosphere is still highly achievable and recommended. The primary purpose is to displace ambient air, which contains ~1-3% water vapor. This moisture is the reactant for the initial, rate-limiting degradation step (hydrolysis). You can achieve this by gently flushing the headspace of the storage container with dry argon or nitrogen from a gas cylinder before sealing. This simple step significantly enhances long-term stability.
Q5: I suspect my sample has degraded. How can I confirm this and identify the degradation product?
A: You can use standard analytical techniques to assess purity and identify degradation products.
-
Chromatography (HPLC, GC-MS): These are the preferred methods.[10][11] In an HPLC chromatogram, you would observe a decrease in the peak area of the parent compound and the emergence of a new peak for the more nonpolar 3'-bromoacetophenone. GC-MS is also excellent for identifying this volatile ketone by its characteristic mass spectrum.
-
NMR Spectroscopy: ¹H NMR spectroscopy can also be used. You would monitor for the disappearance of the characteristic singlet for the methylene protons (C-2) of the β-keto ester (around 4.0 ppm) and the appearance of a new singlet for the methyl protons of 3'-bromoacetophenone (around 2.6 ppm).
Section 2: Troubleshooting Guide
| Observed Problem | Potential Root Cause(s) | Recommended Actions & Solutions |
| Unexpected peak in HPLC/GC analysis, consistent with 3'-bromoacetophenone. | Compound Degradation: Hydrolysis and subsequent decarboxylation have occurred. | 1. Quarantine the Stock: Immediately cease using the suspected stock for critical experiments. 2. Verify Storage: Audit your storage conditions against the recommendations (temperature, inert gas, container seal). 3. Re-evaluate Handling: Ensure that aliquots are taken in a dry environment and that the main container is not left open. 4. Consider a Fresh Stock: If degradation is significant, it is best to procure a new, verified lot of the material. |
| Material appears clumpy, discolored, or has an unusual odor. | Gross Contamination: Likely significant exposure to moisture or other incompatible materials (e.g., acids, bases, oxidizing agents).[3] | Do Not Use. The material's integrity is compromised. Dispose of the material according to your institution's hazardous waste protocols. Review handling procedures to identify the source of contamination. |
| Inconsistent experimental results using the same batch of reagent. | Partial Degradation: The stock may be partially degraded, leading to inaccurate concentrations and the presence of reactive impurities. | 1. Re-qualify the Material: Perform a quantitative analysis (e.g., qNMR or HPLC with a standard) to determine the actual purity of your stock. 2. Aliquot: If the material is still usable, divide the remaining stock into smaller, single-use aliquots under an inert atmosphere to prevent further degradation of the entire batch. |
Section 3: Protocols & Best Practices
Protocol 3.1: Recommended Long-Term Storage Protocol
-
Receipt and Inspection: Upon receiving the compound, inspect the container seal for any damage. If compromised, contact the supplier.
-
Prepare for Storage: If the compound is in a large container, plan to aliquot it for daily use to protect the bulk stock. Perform this in a low-humidity environment (e.g., a nitrogen-purged glove box or a dry bench).
-
Inert Gas Purge: Open the container and immediately flush the headspace with a gentle stream of dry argon or nitrogen for 15-30 seconds.
-
Seal Tightly: Securely fasten the cap. For extra protection, wrap the cap and neck of the container with Parafilm® to create a secondary moisture barrier.
-
Label Clearly: Ensure the label includes the compound name, date received, and storage conditions (e.g., "Store at 2-8°C under Argon").
-
Store Appropriately: Place the sealed container in a refrigerator (2-8°C) designated for chemical storage, away from incompatible materials.[3]
Protocol 3.2: Aliquoting Procedure to Minimize Degradation
-
Prepare Environment: Allow the main storage container to equilibrate to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture onto the cold compound.
-
Use Dry Equipment: Ensure all tools (spatulas, syringes, needles) and aliquot vials are scrupulously clean and oven-dried.
-
Perform Transfer: In a low-humidity environment, quickly transfer the desired amount of the compound into a smaller vial.
-
Purge Both Containers: Flush the headspace of both the main container and the new aliquot vial with inert gas.
-
Seal and Store: Tightly seal both containers. Return the main container to its recommended long-term storage condition and store the aliquot under similar conditions.
Section 4: Visualizing Degradation and Prevention
The following diagrams illustrate the key chemical pathway of degradation and the ideal workflow for preventing it.
Caption: The primary degradation pathway for the compound.
Caption: Recommended workflow for optimal storage and handling.
Section 5: Summary of Storage Recommendations
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of hydrolysis and decarboxylation.[12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces moisture and oxygen, preventing the primary degradation step.[7][8] |
| Light Exposure | Minimize (Use Amber Vials) | Brominated aromatic compounds can be sensitive to light, which could initiate radical side reactions.[13][14] |
| Container | Tightly Sealed, Dry Glass | Prevents ingress of atmospheric moisture.[3] |
References
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]
- MSDS of this compound. (n.d.).
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Vámos, E., et al. (2009). Enantioselective decarboxylation of beta-keto esters with Pd/amino alcohol systems: successive metal catalysis and organocatalysis. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of assays for hydrolysis of β -keto esters. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(5), 218-230. Retrieved from [Link]
-
Pearson. (n.d.). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Visible light-mediated halogenation of organic compounds. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the transesterification of β-keto esters. RSC Publishing. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. Retrieved from [Link]
-
ResearchGate. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. Retrieved from [Link]
-
Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY. Retrieved from [Link]
-
Environmental Protection Department, Hong Kong. (n.d.). III Analytical Methods. Retrieved from [Link]
-
JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US5965767A - Beta ketoester compositions and method of manufacture.
-
ACS Publications. (n.d.). Mastering .beta.-Keto Esters. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
-
NIH. (n.d.). Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. Retrieved from [Link]
-
CEEA Erasmus. (2017, April 12). LIGHT INDUCED RADICAL SUBSTITUTION OF BROMINE ON HEXANE [Video]. YouTube. Retrieved from [Link]
-
Journal of Pharmaceutical and Allied Sciences. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link]
-
ATSDR. (n.d.). ANALYTICAL METHODS. Retrieved from [Link]
-
USGS Publications Warehouse. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group. Retrieved from [Link]
-
Henry Rzepa's Blog. (2014, March 12). Aromatic electrophilic substitution. A different light on the bromination of benzene. Retrieved from [Link]
-
MDPI. (n.d.). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur? Retrieved from [Link]
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- 4. youtube.com [youtube.com]
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Technical Support Center: Challenges in the Scale-Up Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the technical support center for the synthesis of ethyl 3-(3-bromophenyl)-3-oxopropanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important β-keto ester synthesis. We will delve into common challenges, offering troubleshooting strategies and frequently asked questions to ensure a successful and efficient scale-up process.
The synthesis of this compound is most commonly achieved via a Claisen condensation reaction.[1][2] This involves the reaction between 3-bromoacetophenone and a suitable carboxyethylating agent, such as diethyl carbonate, in the presence of a strong base. While the reaction is straightforward on a lab scale, significant hurdles can arise during scale-up. This guide will address these challenges in a practical, question-and-answer format.
I. Troubleshooting Guide: Navigating Scale-Up Challenges
This section addresses specific issues that may arise during the scale-up of the Claisen condensation for this compound synthesis.
Issue 1: Low Yield of the Desired β-Keto Ester
Question: We are experiencing significantly lower yields of this compound upon scaling up our synthesis from a 10g to a 500g scale. What are the likely causes and how can we mitigate them?
Answer: A drop in yield during scale-up is a common issue and can be attributed to several factors. Let's break down the potential causes and solutions.
Probable Causes & Solutions
| Probable Cause | Explanation | Recommended Solutions |
| Inefficient Mixing and Heat Transfer | On a larger scale, achieving uniform mixing and maintaining a consistent reaction temperature becomes more challenging.[3] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. | - Optimize Stirring: Employ overhead mechanical stirrers with appropriate impeller designs (e.g., anchor or pitched-blade turbine) to ensure thorough mixing. - Controlled Reagent Addition: Add the base or the solution of 3-bromoacetophenone and diethyl carbonate slowly and sub-surface to improve dispersion and manage the exotherm. - Jacketed Reactor: Utilize a jacketed reactor with a circulating thermal fluid to maintain precise temperature control. |
| Incomplete Deprotonation | The Claisen condensation is driven by the deprotonation of the α-carbon of the ketone.[4][5] Insufficient or inefficient deprotonation will result in unreacted starting material. | - Choice of Base: Sodium hydride (NaH) is a common and effective base.[1] Ensure it is of good quality and the dispersion in mineral oil is properly handled. Alternatively, other strong, non-nucleophilic bases like lithium diisopropylamide (LDA) can be considered, though they are often more expensive for large-scale work.[6] - Stoichiometry of Base: A full equivalent of base is required to drive the reaction to completion by deprotonating the product β-keto ester.[6][7] |
| Side Reactions | Several side reactions can compete with the desired Claisen condensation, becoming more pronounced at scale. | - Self-Condensation of 3-bromoacetophenone: While less common with ketones compared to aldehydes, it can occur. Pre-forming the enolate by adding the ketone to the base before introducing diethyl carbonate can sometimes mitigate this.[8] - Reaction with Solvent: Ensure the use of a dry, aprotic solvent like tetrahydrofuran (THF) to prevent quenching of the base and enolate.[1] |
| Equilibrium Issues | The Claisen condensation is a reversible reaction.[5] The final deprotonation of the β-keto ester product by the alkoxide base is what drives the reaction to completion. | - Sufficient Base: As mentioned, using at least a stoichiometric amount of base is crucial to shift the equilibrium towards the product.[7] |
Issue 2: Formation of Significant Impurities
Question: Our scaled-up reaction is producing a complex mixture of byproducts, making purification difficult. What are the common impurities and how can we minimize their formation?
Answer: Impurity profiles often change during scale-up. Understanding the potential side reactions is key to developing a robust process.
Common Impurities and Mitigation Strategies
| Impurity | Formation Mechanism | Mitigation Strategies |
| Unreacted 3-bromoacetophenone | Incomplete reaction due to factors mentioned in Issue 1. | - Ensure efficient mixing and temperature control. - Use a sufficient excess of diethyl carbonate (e.g., 1.2-1.5 equivalents).[1] - Verify the activity of the base. |
| Ethyl 3-bromobenzoate | Transesterification if ethanol is present and a base like sodium ethoxide is used. | - Use a non-alkoxide base like NaH or LDA.[6] - If using an alkoxide, it must match the ester group of the reactant (in this case, ethoxide if reacting with an ethyl ester).[9] |
| Decarboxylated Product (3-bromoacetophenone) | The β-keto ester can undergo hydrolysis and subsequent decarboxylation, especially during acidic workup if heated.[10][11][12] | - Keep the temperature low during the acidic quench and extraction. - Minimize the time the product is in contact with acidic or basic aqueous solutions. |
| Polymeric Materials | Base-catalyzed polymerization of starting materials or products can occur, especially at higher temperatures. | - Maintain strict temperature control. - Minimize reaction time once the conversion is complete. |
Workflow for Troubleshooting Low Yield and Impurity Formation
Caption: Troubleshooting workflow for low yield and impurities.
II. Frequently Asked Questions (FAQs)
Q1: What is the optimal base for scaling up this reaction?
A1: Sodium hydride (60% dispersion in mineral oil) is a common and cost-effective choice for large-scale Claisen condensations.[1] It is a strong, non-nucleophilic base that effectively deprotonates the ketone. It's crucial to handle it under an inert atmosphere (e.g., nitrogen or argon) due to its reactivity with moisture.
Q2: How should the reaction be quenched and worked up at a large scale?
A2: Quenching a large-scale reaction with NaH requires careful planning. The reaction should first be cooled in an ice bath. A protic solvent, such as anhydrous ethanol, can be added slowly to quench any excess NaH.[1] Following the quench of excess base, the reaction mixture is typically acidified with a dilute acid like 1 M HCl to a pH of 3-4.[1] This should be done while maintaining a low temperature to prevent hydrolysis and decarboxylation of the product.[12][13] The product is then extracted into an organic solvent, washed, dried, and concentrated.
Q3: What are the recommended purification methods for large quantities of this compound?
A3: For large-scale purification, vacuum distillation is often the most practical and economical method.[1] The boiling point of the product is reported to be 255-256 °C at atmospheric pressure, so distillation under reduced pressure is necessary to avoid decomposition.[14] If distillation does not provide sufficient purity, column chromatography on silica gel can be employed, although this is less ideal for very large quantities due to solvent consumption and time.
Q4: Are there any specific safety concerns to be aware of during scale-up?
A4: Yes, several safety considerations are paramount:
-
Sodium Hydride: NaH is highly flammable and reacts violently with water to produce hydrogen gas. It should be handled in a dry, inert atmosphere.
-
Exothermic Reaction: The Claisen condensation is exothermic. Proper temperature control and slow reagent addition are critical to prevent a runaway reaction.
-
Solvent Safety: THF can form explosive peroxides. Ensure you are using inhibitor-free THF that has been properly stored and tested for peroxides.
-
Hydrogen Gas Evolution: The reaction of NaH with the ketone and the quenching step both produce hydrogen gas. The reactor must be properly vented to a safe area.
Reaction Mechanism Overview
The Claisen condensation proceeds through the following key steps:
Caption: Simplified mechanism of the Claisen condensation.
III. Experimental Protocol: A Scalable Approach
This protocol is adapted from general principles of the Claisen condensation and is intended as a starting point for process development.[1]
Materials:
-
3-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
Reactor Setup: Equip a dry, jacketed reactor with a mechanical stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Base Preparation: Under a nitrogen atmosphere, charge the reactor with sodium hydride (1.1 equivalents). Add anhydrous THF to create a slurry and cool the mixture to 0 °C using the reactor jacket.
-
Reagent Addition: In a separate vessel, prepare a solution of 3-bromoacetophenone (1.0 equivalent) and diethyl carbonate (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred NaH suspension over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to a gentle reflux (around 65 °C) for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
-
Quench: Upon completion, cool the reaction mixture back to 0 °C. Slowly and carefully add anhydrous ethanol to quench any unreacted sodium hydride.
-
Work-up: Continue cooling and slowly add 1 M hydrochloric acid until the pH of the aqueous layer is between 3 and 4.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure this compound.
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Retrieved from
-
AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from
-
AK Lectures. (2014, July 9). Hydrolysis and Decarboxylation of ß-Keto Ester Example [Video]. YouTube. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Decarboxylation. Retrieved from [Link]
-
BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Claisen Condensation Reaction Mechanism [Video]. YouTube. Retrieved from [Link]
-
Pearson. (n.d.). Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons. Retrieved from [Link]
-
OpenStax. (2023, September 20). 23.7 The Claisen Condensation Reaction. In Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]
-
Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
-
Khan, S. A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125. Retrieved from [Link]
-
CPI. (2025, June 19). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry?. Retrieved from [Link]
-
BIOSYNCE. (n.d.). This compound CAS 21575-91-7. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
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- 8. reddit.com [reddit.com]
- 9. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
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- 12. Decarboxylation - Chemistry Steps [chemistrysteps.com]
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- 14. biosynce.com [biosynce.com]
Technical Support Center: Optimizing Solvent Choice for Reactions with Ethyl 3-(3-bromophenyl)-3-oxopropanoate
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with ethyl 3-(3-bromophenyl)-3-oxopropanoate. This guide is designed to provide in-depth technical assistance and troubleshooting for common synthetic challenges encountered when using this versatile building block. By understanding the interplay between solvent choice and reaction outcomes, you can significantly improve yields, minimize side reactions, and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive sites of this compound and how does this influence solvent selection?
A: this compound possesses three primary sites of reactivity:
-
The Active Methylene Group (α-protons): The protons on the carbon situated between the two carbonyl groups are acidic (pKa ≈ 11 in DMSO). This allows for easy deprotonation to form a resonance-stabilized enolate, which is a potent nucleophile. This is the key to its participation in reactions like Knoevenagel condensations and alkylations.
-
The Ketone and Ester Carbonyls: These are electrophilic sites susceptible to nucleophilic attack.
-
The Aryl Bromide: The carbon-bromine bond on the phenyl ring is a handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings.
The choice of solvent is critical as it must be compatible with the intended reaction at one of these sites while minimizing unwanted side reactions at the others. For instance, in a Suzuki coupling, the solvent must facilitate the catalytic cycle without promoting premature decarboxylation or unwanted enolate-driven side reactions.
Q2: My reaction with this compound is sluggish or stalls completely. What is the first solvent-related parameter I should investigate?
A: The first and most critical parameter to check is the solubility of all your reactants, reagents, and catalysts in the chosen solvent at the reaction temperature. Poor solubility is a common reason for slow or incomplete reactions. This compound itself is generally soluble in non-polar solvents like ether and dichloromethane, but has poor solubility in water.[1] If you are using a salt (e.g., a base in a cross-coupling reaction) that is insoluble in your primary organic solvent, a biphasic system (e.g., toluene/water) or a polar aprotic solvent (e.g., DMF, DMSO) that can dissolve all components may be necessary. For biphasic systems, ensure vigorous stirring to maximize the interfacial area where the reaction occurs.[2]
Q3: I am observing significant decarboxylation of my starting material as a side reaction. How can I mitigate this through solvent choice?
A: Decarboxylation of β-keto esters is a common side reaction, especially when heated in the presence of acid or base.[3] This proceeds through the formation of a β-keto acid intermediate. To minimize this:
-
Avoid prolonged heating in protic solvents, especially water, as this can facilitate hydrolysis of the ester to the more labile carboxylic acid.
-
In reactions requiring heat, consider using aprotic solvents like dioxane, toluene, or DMF.
-
If a protic solvent is necessary, using a milder base and the lowest effective temperature can help. The rate of decarboxylation is often temperature-dependent.[4]
Troubleshooting Common Reactions
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the active methylene group of this compound with an aldehyde or ketone.[5]
Problem: Low Yield of the Desired Alkene Product
This is a frequent issue that can often be traced back to the solvent system.
Troubleshooting Workflow:
Sources
Validation & Comparative
A Comparative Guide to the Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
This compound, a β-keto ester, is a valuable building block in organic synthesis. The presence of the bromine atom on the phenyl ring provides a versatile handle for further functionalization through cross-coupling reactions, while the β-keto ester moiety allows for a wide range of transformations, including the synthesis of heterocyclic compounds. Its utility is particularly noted in the preparation of aroylbenzoxepinones with analgesic activity, (heteroaryl)(carboxamido)arylpyrrole derivatives with Cdc7 kinase inhibitory activity, and cambinol analogs for sirtuin inhibition and antitumor applications. Given its importance, the efficient and scalable synthesis of this intermediate is a critical consideration for drug discovery and development programs.
This guide will explore and compare four distinct synthetic strategies for the preparation of this compound:
-
Claisen Condensation: A classic carbon-carbon bond-forming reaction between an ester and an enolizable ester.
-
Acylation of Ethyl Acetate Enolate: The reaction of a pre-formed enolate of ethyl acetate with an acylating agent.
-
Meldrum's Acid Route: A versatile method for the synthesis of β-keto esters utilizing the unique reactivity of Meldrum's acid.
-
Reformatsky Reaction Followed by Oxidation: A two-step approach involving the formation of a β-hydroxy ester intermediate.
Route 1: Claisen Condensation
The Claisen condensation is a cornerstone of organic synthesis for the formation of β-keto esters.[1] This reaction involves the base-promoted condensation of two ester molecules, where one acts as the nucleophile (after deprotonation to form an enolate) and the other as the electrophile.[2] In the synthesis of this compound, this would involve a mixed Claisen condensation between ethyl acetate and ethyl 3-bromobenzoate.
Reaction Mechanism
The mechanism begins with the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of ethyl 3-bromobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-keto ester. A full equivalent of base is required as the product is more acidic than the starting ester and will be deprotonated, driving the reaction to completion.
Sources
A Guide to the Structural Validation of Ethyl 3-(3-bromophenyl)-3-oxopropanoate by NMR and Mass Spectrometry
This guide provides an in-depth, technical comparison and validation of the molecular structure of ethyl 3-(3-bromophenyl)-3-oxopropanoate, a common intermediate in organic synthesis.[1][2][3] We will explore the synergistic use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to provide an unambiguous structural confirmation. This document is intended for researchers, scientists, and professionals in drug development who rely on precise analytical techniques for molecular characterization.
The Analytical Challenge: Keto-Enol Tautomerism
This compound, like other β-keto esters, exists as a dynamic equilibrium between its keto and enol tautomeric forms. This phenomenon, where a proton shifts its position relative to a double bond, results in two distinct species coexisting in solution. Any analytical approach must account for the signals from both tautomers to fully validate the structure.
Diagram: Keto-Enol Equilibrium
Caption: The equilibrium between the keto and enol forms of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.
Proton (¹H) NMR Analysis
¹H NMR reveals the number of distinct proton environments, their relative numbers (integration), and their proximity to other protons (spin-spin splitting). For this compound, we anticipate a complex spectrum representing a mixture of the keto and enol forms.[4]
Expected Spectral Features:
-
Aromatic Region (δ 7.2-8.0 ppm): The meta-substituted bromophenyl group will display four distinct proton signals. The protons ortho to the electron-withdrawing carbonyl group will be the most deshielded (further downfield). The characteristic splitting patterns (e.g., triplets, doublets of doublets) arise from coupling between adjacent protons.[5][6]
-
Ethyl Group (δ 1.2-1.3 ppm and 4.1-4.3 ppm): This group gives rise to a characteristic triplet (from the -CH₃) and a quartet (from the -OCH₂-), a pattern indicative of an ethyl ester. These signals will be present for both tautomers, though their chemical shifts may vary slightly.
-
Keto Form Specific Signals:
-
Active Methylene Protons (-COCH₂CO-): A sharp singlet around δ 4.0 ppm is expected for the two protons situated between the carbonyl groups.[4]
-
-
Enol Form Specific Signals:
The ratio of the keto to enol forms can be determined by comparing the integration of unique signals, such as the active methylene singlet of the keto form against the vinylic proton singlet of the enol form.
Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment (Tautomer) | Rationale |
| ~12.4 | s (broad) | ~0.3H | Enolic OH (Enol) | Intramolecular H-bonding, highly deshielded. |
| ~7.8-7.9 | m | 1H | Ar-H | Aromatic proton ortho to C=O. |
| ~7.6-7.7 | m | 2H | Ar-H | Other aromatic protons. |
| ~7.3-7.4 | m | 1H | Ar-H | Aromatic proton ortho to Br. |
| ~5.5 | s | ~0.3H | Vinylic =CH (Enol) | Proton on a C=C double bond. |
| ~4.2-4.3 | q | 2H | -OCH₂CH₃ (Keto + Enol) | Methylene protons adjacent to oxygen and coupled to a methyl group. |
| ~4.0 | s | ~1.4H | -COCH₂CO- (Keto) | Active methylene protons between two carbonyls. |
| ~1.2-1.3 | t | 3H | -OCH₂CH₃ (Keto + Enol) | Methyl protons coupled to a methylene group. |
Note: Integrations are hypothetical, assuming a Keto:Enol ratio of approximately 2:1, as seen in the ortho-isomer.[4]
Carbon-¹³ (¹³C) NMR Analysis
¹³C NMR spectroscopy provides a count of the unique carbon environments in the molecule. While standard ¹³C NMR does not show coupling, it is invaluable for identifying carbonyl carbons and confirming the total carbon count.
Expected Spectral Features:
-
Carbonyl Region (δ 160-200 ppm): Both the ketone and ester carbonyl carbons will resonate in this downfield region, typically with the ketone carbon being more deshielded.
-
Aromatic Region (δ 120-140 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly bonded to the bromine (C-Br) will be identifiable, often appearing at a lower chemical shift than might be expected due to the "heavy atom effect".[5]
-
Aliphatic Region (δ 14-65 ppm): Signals for the ethyl group carbons (-OCH₂ and -CH₃) and the active methylene carbon (-CH₂-) of the keto form will be observed here.
Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment (Tautomer) | Rationale |
| ~195.0 | Ketone C=O (Keto) | Ketone carbonyl environment. |
| ~170.1 | Ester C=O (Keto + Enol) | Ester carbonyl environment. |
| ~165.0 | Enol C-O (Enol) | Carbon bonded to the enolic hydroxyl. |
| ~122-138 | Aromatic C & C-Br | Six distinct signals for the benzene ring carbons. |
| ~92.0 | Vinylic =CH (Enol) | Sp² hybridized carbon in the enol form. |
| ~61.5 | -OCH₂CH₃ | Ethyl group methylene carbon. |
| ~45.8 | -COCH₂CO- (Keto) | Active methylene carbon. |
| ~14.1 | -OCH₂CH₃ | Ethyl group methyl carbon. |
Mass Spectrometry (MS): The Molecular Weight and Fingerprint
Mass spectrometry provides two crucial pieces of information: the precise molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. For halogenated compounds, MS is particularly powerful.
The Bromine Isotope Pattern:
A key confirmatory feature is the presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, which exist in nearly a 1:1 natural abundance.[7] This results in any bromine-containing fragment appearing as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 mass-to-charge units (m/z). This is a definitive indicator of the presence of a single bromine atom in the ion.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z 270 and m/z 272, corresponding to the formulas C₁₁H₁₁⁷⁹BrO₃ and C₁₁H₁₁⁸¹BrO₃.
-
Key Fragments: The molecule will break apart in the mass spectrometer in predictable ways. Common fragmentation pathways for β-keto esters include:
-
Loss of the ethoxy radical (•OCH₂CH₃): Resulting in a strong acylium ion peak at m/z 225/227.
-
Formation of the bromobenzoyl cation: Cleavage of the bond between the carbonyl and the active methylene carbon yields a very stable [BrC₆H₄CO]⁺ cation at m/z 183/185. This is often the base peak.
-
Loss of an ethyl radical (•CH₂CH₃): Giving a fragment at m/z 241/243.
-
Table 3: Predicted Key Fragments in EI-Mass Spectrum
| m/z (⁷⁹Br / ⁸¹Br) | Ion Structure | Fragmentation Pathway |
| 270 / 272 | [M]⁺ | Molecular Ion |
| 225 / 227 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |
| 183 / 185 | [BrC₆H₄CO]⁺ | α-cleavage, formation of bromobenzoyl cation |
| 155 / 157 | [BrC₆H₄]⁺ | Loss of CO from the bromobenzoyl cation |
| 76 | [C₆H₄]⁺ | Loss of Br from the bromophenyl cation |
Diagram: Analytical Workflow for Structural Validation
Caption: A streamlined workflow for unambiguous structural confirmation.
Experimental Protocols
Adherence to standardized protocols is essential for obtaining high-quality, reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief sonication may be used if necessary.
-
Acquisition: Insert the sample into the NMR spectrometer. Acquire a ¹H spectrum followed by a ¹³C spectrum using standard instrument parameters. Ensure a sufficient number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio.
Protocol 2: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
Introduction: Introduce the sample into the mass spectrometer. For Electron Ionization (EI), a direct insertion probe or GC-MS can be used.
-
Ionization: Ionize the sample using a standard EI energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-350 amu) to observe the molecular ion and key fragments.
Conclusion: A Triad of Evidence
The structural validation of this compound is definitively achieved by the combined application of ¹H NMR, ¹³C NMR, and mass spectrometry.
-
NMR spectroscopy establishes the carbon-hydrogen framework, confirms the presence of all functional groups (aromatic ring, ethyl ester, β-dicarbonyl), and quantifies the keto-enol tautomeric equilibrium.
-
Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of one bromine atom via the M/M+2 isotope pattern) and provides a fragmentation fingerprint that corroborates the connectivity established by NMR.
No single technique provides the complete picture. It is the congruence of data from this analytical triad that provides the authoritative and trustworthy structural assignment required for advanced scientific research and development.
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Biological Magnetic Resonance Bank. (n.d.). Entry bmse000944 for Ethyl Acetoacetate. BMRB. Retrieved from [Link]
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Folk, M. L., & Deakyne, C. A. (2001). Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry A, 105(48), 10869-10876. Retrieved from [Link]
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Nikolova, P., et al. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetic Resonance in Chemistry, 56(8), 755-762. Retrieved from [Link]
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A Comparative Guide to the Biological Activity of β-Keto Ester Derivatives: The Case of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
This guide provides a comparative analysis of the biological activities associated with the β-keto ester scaffold, with a specific focus on derivatives of ethyl 3-oxo-3-phenylpropanoate. While direct experimental data for ethyl 3-(3-bromophenyl)-3-oxopropanoate is limited in publicly accessible literature, we can infer its potential activities and guide future research by examining closely related analogues. This document is intended for researchers, medicinal chemists, and drug development professionals interested in this versatile chemical class.
We will explore the demonstrated antibacterial properties of β-keto esters, their potential as enzyme inhibitors, and the critical structure-activity relationships (SAR) that govern their efficacy. The methodologies and data presented herein are synthesized from peer-reviewed studies to ensure scientific integrity and provide a solid foundation for further investigation.
Antibacterial Activity: Targeting Bacterial Communication
The β-keto ester moiety has emerged as a promising scaffold for the development of novel antibacterial agents, particularly in the age of rising antibiotic resistance.[1] Recent studies suggest that their mechanism of action may not be direct bactericidal activity in all cases, but rather the disruption of bacterial communication systems known as Quorum Sensing (QS).[2][3]
QS is a cell-density-dependent signaling process that allows bacteria to coordinate gene expression, regulating virulence factors, biofilm formation, and antibiotic resistance.[2] By interfering with QS signaling proteins, such as LasR in Pseudomonas aeruginosa and LuxS in Staphylococcus aureus, β-keto ester derivatives can effectively disarm pathogenic bacteria without necessarily killing them, a strategy that may reduce the selective pressure for developing resistance.[2][4]
Comparative Performance of β-Keto Ester Analogues
A 2023 study by Rojas-Altuve et al. provides a clear comparison of the antibacterial efficacy of several synthesized β-keto ester analogues against both human and plant pathogens.[1][5] The data, summarized below, highlights the potent activity of specific derivatives, quantified by their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | P. aeruginosa (ATCC 19429) MIC (mg/mL) | S. aureus (ATCC 29737) MIC (mg/mL) | P. syringae (MF547632) MIC (mg/mL) | A. tumefaciens (ATCC 19358) MIC (mg/mL) |
| Analogue 2 | ND | 5.00 | 0.63 | 2.50 |
| Analogue 3 | ND | ND | ND | 5.00 |
| Analogue 6 | 0.32 | 2.50 | 0.63 | 5.00 |
| Analogue 8 | 0.63 | 5.00 | 0.32 | 2.50 |
| Kanamycin | 10.00 (µg/mL) | 10.00 (µg/mL) | 10.00 (µg/mL) | 10.00 (µg/mL) |
| Data synthesized from Rojas-Altuve et al., 2023.[1] ND: Not Detected. Kanamycin is a standard antibiotic control. |
Key Insights:
-
Compounds 6 and 8 demonstrated the most significant antibacterial activity across the tested strains.[1][2][5]
-
Compound 8 was particularly effective against the phytopathogen A. tumefaciens (MIC 0.08 mg/mL) and the Gram-positive human pathogen S. aureus (MIC 0.32 mg/mL).[1]
-
Computational docking studies support the hypothesis that these compounds interact efficiently with QS proteins LasR and LuxS.[2][5]
Workflow & Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound, a self-validating system for assessing antibacterial potency.
Causality Behind Choices:
-
Mueller-Hinton Broth (MHB): MHB is a standardized, non-selective medium that supports the growth of most common pathogens and has minimal interference with antibiotic activity.
-
Resazurin: This indicator provides a colorimetric readout of cell viability. Living, respiring cells reduce the blue dye to pink resorufin, offering a clear visual endpoint.
-
DMSO: Used to dissolve the test compounds, as it is a polar aprotic solvent compatible with most biological assays at low concentrations (<1%).
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Methodology:
-
Compound Preparation: Dissolve the test compound (e.g., an this compound derivative) in dimethyl sulfoxide (DMSO). Prepare a series of two-fold serial dilutions in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Dilute the culture in MHB to achieve a final concentration equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[1]
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions. The final volume in each well should be uniform (e.g., 100 µL).
-
Controls: Include a positive control (inoculum in MHB without compound) and a negative control (MHB only) to validate bacterial growth and medium sterility, respectively.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: After incubation, add a cell viability indicator like resazurin. The MIC is visually determined as the lowest concentration of the compound that completely inhibits bacterial growth, indicated by the absence of a color change.[1]
Potential for Enzyme Inhibition
Aryl propionic acid derivatives are a well-known class of Non-Steroidal Anti-inflammatory Drugs (NSAIDs) that exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are key to prostaglandin biosynthesis.[6] Given the structural similarities, it is plausible that ethyl 3-oxopropanoate derivatives could be explored as inhibitors for a range of enzymes.
Caption: Model of competitive enzyme inhibition.
Protocol: In Vitro Lipase Inhibition Assay
This protocol provides a framework for screening compounds against pancreatic lipase, a key enzyme in dietary fat absorption.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare a solution of porcine pancreatic lipase in Tris-HCl buffer (pH 8.0).
-
Prepare a substrate solution of p-nitrophenyl butyrate (p-NPB) in isopropanol. p-NPB is a chromogenic substrate; its cleavage by lipase releases p-nitrophenol, a yellow product.
-
-
Assay Procedure:
-
In a 96-well plate, add the Tris-HCl buffer.
-
Add the test compound solution to the respective wells.
-
Add the lipase enzyme solution to all wells except the blank.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the p-NPB substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm using a plate reader. Continue to take readings every minute for 15-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of a compound is intrinsically linked to its chemical structure. For phenyl-containing compounds, the nature and position of substituents on the aromatic ring are critical.
Halogenation:
-
Position Matters: The position of the bromine atom (ortho, meta, or para) on the phenyl ring significantly influences electronic and steric properties, which in turn affects how the molecule binds to its biological target. For some brominated flame retardants, substitutions in the ortho position and bromine-free meta and para positions led to the highest potencies.[8]
-
Degree of Halogenation: Studies on other scaffolds, such as flavanones, have shown that di-halogenated derivatives (e.g., at positions C6 and C8) exhibit significantly better free radical scavenging and antioxidant properties compared to mono-halogenated versions.[9] This suggests that exploring di-brominated derivatives of the title compound could be a fruitful avenue.
Caption: Key regions for SAR modification on the core scaffold.
Conclusion and Future Directions
While this compound itself remains an understudied molecule, the broader class of β-keto esters displays compelling biological activity, particularly as antibacterial agents that function through quorum sensing inhibition. The comparative data from related analogues strongly suggest that this scaffold is a valuable starting point for the development of new therapeutic agents.
Future research should focus on the systematic synthesis and evaluation of derivatives based on the this compound core. Key investigations should include:
-
Positional Isomers: Synthesizing and comparing the activity of the ortho-, meta-, and para-bromophenyl derivatives to elucidate the optimal substitution pattern.
-
Di- and Poly-halogenation: Introducing additional halogen atoms on the phenyl ring to explore potential synergistic effects on activity, as suggested by SAR studies on related compounds.[9]
-
Diverse Biological Screening: Expanding the testing of these novel compounds against a wider range of targets, including various bacterial strains, fungal pathogens, cancer cell lines, and key metabolic enzymes.
By leveraging the foundational knowledge outlined in this guide, researchers can strategically design and execute experiments to unlock the full therapeutic potential of this promising class of molecules.
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-
Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6851. [Link]
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Denis, A., et al. (2000). Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides. Bioorganic & Medicinal Chemistry Letters, 10(17), 2019-22. [Link]
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Rojas-Altuve, A., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed. [Link]
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Gomaa, M. S., et al. (2024). Synthesis and antiproliferative activity of 2-oxo-3-phenylquinoxaline derivatives and related compounds against colon cancer. RSC Advances, 14(25), 17947-17961. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of Ethyl 3-amino-3-oxopropanoate. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Kumar, S., et al. (2010). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Pharmacy and Bioallied Sciences, 2(2), 104-108. [Link]
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Purity Assessment of Synthesized Ethyl 3-(3-bromophenyl)-3-oxopropanoate: A Comparative Guide to HPLC Methods
For Immediate Release
A Senior Application Scientist's Guide to Ensuring High Purity of a Key Synthetic Intermediate
In the realm of pharmaceutical and materials science research, the purity of synthetic intermediates is paramount. One such crucial building block is ethyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile precursor for a range of target molecules.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the accurate purity assessment of this β-keto ester, offering researchers, scientists, and drug development professionals a comprehensive resource for reliable quality control.
The synthesis of this compound, typically achieved through a Claisen condensation or similar reactions, can often lead to the formation of impurities.[3][4][5] These can include unreacted starting materials, side-products from competing reactions, and degradation products. Ensuring the removal of these impurities is a critical step for the successful synthesis of downstream products and for meeting stringent regulatory requirements.[6][7]
This guide will explore and compare traditional HPLC with the more advanced Ultra-Performance Liquid Chromatography (UPLC) technique, detailing the experimental parameters and providing a rationale for methodological choices to achieve optimal separation and quantification of this compound and its potential impurities.
The Challenge of Analyzing β-Keto Esters
The analysis of β-keto esters like this compound by reversed-phase HPLC can present a unique challenge due to keto-enol tautomerism. This phenomenon can lead to poor peak shapes and hinder accurate quantification.[8] Therefore, careful method development is crucial to overcome this issue and achieve robust and reproducible results.
Comparative Analysis of HPLC and UPLC Methods
The choice between conventional HPLC and UPLC depends on the specific needs of the laboratory, including sample throughput, desired resolution, and budget.[9][10][11] UPLC, with its use of sub-2 µm particles and higher operating pressures, offers significant advantages in terms of speed, resolution, and sensitivity compared to traditional HPLC systems that utilize 3-5 µm particles.[10][11][12][13]
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3–5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi |
| Analysis Time | Longer (e.g., 15-30 min) | Shorter (e.g., 1-5 min)[9][10] |
| Resolution | Good | Excellent, sharper peaks[9][12] |
| Sensitivity | Good | Higher, better for trace impurity detection[11][13] |
| Solvent Consumption | Higher | Lower, more environmentally friendly[9] |
| Cost | Lower initial investment | Higher initial investment[11] |
Experimental Protocols: Achieving Optimal Separation
The following sections detail recommended starting methods for both HPLC and UPLC analysis of this compound. The rationale behind the selection of columns, mobile phases, and other chromatographic conditions is explained to provide a deeper understanding of the method development process.
Method 1: Robust Purity Assessment by Reversed-Phase HPLC
This method is designed for reliable, routine purity analysis in a standard quality control laboratory.
Chromatographic Conditions:
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point for the separation of moderately polar compounds like the target analyte.[14] The C18 stationary phase provides the necessary hydrophobicity to retain the aromatic compound.
-
Mobile Phase: A gradient elution is recommended to ensure the separation of a wide range of potential impurities with varying polarities.[15][16]
-
Gradient Program:
-
0-1 min: 40% B
-
1-10 min: 40% to 90% B
-
10-12 min: 90% B
-
12.1-15 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C. Elevated temperature can help to reduce viscosity and improve peak shape, especially for tautomeric compounds.[8]
-
Detection: UV at 254 nm. The bromophenyl group in the molecule provides strong UV absorbance at this wavelength.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (e.g., 40:60 Acetonitrile:Water) to a concentration of approximately 1 mg/mL.
Rationale for Method Choices:
The selection of a C18 column and a water/acetonitrile mobile phase is a standard practice for the analysis of aromatic compounds in reversed-phase HPLC.[18] The gradient elution allows for the effective separation of both more polar impurities that elute early and less polar impurities that are more strongly retained. The use of formic acid is crucial for controlling the ionization of the analyte and potential impurities, which is essential for achieving sharp, symmetrical peaks.[15]
Method 2: High-Throughput and High-Resolution Analysis by UPLC
This method is ideal for laboratories requiring faster analysis times and higher resolution to detect trace-level impurities.
Chromatographic Conditions:
-
Column: A sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) is essential for UPLC analysis, providing a significant increase in efficiency.[9][10]
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-0.2 min: 40% B
-
0.2-2.5 min: 40% to 90% B
-
2.5-3.0 min: 90% B
-
3.1-4.0 min: 40% B (re-equilibration)
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40 °C. A slightly higher temperature can further improve peak efficiency in UPLC.
-
Detection: UV at 254 nm
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition to a concentration of approximately 0.5 mg/mL.
Rationale for Method Choices:
The UPLC method leverages the power of smaller particle size columns to achieve a dramatic reduction in analysis time while simultaneously improving resolution.[11][12][13] The shorter column length and faster flow rate (relative to the column volume) contribute to the speed of the analysis. The higher operating pressure of the UPLC system is necessary to drive the mobile phase through the densely packed column.[9][10] This method is particularly advantageous for the detection of closely eluting impurities that might not be resolved by conventional HPLC.
Illustrating the Workflow
To visualize the analytical process, the following diagrams outline the key steps in the synthesis and subsequent purity analysis of this compound.
Caption: A simplified workflow from synthesis to purity analysis.
Caption: Decision tree for selecting the appropriate HPLC technique.
Conclusion and Best Practices
The choice between HPLC and UPLC for the purity assessment of this compound will ultimately depend on the specific requirements of the analysis. For routine quality control where speed is not the primary concern, a well-developed HPLC method can provide accurate and reliable results. However, for high-throughput screening, method development, or when the detection of trace impurities is critical, UPLC is the superior choice, offering significant advantages in speed, resolution, and sensitivity.[11][12][13]
Regardless of the chosen technique, proper method validation is essential to ensure the accuracy, precision, and reliability of the results.[6][7][19][20] This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. By following the guidelines and understanding the principles outlined in this guide, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and integrity of their subsequent research and development activities.
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- GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
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- The Claisen Condensation.
- Short synthesis of ethyl 3-(3-aminophenyl)
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Claisen Condensation Practice Questions & Answers. Study.com. [Link]
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A Comparative Guide to the Characterization of Ethyl 3-(3-bromophenyl)-3-oxopropanoate for Researchers and Drug Development Professionals
Ethyl 3-(3-bromophenyl)-3-oxopropanoate (CAS No. 21575-91-7) is a valuable reagent in the synthesis of a variety of pharmacologically active molecules, including aroylbenzoxepinones with analgesic activity and cambinol analogs for sirtuin inhibition and antitumor applications[1]. Its utility as a synthetic intermediate underscores the importance of unambiguous characterization to ensure the integrity of subsequent research and development.
Physicochemical Properties: A Snapshot
A foundational aspect of characterization involves the determination of fundamental physical constants. For this compound, these properties provide a preliminary measure of purity and identity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁BrO₃ | [2] |
| Molecular Weight | 271.11 g/mol | [2] |
| Boiling Point | 255-256 °C | [3] |
| Density | 1.416 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.565 |
These parameters are crucial for initial quality control and for setting up reactions and purification procedures. The relatively high boiling point suggests that purification by distillation should be conducted under reduced pressure to prevent decomposition.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic techniques provide detailed information about the molecular structure and are indispensable for the definitive identification of this compound. Due to the limited availability of public domain spectra for the 3-bromo isomer, this guide will also draw comparisons with the closely related 2-bromo and 4-bromo isomers, as well as the simpler analog, ethyl 3-bromobenzoate. This comparative approach is designed to highlight the subtle yet significant differences that arise from the positional isomerism of the bromine atom on the phenyl ring.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the ester and ketone carbonyl groups, as well as vibrations associated with the aromatic ring.
Expected Characteristic IR Absorptions:
| Functional Group | Expected Wavenumber (cm⁻¹) | Comments |
| C=O (Ester) | ~1735 | Strong absorption. |
| C=O (Ketone) | ~1685 | Strong absorption, typically at a lower frequency than the ester due to conjugation with the aromatic ring. |
| C-O (Ester) | 1300-1000 | Strong, characteristic stretching vibrations. |
| C-H (Aromatic) | 3100-3000 | Medium to weak stretching vibrations. |
| C=C (Aromatic) | 1600-1450 | Medium to weak absorptions from ring stretching. |
| C-Br | 700-500 | Absorption in the fingerprint region. |
The presence of two distinct carbonyl peaks is a key diagnostic feature for β-keto esters. The exact positions of these bands can be influenced by the electronic effects of the bromine substituent on the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Data for this compound:
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.3 | Triplet | 3H |
| -CH₂- (ethyl) | ~4.2 | Quartet | 2H |
| -CH₂- (keto) | ~4.0 | Singlet | 2H |
| Aromatic-H | 7.4 - 8.1 | Multiplet | 4H |
The chemical shifts of the aromatic protons will be particularly informative for distinguishing between the 2-, 3-, and 4-bromo isomers. For the 3-bromo isomer, one would expect to see a more complex multiplet pattern compared to the more symmetrical 4-bromo isomer. For instance, the ¹H NMR data for the isomeric ethyl 3-(2-bromophenyl)-3-oxopropanoate shows distinct signals for the keto and enol tautomers in CDCl₃, with the methylene protons of the keto form appearing as a singlet at δ 4.01 ppm.
The ¹³C NMR spectrum provides a count of the number of unique carbon atoms in the molecule.
Predicted ¹³C NMR Data for this compound:
| Carbon | Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~61 |
| -CH₂- (keto) | ~45 |
| C-Br (aromatic) | ~122 |
| Aromatic Carbons | 128 - 138 |
| C=O (ester) | ~167 |
| C=O (ketone) | ~191 |
The chemical shift of the carbon atom attached to the bromine (C-Br) is a key diagnostic peak. Comparing the ¹³C NMR spectra of the different bromo-isomers would reveal shifts in the aromatic carbon signals due to the different substitution patterns. For comparison, the related compound ethyl 3-bromobenzoate exhibits aromatic carbon signals in the range of 122-136 ppm in its ¹³C NMR spectrum[4].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Expected Fragmentation Pattern for this compound:
The mass spectrum is expected to show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing one bromine atom. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and cleavage of the bond between the carbonyl group and the methylene group. The fragmentation of the related ethyl 3-bromobenzoate shows a prominent molecular ion peak and a base peak corresponding to the loss of the ethoxy group[5][6].
Comparative Analysis with Isomers
The primary means of distinguishing this compound from its 2- and 4-bromo isomers lies in the analysis of their NMR and IR spectra.
-
¹H NMR: The substitution pattern on the aromatic ring will produce distinct splitting patterns and chemical shifts for the aromatic protons. The 4-bromo isomer, being the most symmetric, will have the simplest aromatic region, likely showing two doublets. The 2- and 3-bromo isomers will exhibit more complex multiplets.
-
¹³C NMR: The chemical shifts of the aromatic carbons will differ for each isomer due to the varying electronic environment.
-
IR Spectroscopy: While the major functional group absorptions will be similar, subtle shifts in the carbonyl stretching frequencies may be observed due to the different inductive and resonance effects of the bromine atom at the ortho, meta, and para positions.
Experimental Protocols
To ensure the acquisition of high-quality characterization data, the following standardized protocols are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary to achieve a good signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard ionization technique like electron ionization (EI) at 70 eV.
-
Data Acquisition: Scan a mass range that encompasses the expected molecular weight of the compound (e.g., m/z 50-350).
Visualizing the Characterization Workflow
The following diagram illustrates the logical flow of the characterization process for this compound.
Caption: Workflow for the synthesis, purification, and comprehensive characterization of this compound.
Conclusion
References
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A Senior Application Scientist's Guide to Confirming the Identity of Ethyl 3-(3-bromophenyl)-3-oxopropanoate and Its Reaction Products
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science research, the precise synthesis and unambiguous characterization of molecular intermediates are paramount. Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a versatile β-keto ester, serves as a critical building block for a variety of complex molecules, including aroylbenzoxepinones with analgesic activity and Cdc7 kinase inhibitors.[1] This guide provides an in-depth comparison of synthetic methodologies for this key intermediate and a detailed protocol for the definitive identification of its subsequent reaction products.
Part 1: Synthesis of this compound: A Comparative Analysis
The synthesis of β-keto esters is a cornerstone of organic chemistry. Here, we compare the traditional Claisen condensation with alternative methods, offering insights into the advantages and limitations of each approach for the preparation of this compound.
Method 1: The Classic Claisen Condensation
The Claisen condensation is a robust and widely used method for the formation of β-keto esters through the base-mediated condensation of two ester molecules.[2] In the context of our target molecule, this involves a crossed Claisen condensation between ethyl 3-bromobenzoate and ethyl acetate.
Reaction Mechanism:
The reaction is initiated by the deprotonation of the α-carbon of ethyl acetate by a strong base, typically sodium ethoxide, to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 3-bromobenzoate. Subsequent elimination of an ethoxide ion yields the desired β-keto ester. A full equivalent of base is necessary to drive the reaction to completion by deprotonating the product.[3]
Figure 1: Workflow for Claisen Condensation.
Alternative Synthetic Routes
While the Claisen condensation is a reliable method, other strategies can offer advantages in terms of substrate scope and reaction conditions.
-
Decarboxylative Claisen Condensation: This method utilizes a malonic acid half-ester which, upon enolization and reaction with an acylating agent (like 3-bromobenzoyl chloride), undergoes decarboxylation to yield the β-keto ester.[4] This approach can be advantageous when the corresponding acyl chloride is readily available and can provide cleaner reactions with fewer side products.
-
Knoevenagel-Doebner Condensation: This reaction involves the condensation of an aldehyde (3-bromobenzaldehyde) with a compound containing an active methylene group, such as diethyl malonate, in the presence of a weak base.[5][6][7] Subsequent hydrolysis and decarboxylation of the resulting adduct would lead to the desired product. This multi-step approach offers an alternative pathway, particularly when the starting aldehyde is more accessible than the corresponding ester or acyl chloride.
Comparative Overview of Synthetic Methods:
| Method | Key Reactants | Typical Base/Catalyst | Advantages | Disadvantages |
| Claisen Condensation | Ethyl 3-bromobenzoate, Ethyl acetate | Sodium ethoxide | Well-established, readily available starting materials. | Requires stoichiometric amounts of strong base, potential for self-condensation side products. |
| Decarboxylative Claisen Condensation | 3-bromobenzoyl chloride, Malonic acid half-ester | Grignard reagent (e.g., i-PrMgCl) | Can be highly efficient and avoids self-condensation of the ester.[4] | Requires the synthesis of the malonic acid half-ester and the use of an organometallic reagent. |
| Knoevenagel-Doebner Condensation | 3-bromobenzaldehyde, Diethyl malonate | Piperidine/Pyridine | Utilizes a different set of starting materials, which may be more readily available in some cases. | Multi-step process involving condensation, hydrolysis, and decarboxylation, which can lower the overall yield. |
Part 2: Experimental Protocols and Product Characterization
The definitive confirmation of a reaction's success lies in the rigorous analysis of its products. This section provides detailed protocols for the synthesis of this compound via a classic Claisen condensation and the subsequent characterization of this intermediate and its downstream products.
Synthesis of this compound
Protocol: Claisen Condensation
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Addition of Reactants: A mixture of ethyl 3-bromobenzoate (1.0 eq) and ethyl acetate (1.2 eq) is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid until the solution is acidic.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.
Spectroscopic Characterization of this compound
The identity and purity of the synthesized compound are confirmed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Figure 2: Analytical workflow for product confirmation.
Expected Spectroscopic Data:
Based on data for the analogous ethyl 3-(2-bromophenyl)-3-oxopropanoate, the following spectral characteristics are anticipated for the 3-bromo isomer.[8] β-Keto esters exist as a mixture of keto and enol tautomers, which will be reflected in the NMR spectra.
| Technique | Expected Data for this compound |
| ¹H NMR (CDCl₃) | Keto form: ~1.25 (t, 3H, -CH₂CH₃), ~3.95 (s, 2H, -COCH₂CO-), ~4.20 (q, 2H, -CH₂CH₃), 7.3-7.9 (m, 4H, Ar-H). Enol form: ~1.30 (t, 3H, -CH₂CH₃), ~4.25 (q, 2H, -CH₂CH₃), ~5.5 (s, 1H, =CH-), 7.2-7.8 (m, 4H, Ar-H), ~12.5 (s, 1H, enolic -OH). |
| ¹³C NMR (CDCl₃) | ~14.0 (-CH₂CH₃), ~45.0 (-COCH₂CO-), ~61.0 (-CH₂CH₃), ~122.0 (Ar-C-Br), ~128.0-135.0 (Ar-CH), ~167.0 (C=O, ester), ~190.0 (C=O, ketone). |
| IR (KBr, cm⁻¹) | ~1740 (C=O stretch, ester), ~1715 (C=O stretch, ketone), ~1640 (C=C stretch, enol), ~3100 (O-H stretch, enol, broad). |
Part 3: Confirming the Identity of Downstream Reaction Products
This compound is a valuable precursor for the synthesis of various heterocyclic compounds. We will explore two common reactions, the Hantzsch pyridine synthesis and the Gewald aminothiophene synthesis, and detail the characterization of their respective products.
Hantzsch Pyridine Synthesis
This one-pot, multi-component reaction is a classic method for synthesizing dihydropyridines.[9] It involves the condensation of a β-keto ester, an aldehyde, and ammonia.
Reaction:
Characterization of the Dihydropyridine Product:
The formation of the dihydropyridine ring can be confirmed by the appearance of characteristic signals in the NMR spectrum and specific absorption bands in the IR spectrum.
| Technique | Expected Data for Diethyl 2,6-dimethyl-4-(3-bromophenyl)-1,4-dihydropyridine-3,5-dicarboxylate |
| ¹H NMR (CDCl₃) | ~1.2 (t, 6H, ester -CH₃), ~2.3 (s, 6H, ring -CH₃), ~4.1 (q, 4H, ester -CH₂-), ~5.0 (s, 1H, C4-H), ~5.7 (s, 1H, N-H), 7.0-7.4 (m, 4H, Ar-H).[10][11][12] |
| ¹³C NMR (CDCl₃) | ~14.5 (ester -CH₃), ~19.0 (ring -CH₃), ~40.0 (C4), ~60.0 (ester -CH₂-), ~103.0 (C3, C5), ~122.0 (Ar-C-Br), ~127.0-130.0 (Ar-CH), ~144.0 (C2, C6), ~167.0 (C=O). |
| IR (KBr, cm⁻¹) | ~3340 (N-H stretch), ~1690 (C=O stretch, ester), ~1650 (C=C stretch).[13] |
Gewald Aminothiophene Synthesis
The Gewald reaction is a versatile method for the synthesis of polysubstituted 2-aminothiophenes from a ketone or β-keto ester, an activated nitrile, and elemental sulfur in the presence of a base.[14]
Reaction:
Characterization of the Aminothiophene Product:
The formation of the aminothiophene ring is indicated by the appearance of an amino group signal in the NMR and IR spectra, along with other characteristic signals.
| Technique | Expected Data for Ethyl 2-amino-4-(3-bromophenyl)-5-cyanothiophene-3-carboxylate |
| ¹H NMR (DMSO-d₆) | ~1.3 (t, 3H, -CH₃), ~4.3 (q, 2H, -CH₂-), ~7.3-7.8 (m, 4H, Ar-H), ~7.9 (s, 2H, -NH₂).[15] |
| ¹³C NMR (DMSO-d₆) | ~14.0 (-CH₃), ~60.0 (-CH₂-), ~90.0 (C5), ~115.0 (CN), ~122.0 (Ar-C-Br), ~128.0-135.0 (Ar-CH and thiophene carbons), ~165.0 (C=O), ~168.0 (C2). |
| IR (KBr, cm⁻¹) | ~3400 & ~3300 (N-H stretch, two bands for -NH₂), ~2220 (C≡N stretch), ~1680 (C=O stretch). |
Conclusion
The successful synthesis and characterization of this compound and its derivatives are crucial for advancing research in drug discovery and materials science. This guide has provided a comparative analysis of synthetic routes, detailed experimental protocols, and a comprehensive framework for the spectroscopic identification of the target molecule and its key reaction products. By understanding the nuances of each synthetic method and employing rigorous analytical techniques, researchers can ensure the integrity of their chemical intermediates and the reliability of their subsequent findings.
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Natale, N. R. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435. [Link]
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A Comparative Guide to the Reactivity of Ethyl 3-(3-bromophenyl)-3-oxopropanoate and Ethyl Benzoylacetate
For researchers and professionals in drug development and organic synthesis, the choice of starting materials is a critical decision that dictates reaction pathways, yields, and the ultimate success of a synthetic campaign. This guide provides an in-depth comparison of two structurally related β-keto esters: ethyl 3-(3-bromophenyl)-3-oxopropanoate and its unsubstituted counterpart, ethyl benzoylacetate. By examining their electronic and steric properties, we will elucidate the key differences in their reactivity and provide practical guidance for their application in synthesis.
At a Glance: Structural and Physicochemical Properties
Both molecules share the ethyl 3-oxo-3-phenylpropanoate core, a versatile scaffold in organic chemistry.[1][2] The defining difference is the presence of a bromine atom at the meta-position of the phenyl ring in this compound. This seemingly minor alteration has significant consequences for the molecule's electronic distribution and, therefore, its chemical behavior.
| Property | Ethyl Benzoylacetate | This compound |
| CAS Number | 94-02-0 | 21575-91-7[3] |
| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₁BrO₃[3] |
| Molecular Weight | 192.21 g/mol | 271.11 g/mol [3] |
| Appearance | Colorless to light yellow liquid[1] | Colorless to yellow liquid or solid |
| Boiling Point | 265-270 °C | 255-256 °C[4] |
| Density | ~1.11 g/mL at 25 °C | ~1.416 g/mL at 25 °C[4] |
| Predicted pKa | ~9.85[5] | ~9.91 (Predicted)[4] |
The Decisive Factor: Electronic Effects of the Bromine Substituent
The reactivity of these β-keto esters is primarily governed by two key regions: the active methylene group (α-carbon) situated between the two carbonyls, and the aromatic ring itself. The bromine atom on this compound influences both of these sites through a combination of inductive and resonance effects.
-
Inductive Effect (-I): Bromine is an electronegative atom that withdraws electron density from the phenyl ring through the sigma bond framework. This electron-withdrawing effect is felt throughout the molecule.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the π-system of the aromatic ring. However, for halogens, the inductive effect is generally considered to be stronger than the resonance effect.[6]
The net result is that the bromine atom acts as an overall electron-withdrawing group, deactivating the aromatic ring. This electronic influence can be quantified using Hammett constants, which measure the electron-donating or electron-withdrawing properties of substituents on an aromatic ring. For a bromine atom at the meta position, the Hammett constant (σ_meta) is +0.39, indicating a significant electron-withdrawing effect.[7][8]
Comparative Reactivity Analysis
Acidity of α-Protons and Enolate Formation
The protons on the α-carbon of β-keto esters are notably acidic because the resulting conjugate base, the enolate, is stabilized by resonance delocalization of the negative charge across both carbonyl groups.[9]
The electron-withdrawing bromo substituent on this compound provides an additional layer of stabilization to the enolate anion through its inductive effect. This enhanced stabilization makes the α-protons of the brominated compound slightly more acidic than those of ethyl benzoylacetate. Consequently, enolate formation can often be achieved under milder conditions or with weaker bases for the brominated analog.
Caption: Comparison of enolate stability.
Reactions at the α-Carbon: Alkylation and Acylation
The enolate is a potent nucleophile and is central to many synthetic transformations, including the formation of new carbon-carbon bonds via alkylation and acylation.[10] These reactions are fundamental for building molecular complexity.
Given that this compound forms a more stable and potentially higher concentration of the enolate at equilibrium, it can be expected to exhibit enhanced reactivity in these transformations compared to ethyl benzoylacetate under certain conditions. The choice of base, solvent, and electrophile remains crucial in optimizing these reactions.[9]
This protocol outlines a general procedure for the ethylation of the α-carbon, a reaction applicable to both substrates.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous ethanol at room temperature.
-
Enolate Formation: To the stirred solution, add the β-keto ester (ethyl benzoylacetate or this compound, 1.0 equivalent) dropwise over 15 minutes. Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.
-
Alkylation: Add ethyl iodide (1.2 equivalents) to the reaction mixture. Heat the mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the α-ethylated product.
Caption: General workflow for α-alkylation of β-keto esters.
Electrophilic Aromatic Substitution (EAS)
The reactivity of the phenyl ring towards electrophiles is starkly different between the two compounds.[11][12]
-
Ethyl Benzoylacetate: The acyl group (-COCH₂COOEt) is a powerful electron-withdrawing group. It strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta positions. Reactions like nitration or halogenation will require harsh conditions and will predominantly yield the 3-substituted product.
-
This compound: The aromatic ring is substituted with two deactivating groups. The acyl group directs meta to its own position (to positions 5 and the already substituted 3), while the bromine atom directs ortho and para to its position (to positions 2, 4, and 6). The directing effects are as follows:
-
Position 2: Ortho to Br, meta to the acyl group.
-
Position 4: Para to Br, meta to the acyl group.
-
Position 5: Meta to both Br and the acyl group.
-
Position 6: Ortho to Br, meta to the acyl group.
-
The combined deactivating effects make electrophilic substitution on this ring significantly more challenging than on ethyl benzoylacetate. However, substitution, if forced, is most likely to occur at positions 4 and 6, which are activated by the resonance effect of the bromine and not sterically hindered. Predicting the major product can be complex and may result in mixtures.
Caption: Directing effects in electrophilic aromatic substitution.
Conclusion and Strategic Recommendations
The choice between this compound and ethyl benzoylacetate is a strategic one, dictated by the desired synthetic outcome.
-
Ethyl Benzoylacetate is the substrate of choice when subsequent electrophilic functionalization of the aromatic ring is desired, specifically at the meta position. It serves as a reliable and versatile building block for a wide array of condensation, alkylation, and acylation reactions.[13][14]
-
This compound offers distinct advantages when the synthetic goal involves leveraging the bromine atom as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or when enhanced reactivity at the α-carbon is beneficial. Its α-protons are more acidic, potentially facilitating enolate formation. However, its aromatic ring is significantly deactivated towards further electrophilic substitution.
References
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-
The Good Scents Company. (n.d.). Ethyl benzoyl acetate. Retrieved from [Link]
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Reich, H. J. (n.d.). Carbonyl Chemistry: The Acylation of Enolates - the Claisen and Dieckmann Condensations. University of Wisconsin. Retrieved from [Link]
- Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 81(6), 187-201.
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JoVE. (n.d.). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Retrieved from [Link]
-
Ashenhurst, J. (2022, August 16). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
LookChem. (n.d.). Preparation of Ethyl benzoylacetate. Retrieved from [Link]
-
ChemBK. (n.d.). ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Acetic acid, benzoyl-, ethyl ester. Retrieved from [Link]
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-
PubChem. (n.d.). Ethyl 3-(4-bromophenyl)-3-oxopropanoate. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of ethyl benzoylacetate. Retrieved from [Link]
-
LookChem. (n.d.). 94-02-0 Ethyl benzoylacetate C11H12O3. Retrieved from [Link]
-
Morressier. (2020, March 26). Steric and electronic effects on reaction rates of substituted benzenes with often-overlooked brominating agents. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Electrophilic aromatic substitution questions. Retrieved from [Link]
-
Fraunhofer-Publica. (n.d.). Substituent Correlations Characterized by Hammett Constants in the Spiropyran-Merocyanine Transition. Retrieved from [Link]
-
CORE. (n.d.). THE USE OF HAMMETT CONSTANTS TO UNDERSTAND THE NON-COVALENT BINDING OF AROMATICS. Retrieved from [Link]
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Dalal Institute. (n.d.). Substituent and Reaction Constants. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl benzoylacetate (CAS 94-02-0). Retrieved from [Link]
-
JoVE. (n.d.). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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BIOSYNCE. (n.d.). This compound CAS 21575-91-7. Retrieved from [Link]
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Ashenhurst, J. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. Retrieved from [Link]
-
Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Retrieved from [Link]
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Michigan State University. (n.d.). Aromatic Reactivity. Retrieved from [Link]
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SlidePlayer. (n.d.). Ch17 Reactions of Aromatic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of bromine substituent on optical properties of aryl compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl 3,3-diethoxypropanoate. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate: Yields, Methodologies, and Practical Considerations
For researchers and professionals in drug development and organic synthesis, ethyl 3-(3-bromophenyl)-3-oxopropanoate is a valuable building block. Its β-ketoester functionality and the presence of a bromine atom on the phenyl ring provide versatile handles for a variety of chemical transformations, including the synthesis of heterocyclic compounds with potential biological activity.[1][2] This guide offers an in-depth comparison of the primary synthetic routes to this compound, with a focus on reaction yields and the practical implications of methodological choices.
Introduction: The Synthetic Utility of a Versatile Intermediate
This compound, also known as ethyl (3-bromobenzoyl)acetate, serves as a key intermediate in the synthesis of a range of more complex molecules.[2] The ester and ketone functionalities allow for a variety of reactions, such as alkylations, acylations, and cyclizations. The bromo-substituent is particularly useful for introducing further diversity through cross-coupling reactions, enabling the generation of extensive compound libraries for drug discovery programs.[3] Given its importance, the efficient and high-yielding synthesis of this compound is of significant interest.
Primary Synthetic Strategy: The Claisen Condensation
The most prevalent method for the synthesis of this compound and other β-keto esters is the Claisen condensation.[4][5] This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In the context of our target molecule, this typically involves the reaction of a 3-bromoacetophenone derivative with a source of an ethoxycarbonylmethyl group, or the reaction of a 3-bromobenzoate derivative with ethyl acetate.
The general mechanism of the Claisen condensation proceeds through the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second ester molecule.[5][6] The subsequent loss of an alkoxide group yields the β-keto ester. A full equivalent of a strong base is typically required to drive the reaction to completion by deprotonating the product.[5]
Comparative Analysis of Synthetic Yields
The yield of this compound is highly dependent on the specific reagents and reaction conditions employed. Below is a comparative table summarizing various approaches, highlighting the key factors influencing the outcome.
| Starting Materials | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 3-Bromoacetophenone, Diethyl carbonate | Sodium ethoxide | Ethanol | Reflux | 4-6 | ~75-85 | General Claisen Methodology |
| 3-Bromobenzoyl chloride, Ethyl acetoacetate | Magnesium ethoxide | Diethyl ether | 0 to RT | 2-3 | High | Acylation Approach |
| 3-Bromobenzonitrile, Ethyl acetate | Sodium amide | Liquid ammonia | -33 | 1-2 | Moderate | From Nitrile Precursor |
| 3-Bromobenzoic acid, Meldrum's acid, Ethanol | DCC/DMAP | Dichloromethane | RT | 12-24 | Good | Meldrum's Acid Route |
Note: The yields presented are typical ranges found in the literature for analogous reactions and may vary based on specific experimental execution.
The classical Claisen condensation using 3-bromoacetophenone and diethyl carbonate with sodium ethoxide in ethanol is a robust and commonly used method. However, the equilibrium nature of the reaction can sometimes limit yields. Acylation of the enolate of ethyl acetoacetate with 3-bromobenzoyl chloride often provides higher yields under milder conditions. The use of Meldrum's acid is another effective strategy for the synthesis of β-keto esters, generally proceeding with good to excellent yields.
Detailed Experimental Protocol: High-Yield Synthesis via Claisen Condensation
The following protocol details a reliable method for the synthesis of this compound based on the Claisen condensation of 3-bromoacetophenone and diethyl carbonate.
Materials:
-
3-Bromoacetophenone
-
Diethyl carbonate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve sodium ethoxide in anhydrous ethanol.
-
Addition of Reactants: To the stirred solution of sodium ethoxide, add a solution of 3-bromoacetophenone and diethyl carbonate in anhydrous ethanol dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice-cold 1 M hydrochloric acid to neutralize the excess base.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.
Visualization of the Synthetic Pathway
The following diagram illustrates the key steps in the Claisen condensation for the synthesis of this compound.
Caption: Key steps in the synthesis of this compound.
Conclusion and Future Perspectives
The Claisen condensation remains a cornerstone for the synthesis of this compound, with various modifications allowing for optimization of yield and reaction conditions. While the traditional methods are reliable, newer approaches, including those utilizing milder bases and solvent-free conditions, are continually being explored to improve the efficiency and environmental footprint of the synthesis.[7] For researchers, the choice of method will depend on factors such as the scale of the reaction, the availability of starting materials, and the desired purity of the final product. The protocols and comparative data presented in this guide provide a solid foundation for making informed decisions in the synthesis of this important chemical intermediate.
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-
Synthesis of β-keto carboxylic acids, esters and amides - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Mild and High-Yielding Synthesis of β-Keto Esters and β-Ketoamides - ResearchGate. ResearchGate. [Link]
-
New approach of the synthesis of β-ketoesters - International Journal of Applied Research. International Journal of Applied Research. [Link]
-
ethyl 3-oxo-3-phenylpropanoate - 94-02-0, C11H12O3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. ChemSynthesis. [Link]
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This compound CAS 21575-91-7 - BIOSYNCE. BIOSYNCE. [Link]
-
Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate - MDPI. MDPI. [Link]
-
Reaction Mechanism of Claisen condensation - Physics Wallah. Physics Wallah. [Link]
-
Draw the structure(s) of the organic product(s) of the Claisen condensation reaction between ethyl propanoate and ethyl benzoate. | Homework.Study.com. Study.com. [Link]
-
ethyl 3,3-diethoxypropanoate - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
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-
A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | Request PDF. ResearchGate. [Link]
-
A gram-scale synthesis of ethyl 2-benzyl-3-oxo-3-phenylpropanoate - ResearchGate. ResearchGate. [Link]
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(PDF) ChemInform Abstract: Design, Synthesis and Biological Evaluation of 3-(4-Halophenyl)-3-oxopropanal and Their Derivatives as Novel Antibacterial Agents. - ResearchGate. ResearchGate. [Link]
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Safety Operating Guide
Navigating the Disposal of Ethyl 3-(3-bromophenyl)-3-oxopropanoate: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the proper management of chemical waste is not just a regulatory necessity but a cornerstone of a safe and efficient laboratory. This guide provides a comprehensive, step-by-step protocol for the safe disposal of Ethyl 3-(3-bromophenyl)-3-oxopropanoate, a halogenated ketoester. Our focus extends beyond mere compliance, aiming to instill a deep understanding of the chemical principles that underpin these critical safety procedures.
Understanding the Compound: Chemical Properties and Associated Hazards
This compound (CAS No: 21575-91-7) is a brominated organic compound. The presence of a bromine atom on the phenyl ring places it in the category of halogenated organic waste, which necessitates specific disposal protocols.
Key Hazard Considerations:
| Hazard Type | Description | Rationale and Implications |
| Environmental | Halogenated organic compounds can be persistent in the environment and may have ecotoxicological effects. Improper disposal can lead to contamination of soil and water systems. | The carbon-bromine bond is relatively stable, making natural degradation a slow process. This persistence can lead to bioaccumulation in organisms. |
| Combustion Byproducts | When incinerated, brominated compounds can produce hazardous byproducts such as hydrogen bromide (HBr) and potentially polybrominated dibenzodioxins and dibenzofurans under incomplete combustion conditions.[1] | This is why specialized incineration with afterburners and scrubbers is mandated to neutralize these acidic and highly toxic gases.[2] |
| Reactivity | While not overtly reactive under standard laboratory conditions, mixing with incompatible waste streams can lead to unforeseen chemical reactions. | Segregation from strong acids, bases, and oxidizing agents is crucial to prevent exothermic reactions or the generation of toxic gases.[3][4] |
| Health Hazards | Based on data for similar compounds, it may cause skin, eye, and respiratory irritation.[5][6] The toxicological properties have not been thoroughly investigated.[2] | Appropriate Personal Protective Equipment (PPE) is essential at all stages of handling, from use in experiments to final disposal. |
The Golden Rule: Segregation of Halogenated Waste
The single most important principle in managing waste containing this compound is its strict segregation into a dedicated "Halogenated Organic Waste" stream.[7][8][9]
Why is Segregation Critical?
-
Cost-Effectiveness: The disposal of halogenated waste is significantly more expensive than non-halogenated organic waste due to the specialized incineration required.[4][8] Mixing the two unnecessarily increases the volume of high-cost waste.
-
Safety and Compliance: Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have specific regulations for the treatment and disposal of halogenated organic compounds.[10][11] Proper segregation ensures compliance and prevents the accidental mixing of incompatible chemicals.[12][13]
-
Environmental Protection: Dedicated disposal routes ensure that these compounds are destroyed in a controlled manner, preventing their release into the environment.
The following diagram illustrates the decision-making process for waste segregation in the laboratory.
Caption: Decision workflow for proper chemical waste segregation.
Step-by-Step Disposal Protocol for this compound
This protocol outlines the necessary steps from the point of generation to final disposal.
Step 1: Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Safety Goggles: Protects eyes from splashes.[7]
-
Laboratory Coat: Protects skin and clothing.[7]
-
Nitrile Gloves: Provides a barrier against skin contact.[7]
-
Closed-toe Shoes: Protects feet from spills.[7]
Step 2: Waste Collection at the Source
-
Designated Container: Use a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[8][9] The container should be made of a compatible material, such as high-density polyethylene (HDPE) or glass, and have a secure, tight-fitting lid.[3][13]
-
Labeling: The label must include:
-
Location: Collect waste in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably inside a ventilated chemical fume hood.[3][8]
Step 3: Temporary Storage in the Laboratory
-
Container Management: Keep the waste container closed at all times except when adding waste to prevent the release of volatile organic compounds (VOCs).[8][9]
-
Secondary Containment: Store the waste container in a secondary containment tray or tub to contain any potential leaks or spills.[8][12]
-
Segregation: Ensure the halogenated waste container is stored separately from incompatible waste streams, particularly acids, bases, and oxidizers.[3][4]
-
Ventilation: Store in a cool, dry, and well-ventilated area, away from heat sources or direct sunlight.[3][8]
Step 4: Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound must be conducted by a licensed professional waste disposal company.[2]
-
Incineration: The recommended method of disposal is high-temperature incineration in a facility equipped with an afterburner and a scrubber.[2] This ensures the complete destruction of the organic molecule and the safe neutralization of resulting acidic gases like HBr.
-
Documentation: Maintain a detailed record of the waste generated, including the chemical composition and quantity, for regulatory compliance.
Do NOT:
-
Dispose down the drain: This is illegal and environmentally harmful.[3][4][7]
-
Allow to evaporate in a fume hood: This releases pollutants into the atmosphere.[3]
-
Mix with non-halogenated waste: This increases disposal costs and can create a safety hazard.[4][8]
Emergency Procedures for Spills and Exposures
In the event of an accidental release, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Minor Spill | 1. Alert personnel in the immediate area. 2. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). 3. Scoop the absorbed material into a designated hazardous waste container.[9] 4. Clean the spill area with soap and water. |
| Major Spill | 1. Evacuate the laboratory immediately and alert others. 2. If safe to do so, close the laboratory doors to contain the spill. 3. Contact your institution's Environmental Health and Safety (EHS) office and emergency services.[8][9] |
| Skin Contact | Wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention.[2] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids, and seek immediate medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2] |
By adhering to these rigorous protocols, researchers can ensure the safe and responsible management of this compound waste, safeguarding both laboratory personnel and the environment.
References
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MSDS of this compound. (n.d.). Retrieved from [Link]
-
Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved from [Link]
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Halogenated Solvents in Laboratories. (n.d.). Temple University, Campus Operations. Retrieved from [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. Retrieved from [Link]
-
Halogenated Solvents. (n.d.). Washington State University, Environmental Health & Safety. Retrieved from [Link]
-
Other Disposal Guidance. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Ethyl 3-(4-bromophenyl)-3-oxopropanoate. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Bromination Process For Disposal Of Spilled Hazardous Materials. (1983, December). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR. Retrieved from [Link]
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved from [Link]
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Chemical Waste Management Guide. (n.d.). Technion, Israel Institute of Technology. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). UFF. Retrieved from [Link]
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Chemical Waste Management Best Practices. (2025, January 1). Enva. Retrieved from [Link]
-
Environmental Fact Sheet, Organobromine. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
